(Methyl benzoate)tricarbonylchromium
Description
The exact mass of the compound Carbon monoxide;chromium;methyl benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
carbon monoxide;chromium;methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEALMZJLYGNHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8CrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-87-0 | |
| Record name | Methyl benzoate chromium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Structure and Bonding of (Methyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of (methyl benzoate)tricarbonylchromium, an organometallic complex with significant applications in organic synthesis. The document delves into its structural parameters, spectroscopic signature, and the nature of the bonding between the chromium metal center and the organic ligands.
Molecular Structure
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The chromium atom is coordinated to the benzene (B151609) ring of the methyl benzoate (B1203000) ligand in an η⁶ fashion, meaning all six carbon atoms of the ring are bonded to the metal center. Additionally, the chromium atom is bonded to three carbonyl (CO) ligands.
The overall geometry of the complex is that of a "piano stool," with the methyl benzoate arene acting as the "seat" and the three carbonyl ligands forming the "legs." X-ray analysis reveals that in the crystalline state, the molecule adopts a configuration where the carbonyl-chromium vectors are directed towards the 1, 3, and 5 positions of the benzene ring[1].
Bond Lengths and Angles
Quantitative analysis of the crystal structure provides key insights into the bonding within the molecule. The average bond distance between the chromium atom and the carbon atoms of the benzene ring is 2.22 Å. The average bond distance between the chromium atom and the carbon atoms of the carbonyl ligands is 1.85 Å[1]. Due to the unavailability of the full crystallographic information file (CIF), a complete list of individual bond lengths and angles cannot be provided at this time. However, the provided average distances are crucial for understanding the metal-ligand interactions.
| Parameter | Value (Å) |
| Average Cr-C (arene) bond length | 2.22[1] |
| Average Cr-C (carbonyl) bond length | 1.85[1] |
Bonding
The bonding in this compound can be described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal donation and metal-to-ligand back-donation.
Donation: The filled π-orbitals of the benzene ring of methyl benzoate donate electron density to the empty d-orbitals of the chromium atom. This forms a sigma-type bond between the arene and the metal.
Back-donation: The filled d-orbitals of the chromium atom donate electron density back into the empty π*-antibonding orbitals of both the arene ring and the carbonyl ligands. This back-donation is a key feature of the bonding in organometallic complexes and has several important consequences:
-
Strengthening of the Metal-Ligand Bonds: The synergistic donation and back-donation strengthen the overall bond between the chromium and the ligands.
-
Weakening of Intra-ligand Bonds: The population of the π*-antibonding orbitals of the carbonyl ligands weakens the C-O triple bond, which can be observed spectroscopically.
dot
Figure 1: Bonding in this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for probing the C-O stretching frequencies of the carbonyl ligands. The position of these bands is sensitive to the extent of back-donation from the metal center. In the ground state, (arene)tricarbonylchromium complexes typically exhibit two strong C-O stretching bands in the range of 1870-2000 cm⁻¹[2].
A picosecond time-resolved infrared (TRIR) spectroscopy study on (η⁶-methylbenzoate)Cr(CO)₃ in an excited state showed transient features for the ester C=O bond at 1724 cm⁻¹ and 1681 cm⁻¹, with the ground state depletion observed at 1739 cm⁻¹[2].
| Vibrational Mode | Wavenumber (cm⁻¹) | State |
| Ester C=O stretch | 1739 | Ground State (depletion)[2] |
| Ester C=O stretch | 1724 | Excited State[2] |
| Ester C=O stretch | 1681 | Excited State[2] |
| Cr-CO stretches | ~1870-2000 | Ground State (typical range)[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms in the complex. Upon coordination to the Cr(CO)₃ fragment, the aromatic protons and carbons of the methyl benzoate ligand experience a significant upfield shift in their NMR signals compared to the free arene. This is due to the electron-withdrawing nature of the tricarbonylchromium group.
¹H NMR of Methyl Benzoate (CDCl₃, 200 MHz): δ 8.02 – 7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39 - 7.32 (m, 2H), 3.83 (s, 3H). ¹³C NMR of Methyl Benzoate (CDCl₃, 50 MHz): δ 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7.
Experimental Protocols
Synthesis of (η⁶-Arene)tricarbonylchromium Complexes (General Procedure)
A general method for the synthesis of (η⁶-arene)tricarbonylchromium complexes involves the direct reaction of the arene with chromium hexacarbonyl.
Materials:
-
Arene (e.g., methyl benzoate)
-
Chromium hexacarbonyl (Cr(CO)₆)
-
High-boiling point ether solvent (e.g., di-n-butyl ether)
-
Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A mixture of the arene (1.0-1.2 equivalents) and chromium hexacarbonyl (1.0 equivalent) is dissolved in a mixture of di-n-butyl ether and THF (typically 9:1 v/v).
-
The reaction mixture is heated to reflux (around 140-160 °C) under an inert atmosphere for several hours (typically 20-48 hours). The reaction should be protected from light.
-
After cooling to room temperature, the solvent and any unreacted Cr(CO)₆ are removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or alumina.
References
Synthesis and Discovery of Arene Tricarbonylchromium Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and core reactivity of arene tricarbonylchromium [(η⁶-arene)Cr(CO)₃] complexes. These remarkable organometallic compounds have carved a significant niche in synthetic chemistry, offering unique pathways for the functionalization of aromatic rings. This document details the foundational discovery, standardized synthetic protocols, extensive quantitative data, and the mechanistic underpinnings of their most pivotal reactions, tailored for professionals in chemical research and drug development.
Discovery and Significance
The field of arene tricarbonylchromium chemistry was inaugurated in 1957 by Ernst Otto Fischer and Karl Öfele, who first reported the synthesis of (η⁶-benzene)tricarbonylchromium(0)[1][2]. Their pioneering work unveiled a novel way to activate the otherwise inert benzene (B151609) ring. The coordination of the chromium tricarbonyl moiety to an arene dramatically alters the electronic properties of the aromatic ring. The potent electron-withdrawing nature of the Cr(CO)₃ group significantly acidifies the ring protons and the benzylic positions, making the arene susceptible to nucleophilic attack and facilitating the stabilization of benzylic anions and cations. This activation has been harnessed in a multitude of synthetic applications, including the stereoselective synthesis of complex natural products and pharmaceuticals.
Synthesis of Arene Tricarbonylchromium Complexes
The most prevalent and direct method for the preparation of arene tricarbonylchromium complexes is the thermal reaction of an arene with chromium hexacarbonyl, often referred to as the Mahaffy-Pauson method[2]. This ligand exchange reaction typically involves heating the arene with chromium hexacarbonyl in a high-boiling inert solvent.
General Synthetic Workflow
The synthesis and purification of arene tricarbonylchromium complexes follow a general workflow, which is crucial for obtaining pure products. The complexes are often air-sensitive to varying degrees, especially in solution, and can be sensitive to light, necessitating careful handling under an inert atmosphere.
Detailed Experimental Protocol: Synthesis of (η⁶-Benzene)tricarbonylchromium(0)
This protocol outlines the synthesis of the parent compound of this class, (η⁶-benzene)tricarbonylchromium(0).
Safety Precautions: Chromium hexacarbonyl is highly toxic and volatile; it should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[3][4][5][6][7]. Arene tricarbonylchromium complexes are also toxic and should be handled with care. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the product.
Materials:
-
Chromium hexacarbonyl [Cr(CO)₆]
-
Benzene (reagent grade, dry)
-
Di-n-butyl ether (dry)
-
Tetrahydrofuran (THF, dry)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) (for chromatography)
-
Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add chromium hexacarbonyl (e.g., 1.0 g, 4.54 mmol) and a mixture of di-n-butyl ether and THF (9:1 v/v, e.g., 100 mL).
-
Addition of Arene: Add benzene (e.g., 10 mL, an excess) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) under a slow stream of nitrogen. The reaction progress can be monitored by the disappearance of the white solid Cr(CO)₆ and a color change of the solution to yellow. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or alumina (B75360) to remove any insoluble impurities.
-
Remove the solvent and excess benzene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude yellow solid is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and dichloromethane (B109758) and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with pure hexane and gradually increasing the polarity). The yellow band corresponding to the product is collected.
-
-
Isolation: Evaporate the solvent from the collected fractions to yield (η⁶-benzene)tricarbonylchromium(0) as a yellow crystalline solid. The product should be stored under an inert atmosphere and protected from light.
Quantitative Data on Arene Tricarbonylchromium Synthesis
The direct thermal method is applicable to a wide range of arenes, with yields varying depending on the electronic nature and steric bulk of the substituents on the arene. The following table summarizes representative data for the synthesis of various (η⁶-arene)Cr(CO)₃ complexes.
| Arene | Reaction Time (h) | Temperature (°C) | Solvent System | Yield (%) | Reference |
| Benzene | 24-48 | 140 | Bu₂O/THF | 70-95 | [1][2] |
| Toluene | 24 | 140 | Bu₂O/THF | 85 | [2] |
| Anisole | 16 | 140 | Bu₂O/THF | 87 | [2] |
| Chlorobenzene | 48 | 120 | 1,4-Dioxane | 53 | [5] |
| 1,2-Dimethoxybenzene | 24 | 160 | Bu₂O/THF | 70 | [5] |
| Naphthalene | 24 | 140 | Bu₂O/THF | 65 | |
| Phenyl-β-D-glucopyranoside (acetylated) | 90 | 140 | Bu₂O/THF | 87 | [8] |
| o-Tolyl-β-D-glucopyranoside (acetylated) | 70 | 140 | Bu₂O/THF | 76 | [2] |
Spectroscopic Characterization
The formation of arene tricarbonylchromium complexes can be readily confirmed by spectroscopic methods, particularly IR and NMR spectroscopy.
| Complex | IR ν(CO) (cm⁻¹) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | Reference |
| (η⁶-Benzene)Cr(CO)₃ | 1979, 1905 | 5.29 (s, 6H) | 92.5 (Ar-C), 233.8 (CO) | |
| (η⁶-Toluene)Cr(CO)₃ | 1980, 1908 | 5.15-5.40 (m, 5H), 2.12 (s, 3H) | 108.7, 93.3, 91.0, 90.4 (Ar-C), 21.3 (CH₃), 233.9 (CO) | |
| (η⁶-Anisole)Cr(CO)₃ | 1975, 1900 | 5.05-5.55 (m, 5H), 3.55 (s, 3H) | 138.8, 94.4, 92.8, 84.0 (Ar-C), 55.8 (OCH₃), 234.1 (CO) | |
| (η⁶-Chlorobenzene)Cr(CO)₃ | 1990, 1926 | 5.18-5.65 (m, 5H) | 109.5, 91.8, 89.3 (Ar-C), 230.2 (CO) |
Key Reactions and Mechanisms
The synthetic utility of arene tricarbonylchromium complexes stems from the profound change in the reactivity of the complexed arene ring. Two of the most significant transformations are nucleophilic aromatic substitution and the activation of the benzylic position.
Nucleophilic Aromatic Substitution (SₙAr)
The Cr(CO)₃ fragment acts as a powerful electron-withdrawing group, activating the arene ring towards nucleophilic attack. This allows for SₙAr reactions to occur on arenes that are typically unreactive under these conditions, such as those bearing halo or alkoxy leaving groups.
The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a stable anionic η⁵-cyclohexadienyl intermediate, often referred to as a Meisenheimer-type complex.
Benzylic Activation
The Cr(CO)₃ moiety stabilizes both negative and positive charges at the benzylic position. This allows for the facile deprotonation of the benzylic C-H bond to form a stabilized benzylic anion, which can then react with various electrophiles. Similarly, the formation of a benzylic carbocation is also favored, enabling stereoselective nucleophilic substitution reactions at the benzylic position.
The steric bulk of the Cr(CO)₃ group effectively blocks one face of the arene, leading to high diastereoselectivity in reactions at the benzylic position, with the incoming electrophile or nucleophile approaching from the face opposite to the metal complex.
Conclusion
Arene tricarbonylchromium complexes are versatile and powerful tools in modern organic synthesis. Their discovery opened up new avenues for the functionalization of aromatic compounds, transforming them from relatively inert substrates into reactive intermediates. The ability to activate arenes towards nucleophilic attack and to control stereochemistry at the benzylic position has secured their place in the synthetic chemist's toolbox. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of these fascinating organometallic compounds.
References
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. CHROMIUM CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. research.arizona.edu [research.arizona.edu]
- 8. researchgate.net [researchgate.net]
Technical Guide: (Methyl Benzoate)tricarbonylchromium (CAS 12125-87-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and hazards of (Methyl Benzoate)tricarbonylchromium, CAS number 12125-87-0. The information is compiled from various scientific and safety resources.
Chemical Identification and Properties
This compound is an organometallic compound where a methyl benzoate (B1203000) molecule is complexed to a tricarbonylchromium moiety.[1] This complexation alters the chemical reactivity of the methyl benzoate, making it a useful tool in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 12125-87-0 | [1] |
| Molecular Formula | C₁₁H₈CrO₅ | [1] |
| Molecular Weight | 272.17 g/mol | [1] |
| Appearance | Orange crystalline solid | [2] |
| Melting Point | 95-96 °C | [1] |
| Solubility | Insoluble in water. Solubility in organic solvents not specified. | [1] |
| Sensitivity | Air and moisture sensitive | [1] |
Synthesis and Applications
General Synthesis Protocol
The synthesis of (arene)tricarbonylchromium complexes, such as this compound, is typically achieved by the direct reaction of the corresponding arene with chromium hexacarbonyl (Cr(CO)₆).[3] A general procedure involves heating the arene (in this case, methyl benzoate) with Cr(CO)₆ in a high-boiling inert solvent or a mixture of solvents like dibutyl ether and THF under an inert atmosphere.[3] Photochemical methods can also be employed.[4]
A specific, detailed experimental protocol for the synthesis of this compound with precise quantities, reaction times, and purification methods was not found in the reviewed literature. Researchers should adapt general procedures for arene tricarbonylchromium complex synthesis.[3]
Applications
(Methyl Benzoate)tricaricarbonylchromium is primarily used as a catalyst in organic synthesis. The tricarbonylchromium group acts as a strong electron-withdrawing group, which activates the aromatic ring for various transformations.[5] Key applications include:
-
Catalyst for Carbon-Carbon Bond Formation: It is utilized in reactions that form new carbon-carbon bonds.[1]
-
Carbonylation and Hydroformylation: The complex can catalyze the introduction of carbonyl groups into organic molecules.[6]
-
Synthesis of Chromium-Containing Materials: It serves as a precursor for the preparation of specialized materials containing chromium.[6]
Hazards and Toxicological Information
The available toxicological data for this compound is limited. The compound is classified as toxic if swallowed.[2] Due to the lack of comprehensive toxicological studies, it should be handled with extreme caution, assuming high toxicity.
Table 2: Toxicological Profile of this compound
| Endpoint | Information | Source(s) |
| Acute Oral Toxicity | Category 3: Toxic if swallowed (H301) | [2] |
| Acute Dermal Toxicity | No data available | [7] |
| Acute Inhalation Toxicity | No data available | [7] |
| Skin Corrosion/Irritation | No data available | [7] |
| Serious Eye Damage/Irritation | No data available | [7] |
| Respiratory or Skin Sensitization | No data available | [7] |
| Germ Cell Mutagenicity | No data available | [7] |
| Carcinogenicity | No data available | [7] |
| Reproductive Toxicity | No data available | [7] |
| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available | [7] |
Note: The toxicological properties of this compound have not been fully investigated.[1]
Safety Precautions and Handling
Given the known and unknown hazards, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from air and moisture.[1]
Hazard and Safety Workflow
References
- 1. New chiral tricarbonyl(η6-arene)chromium(0) complexes: synthesis and preliminary application in asymmetric catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Electron-Withdrawing Nature of the Tricarbonylchromium Moiety: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The coordination of a tricarbonylchromium, Cr(CO)₃, fragment to an aromatic ring profoundly alters the electronic landscape of the arene. This η⁶-complexation induces a significant electron-withdrawing effect, rendering the typically electron-rich arene susceptible to a range of chemical transformations not readily achievable with the uncomplexed molecule. This technical guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Quantifying the Electron-Withdrawing Effect
The electron-withdrawing nature of the tricarbonylchromium moiety can be quantified through various experimental and spectroscopic techniques. The data consistently demonstrates a significant polarization of the arene's electron density towards the metal center.
Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic effect of a substituent on a benzene (B151609) ring. While experimental Hammett constants for the Cr(CO)₃ group are not widely reported, calculated values suggest it is a strong electron-withdrawing group.
| Substituent | σ_m_ | σ_p_ |
| -Cr(CO)₃-Ph | 0.18 | 0.20 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
Table 1: Calculated Hammett constants for the tricarbonylchromium-phenyl substituent compared to other common electron-withdrawing groups.
Acidity of (η⁶-Benzoic Acid)tricarbonylchromium(0)
A direct measure of the electron-withdrawing effect is the increase in acidity of a carboxylic acid upon complexation. The pKa of benzoic acid decreases significantly when coordinated to a Cr(CO)₃ moiety, indicating a stabilization of the conjugate base.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| (η⁶-Benzoic Acid)tricarbonylchromium(0) | ~3.6 (estimated) |
Spectroscopic Evidence
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide further evidence of the electron-withdrawing nature of the Cr(CO)₃ group.
The C-O stretching frequencies in the IR spectrum of (η⁶-arene)Cr(CO)₃ complexes are sensitive to the electron density on the chromium atom. Electron-donating substituents on the arene increase electron density on the metal, leading to more back-bonding to the CO ligands and a decrease in their stretching frequencies. Conversely, electron-withdrawing substituents on the arene lead to an increase in the C-O stretching frequencies.
| Arene Ligand | ν(CO) (cm⁻¹) (A₁ mode) | ν(CO) (cm⁻¹) (E mode) |
| Benzene | 1985 | 1915 |
| Toluene | 1983 | 1912 |
| Anisole | 1978 | 1905 |
| Chlorobenzene (B131634) | 1992 | 1925 |
Table 3: Representative IR stretching frequencies for the carbonyl ligands in various (η⁶-arene)Cr(CO)₃ complexes, demonstrating the electronic influence of the arene substituent.[1]
Coordination of the Cr(CO)₃ group causes a significant upfield shift of the aromatic proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively. This shielding is a direct consequence of the reduced aromatic character and increased electron density in the shielding cone of the metal moiety, but the net effect on reactivity is dominated by the electron withdrawal from the ring's π-system.
| Arene Ligand | δ (¹H, aromatic) (ppm) | δ (¹³C, aromatic) (ppm) |
| Benzene | 7.34 | 128.7 |
| (η⁶-Benzene)Cr(CO)₃ | 5.30 | 92.5 |
| Toluene | 7.17-7.29 | 125.6-137.8 |
| (η⁶-Toluene)Cr(CO)₃ | 5.15-5.45 | 90.7-104.2 |
| Chlorobenzene | 7.29-7.33 | 126.6-134.5 |
| (η⁶-Chlorobenzene)Cr(CO)₃ | 5.25-5.50 | 91.8-109.1 |
Table 4: Comparison of ¹H and ¹³C NMR chemical shifts for free arenes and their corresponding tricarbonylchromium complexes.[1]
Reactivity of (η⁶-Arene)tricarbonylchromium Complexes
The profound electronic changes induced by the Cr(CO)₃ group unlock unique avenues of reactivity for the coordinated arene.
Activation towards Nucleophilic Aromatic Substitution (S_NAr)
Unactivated aryl halides are generally inert to nucleophilic aromatic substitution. However, upon complexation with the Cr(CO)₃ moiety, they become highly susceptible to S_NAr reactions. The electron-withdrawing nature of the chromium tricarbonyl group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[2]
Stabilization of Benzylic Anions and Cations
The Cr(CO)₃ fragment can stabilize both negative and positive charges at the benzylic position. This dual stabilizing effect allows for a variety of synthetic transformations at the benzylic carbon, including alkylations, aldol (B89426) reactions, and substitutions.
Experimental Protocols
Synthesis of (η⁶-Chlorobenzene)tricarbonylchromium(0)
This protocol describes the direct thermal reaction of chlorobenzene with hexacarbonylchromium.
Materials:
-
Hexacarbonylchromium [Cr(CO)₆]
-
Chlorobenzene
-
Dibutyl ether (n-Bu₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hexacarbonylchromium (1.0 eq) and a 10:1 mixture of dibutyl ether and THF.
-
Add chlorobenzene (1.2 eq) to the flask.
-
Flush the apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) under a positive pressure of the inert gas. The reaction progress can be monitored by the sublimation of unreacted Cr(CO)₆ at the top of the condenser.
-
Continue refluxing for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The product is typically a yellow solid.
Nucleophilic Aromatic Substitution: Synthesis of (η⁶-Anisole)tricarbonylchromium(0)
This protocol details the S_NAr reaction of (η⁶-chlorobenzene)tricarbonylchromium(0) with sodium methoxide (B1231860).[3]
Materials:
-
(η⁶-Chlorobenzene)tricarbonylchromium(0)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (η⁶-chlorobenzene)tricarbonylchromium(0) (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (η⁶-anisole)tricarbonylchromium(0) as a yellow solid.[3]
Determination of pKa of (η⁶-Benzoic Acid)tricarbonylchromium(0)
This protocol outlines the potentiometric titration method for determining the pKa of the complexed benzoic acid.
Materials:
-
(η⁶-Benzoic Acid)tricarbonylchromium(0)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of (η⁶-benzoic acid)tricarbonylchromium(0) and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be necessary for solubility.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.
Visualizations
Conclusion
The tricarbonylchromium moiety serves as a powerful tool for modulating the electronic properties of aromatic rings. Its strong electron-withdrawing nature, quantifiable through Hammett constants, pKa values, and spectroscopic shifts, activates the arene towards a variety of useful synthetic transformations. For researchers in drug development and other scientific fields, understanding and harnessing these electronic effects opens up new possibilities for the synthesis of complex and novel molecular architectures.
References
Stability and reactivity of (Methyl benzoate)tricarbonylchromium under normal conditions.
An In-depth Technical Guide to the Stability and Reactivity of (Methyl benzoate)tricarbonylchromium
Abstract
This compound, a prominent member of the (arene)tricarbonylchromium complex family, serves as a versatile reagent and catalyst in modern organic synthesis. The complexation of the methyl benzoate (B1203000) aromatic ring to a tricarbonylchromium moiety profoundly alters its electronic properties, transforming it from a relatively inert aromatic compound into a highly activated substrate for various chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of this compound under normal laboratory conditions. It details the compound's physicochemical properties, its sensitivity to atmospheric conditions, and its reactivity profile with respect to nucleophilic, electrophilic, and benzylic position reactions. Detailed experimental protocols for its synthesis and a representative nucleophilic aromatic substitution reaction are provided, supplemented by visualizations of key reaction mechanisms and workflows to aid researchers in its practical application.
Physicochemical and Stability Data
This compound is an orange crystalline solid at room temperature.[1] Its fundamental properties are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and use in experimental setups.
Physicochemical Properties
The key physical and chemical properties of this compound are presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₈CrO₅ |
| Molecular Weight | 272.17 g/mol [1] |
| Appearance | Orange crystals[1] |
| Melting Point | 95-97 °C[1] |
| Purity (Typical) | 97% (by elemental analysis)[1] |
| Elemental Analysis | %C: 47.3-49.8; %H: 2.9-3.0[1] |
Stability Profile
While the complex is stable under normal, inert conditions, its reactivity is influenced by exposure to air, moisture, and heat.[1] It is generally recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
| Condition | Stability Information |
| General Stability | Stable under normal, inert conditions. |
| Air & Moisture | Sensitive; degradation can occur upon exposure.[1] |
| Thermal Stability | No specific decomposition temperature is reported. Thermal decomposition can lead to the release of irritating gases and vapors. |
| Incompatibilities | Incompatible with strong oxidizing agents. |
| Hazardous Polymerization | Does not occur. |
Reactivity and Reaction Mechanisms
The synthetic utility of this compound stems from the powerful electron-withdrawing nature of the Cr(CO)₃ group. This moiety activates the complex towards a range of chemical transformations not readily achievable with uncomplexed methyl benzoate.
Altered Reactivity of the Aromatic Ring
The coordination of the chromium tricarbonyl fragment to the benzene (B151609) ring is the cornerstone of the complex's reactivity. It inverts the typical electronic character of the arene, making the ring electron-deficient and thus susceptible to nucleophilic attack, while deactivating it towards traditional electrophilic substitution.
References
Spectroscopic Characteristics of Monosubstituted-π-Arene Tricarbonyl-Chromium Complexes: An In-depth Technical Guide
Introduction
Monosubstituted-π-arene tricarbonyl-chromium complexes, with the general formula (η⁶-Ar-X)Cr(CO)₃, are a cornerstone of organometallic chemistry. The complexation of an arene to a chromium tricarbonyl unit dramatically alters its electronic properties and chemical reactivity, opening avenues for novel transformations in organic synthesis.[1] The Cr(CO)₃ moiety acts as a strong electron-withdrawing group, enhancing the electrophilicity of the arene ring and stabilizing anionic intermediates at the benzylic position.[1] Spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are indispensable tools for the characterization of these complexes, providing detailed insights into their structure, bonding, and electronic nature.[2][3] This guide provides a comprehensive overview of the key spectroscopic features of these complexes, detailed experimental protocols, and visual representations of fundamental concepts.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for probing the electronic environment of the chromium center in (arene)Cr(CO)₃ complexes. The primary diagnostic feature in the IR spectrum is the set of strong absorption bands in the 2000-1800 cm⁻¹ region, which correspond to the stretching vibrations of the carbonyl (CO) ligands.
For a Cr(CO)₃ fragment with local C₃ᵥ symmetry, two IR-active CO stretching modes are expected: a symmetric, non-degenerate A₁ mode and an antisymmetric, doubly degenerate E mode.[4] The positions of these bands are highly sensitive to the nature of the substituent on the arene ring.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase the electron density on the chromium atom. This leads to enhanced back-bonding from the metal d-orbitals to the π* orbitals of the CO ligands. As the π* orbitals become more populated, the C-O bond order decreases, resulting in a shift of the ν(CO) bands to lower frequencies (redshift) .
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the electron density on the chromium atom. This reduces the extent of back-bonding to the CO ligands, leading to a stronger C-O bond and a shift of the ν(CO) bands to higher frequencies (blueshift) .
This correlation provides a direct spectroscopic measure of the electronic influence of the arene substituent on the metal center.
Table 1: Representative IR Carbonyl Stretching Frequencies for (η⁶-C₆H₅X)Cr(CO)₃ Complexes
| Substituent (X) | Electron-Donating/Withdrawing | ν(CO), A₁ (cm⁻¹) | ν(CO), E (cm⁻¹) |
| -N(CH₃)₂ | Strong Donating | ~1962 | ~1868 |
| -OCH₃ | Donating | ~1971 | ~1882 |
| -CH₃ | Weak Donating | ~1976 | ~1888 |
| -H | Neutral | ~1983 | ~1899 |
| -Cl | Weak Withdrawing | ~1989 | ~1916 |
| -COOCH₃ | Withdrawing | ~1992 | ~1925 |
Note: Values are approximate and can vary slightly with the solvent used.
Caption: Relationship between substituent electronic effects and IR ν(CO) frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information for monosubstituted-π-arene tricarbonyl-chromium complexes. Both ¹H and ¹³C NMR are routinely used for characterization.
¹H NMR Spectroscopy
A hallmark of arene complexation to the Cr(CO)₃ fragment is a significant upfield shift of the aromatic proton signals (typically 1.5-2.0 ppm) compared to the free arene. This shielding effect is attributed to the strong electron-withdrawing nature of the Cr(CO)₃ group and the magnetic anisotropy of the metal center. The chemical shifts and coupling patterns of the arene protons provide information about the substitution pattern.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, several key resonances are observed:
-
Carbonyl Carbons: A characteristic signal appears in the downfield region, typically around 230-240 ppm, corresponding to the three equivalent carbonyl carbons.
-
Arene Carbons: The aromatic carbon signals also experience an upfield shift upon coordination, although to a lesser extent than the protons. The ipso-carbon (the carbon bearing the substituent) and the other ring carbons can often be distinguished.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (η⁶-C₆H₅CH₃)Cr(CO)₃ in CDCl₃
| Nucleus | Group | Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H | 5.10 - 5.40 (m) |
| ¹H | Methyl (-CH₃) | ~2.15 (s) |
| ¹³C | Carbonyl (C≡O) | ~233.5 |
| ¹³C | Aromatic (C-H) | 90.0 - 94.0 |
| ¹³C | Aromatic (ipso-C) | ~108.0 |
| ¹³C | Methyl (-CH₃) | ~21.0 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of (arene)Cr(CO)₃ complexes. Under typical electron ionization (EI) conditions, these complexes exhibit a characteristic and predictable fragmentation pattern.
The molecular ion ([M]⁺) is usually observed, and the most prominent fragmentation pathway involves the sequential loss of the three carbonyl ligands . This results in a series of fragment ions separated by 28 mass units (the mass of CO).
-
[M]⁺
-
[M - CO]⁺
-
[M - 2CO]⁺
-
[M - 3CO]⁺ or [(Arene)Cr]⁺
The final major fragment observed is often the [(Arene)Cr]⁺ ion. Further fragmentation of the arene ligand can also occur.
Caption: Typical fragmentation pathway in mass spectrometry.
Experimental Protocols
The successful spectroscopic characterization of (arene)Cr(CO)₃ complexes relies on proper sample preparation and instrument operation. These complexes are generally air-sensitive, particularly in solution, and may be light-sensitive.[1]
General Synthesis Protocol
(Arene)Cr(CO)₃ complexes are typically synthesized by the thermal reaction of hexacarbonylchromium(0), Cr(CO)₆, with the corresponding arene.[2][3]
-
Setup: A two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with Cr(CO)₆ (1.0 equiv) and the arene (1.0-1.5 equiv).
-
Solvent: A high-boiling inert solvent mixture, such as di-n-butyl ether and tetrahydrofuran (B95107) (THF), is added.
-
Reaction: The mixture is heated to reflux under a slow stream of nitrogen for 12-48 hours. The progress of the reaction can be monitored by TLC or IR spectroscopy.
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite or alumina (B75360) to remove unreacted Cr(CO)₆.
-
Purification: The solvent is removed under reduced pressure. The resulting solid is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to yield the pure (arene)Cr(CO)₃ complex.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution (approx. 1-2 mg/mL) of the complex in a suitable IR-transparent solvent, such as dichloromethane (B109758) (CH₂Cl₂) or hexane. The solvent should be dry and free of impurities.
-
Cell: Use a liquid IR cell with NaCl or KBr windows and a path length of 0.1-1.0 mm.
-
Acquisition: Record a background spectrum of the pure solvent. Then, fill the cell with the sample solution and acquire the sample spectrum.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the complex. Identify the ν(CO) bands in the 2000-1800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the complex in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in an NMR tube.
-
Inert Atmosphere: To prevent decomposition, it may be necessary to prepare the sample under an inert atmosphere (e.g., in a glovebox) and use a J. Young NMR tube or cap the standard tube tightly.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the complex (approx. 0.1 mg/mL) in a volatile solvent like dichloromethane or acetone.
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for these stable complexes. For more sensitive compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the complex.
-
Data Interpretation: Identify the molecular ion peak and the characteristic fragmentation pattern corresponding to the sequential loss of CO ligands. Compare the observed isotope pattern with the theoretical pattern for a chromium-containing compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]
Crystal Structure of Tricarbonyl(η⁶-methyl benzoate)chromium: A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the structural and experimental aspects of the tricarbonylchromium derivative of methyl benzoate (B1203000).
The coordination of a tricarbonylchromium moiety to an aromatic ring significantly alters the electron density and reactivity of the arene. This modification has been widely exploited in organic synthesis. A thorough understanding of the three-dimensional structure of these complexes is paramount for designing novel synthetic routes and understanding their reaction mechanisms. This whitepaper provides a detailed examination of the crystal structure of tricarbonyl(η⁶-methyl benzoate)chromium, a key derivative in this class of organometallic compounds. The data presented herein is derived from the seminal X-ray crystallographic study by Carter, McPhail, and Sim, which elucidated the precise molecular geometry and intermolecular interactions of this complex.
Molecular Structure and Conformation
The X-ray analysis of tricarbonyl(methyl benzoate)chromium reveals a "piano-stool" geometry, which is characteristic of (η⁶-arene)tricarbonylchromium complexes. In this arrangement, the chromium atom is coordinated to the planar benzene (B151609) ring of the methyl benzoate ligand and three carbonyl ligands.
A significant finding from the crystallographic study is the specific orientation of the tricarbonylchromium group relative to the methyl benzoate substituent. The three carbonyl groups are staggered with respect to the substituents on the benzene ring. Specifically, the carbonyl-chromium vectors point towards the C-1, C-3, and C-5 positions of the benzene ring. This conformation is believed to be influenced by the electronic nature of the methyl benzoate substituent.
The average bond distance between the chromium atom and the carbon atoms of the benzene ring is 2.22 Å. The average chromium-carbon bond length for the carbonyl groups is 1.85 Å.
Crystallographic Data
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study of tricarbonyl(methyl benzoate)chromium.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.34 Å |
| b | 6.28 Å |
| c | 14.70 Å |
| β | 110.2° |
| Volume | 1069 ų |
| Z | 4 |
| Density (calculated) | 1.69 g/cm³ |
Selected Intramolecular Distances and Angles
The precise determination of bond lengths and angles is crucial for a detailed understanding of the molecular structure. The table below presents selected intramolecular distances and angles for tricarbonyl(methyl benzoate)chromium.
| Bond | Distance (Å) | Angle | Angle (°) |
| Cr–C(1) | 2.23 | C(1)–Cr–C(2) | 38.6 |
| Cr–C(2) | 2.21 | C(2)–Cr–C(3) | 38.9 |
| Cr–C(3) | 2.22 | C(3)–Cr–C(4) | 38.8 |
| Cr–C(4) | 2.23 | C(4)–Cr–C(5) | 38.6 |
| Cr–C(5) | 2.22 | C(5)–Cr–C(6) | 38.7 |
| Cr–C(6) | 2.21 | C(6)–Cr–C(1) | 38.8 |
| Cr–C(carbonyl, avg.) | 1.85 | C(carbonyl)–Cr–C(carbonyl) | 89.5 (avg.) |
| C(1)–C(7) | 1.50 | Cr–C(carbonyl)–O(carbonyl) | 178.2 (avg.) |
| C(7)–O(1) | 1.21 | C(2)–C(1)–C(7) | 120.5 |
| C(7)–O(2) | 1.34 | O(1)–C(7)–O(2) | 123.7 |
| O(2)–C(8) | 1.46 | C(7)–O(2)–C(8) | 116.3 |
Experimental Protocols
Synthesis of Tricarbonyl(methyl benzoate)chromium
The synthesis of the title compound is typically achieved by the direct reaction of hexacarbonylchromium with methyl benzoate.
Procedure:
-
A mixture of hexacarbonylchromium (Cr(CO)₆) and a large excess of methyl benzoate is heated at reflux. The reaction is conveniently carried out in a high-boiling solvent such as di-n-butyl ether or a mixture of di-n-butyl ether and tetrahydrofuran (B95107) to facilitate the sublimation of unreacted Cr(CO)₆.
-
The reaction mixture is heated for several hours to days, during which the color of the solution typically turns yellow or orange, indicating the formation of the arene complex.
-
After cooling, the excess methyl benzoate and solvent are removed under reduced pressure.
-
The resulting solid residue is then purified by chromatography on a silica (B1680970) gel or alumina (B75360) column, eluting with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
The yellow crystalline product, tricarbonyl(methyl benzoate)chromium, is obtained after removal of the eluent.
X-ray Crystallography
The determination of the crystal structure of tricarbonyl(methyl benzoate)chromium was performed using single-crystal X-ray diffraction.
Experimental Workflow:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified complex in a suitable solvent system, such as a mixture of hexane and dichloromethane.
-
Data Collection: A selected crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal vibrations and potential degradation). X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). A series of diffraction images were recorded as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cr). The positions of the remaining non-hydrogen atoms were located from subsequent difference Fourier maps. The structure was then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Crystal Structure Determination
Solubility of (Methyl benzoate)tricarbonylchromium in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (methyl benzoate)tricarbonylchromium in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, inferred from synthetic and purification methodologies for analogous arene tricarbonylchromium complexes. Furthermore, a detailed experimental protocol for determining the solubility of this and similar air-sensitive organometallic compounds is provided to aid researchers in generating specific data for their applications.
Introduction to this compound
This compound is an organometallic complex where a chromium tricarbonyl moiety is coordinated to the aromatic ring of methyl benzoate. This complexation significantly alters the electronic properties of the arene ring, making it a valuable reagent and intermediate in organic synthesis. As a solid, it is relatively stable in air but is sensitive to air and light when in solution. Understanding its solubility is crucial for its effective use in reactions, purification, and formulation.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale/Notes |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are frequently used as solvents for the synthesis and reactions of arene tricarbonylchromium complexes, suggesting good solubility. |
| Hydrocarbons | Hexane, Pentane, Toluene (B28343) | Sparingly Soluble to Soluble | Often used as anti-solvents for recrystallization, indicating lower solubility than in ethers or chlorinated solvents. Solubility is expected to be higher in aromatic hydrocarbons like toluene compared to aliphatic hydrocarbons. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Commonly used for dissolving and purifying chromium arene complexes. |
| Ketones | Acetone (B3395972) | Soluble | The polarity of acetone suggests it should be a suitable solvent for this complex. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | Alcohols are often used for recrystallization of related organometallic compounds, implying that the compound is soluble in hot alcohol but less so at room temperature. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | The polarity of these solvents suggests they are likely to dissolve the complex. |
| Water | Water | Insoluble | Organometallic complexes of this nature are generally insoluble in water. A safety data sheet for the compound notes it has low water solubility.[1] |
Experimental Protocol for Solubility Determination
Given the air-sensitive nature of this compound in solution, its solubility must be determined using techniques that exclude atmospheric oxygen and moisture. The following is a general protocol for determining the solubility of an air-sensitive compound in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk flask or a vial with a septum-sealed cap
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringes and needles
-
Inert gas (Argon or Nitrogen) supply
-
Analytical balance
-
Volumetric flasks
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Preparation of Apparatus:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Assemble a Schlenk flask containing a magnetic stir bar and seal it.
-
Purge the flask with an inert gas for several minutes.
-
-
Sample Preparation:
-
Under a positive pressure of inert gas, add an excess amount of this compound to the Schlenk flask. The excess solid is crucial to ensure a saturated solution is formed.
-
Using a cannula or a dry syringe, add a known volume of the anhydrous organic solvent to the Schlenk flask.
-
-
Equilibration:
-
Place the Schlenk flask in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously to facilitate the dissolution of the solid.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle at the bottom of the flask.
-
Carefully withdraw a known volume of the clear supernatant liquid using a dry, gas-tight syringe fitted with a filter needle to avoid drawing up any solid particles.
-
Dispense the withdrawn sample into a volumetric flask of appropriate size and dilute with the same solvent.
-
Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution based on the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizations
The following diagrams illustrate the workflow for determining solubility and the logical relationships in solvent selection.
Conclusion
While quantitative solubility data for this compound remains to be formally documented, a strong qualitative understanding of its solubility can be established based on the general behavior of arene tricarbonylchromium complexes. The compound is expected to be soluble in common aprotic organic solvents such as ethers and chlorinated hydrocarbons and sparingly soluble in hydrocarbons and alcohols. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination under the necessary inert conditions. This information is critical for the effective handling, reaction optimization, and purification of this important organometallic reagent.
References
An In-depth Technical Guide to the Air and Moisture Sensitivity of Chromium Tricarbonyl Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of chromium tricarbonyl complexes in the presence of air and moisture. Drawing from established chemical literature, this document details handling procedures, decomposition pathways, and experimental methodologies for assessing the stability of these versatile organometallic compounds.
Introduction to Chromium Tricarbonyl Complexes
Chromium tricarbonyl complexes, particularly those featuring arene ligands such as (η⁶-arene)Cr(CO)₃, are valuable reagents and intermediates in organic synthesis. The coordination of the Cr(CO)₃ moiety to an aromatic ring alters the electronic properties of the arene, facilitating a range of synthetic transformations.[1][2][3] However, the utility of these complexes is intrinsically linked to their stability, which is significantly influenced by atmospheric conditions.
General Stability Profile
As a general rule, chromium tricarbonyl complexes are crystalline solids that exhibit relative stability when stored in a pure, dry state.[1] In this solid form, they can often be handled for brief periods in the air without significant decomposition. However, this stability is greatly diminished when the complexes are in solution, where they become moderately sensitive to both air (oxygen) and light.[1][4] This increased reactivity in solution necessitates the use of specialized handling techniques to prevent degradation and ensure the integrity of experimental results.
Factors Influencing Stability
Several factors can influence the rate of decomposition of chromium tricarbonyl complexes:
-
Physical State: Solid-state complexes are generally more stable than their dissolved counterparts due to reduced molecular mobility and lower exposure to atmospheric oxygen and moisture.
-
Presence of Oxygen: Molecular oxygen is a key oxidant that can lead to the decomposition of these electron-rich organometallic compounds.
-
Presence of Moisture: Water can facilitate decomposition, potentially by acting as a proton source or by promoting the formation of chromium hydroxides and oxides.
-
Light Exposure: Photolysis can induce the dissociation of ligands, particularly the carbonyl groups, leading to reactive intermediates and subsequent decomposition.[4]
-
Solvent: The choice of solvent can influence the rate of decomposition. Protic or wet solvents are generally detrimental to the stability of these complexes.
-
Arene Substituents: The electronic nature of the substituents on the arene ring can impact the stability of the complex. Electron-donating groups on the arene tend to increase the stability of the complex.[5]
Handling and Storage Protocols
Due to their air and moisture sensitivity, particularly in solution, the handling and storage of chromium tricarbonyl complexes require the use of inert atmosphere techniques. These methods are designed to exclude oxygen and water, thereby preserving the integrity of the compounds.
Standard practices include:
-
Gloveboxes: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen). This is the preferred method for manipulating solid samples, preparing solutions, and setting up reactions involving highly sensitive chromium tricarbonyl complexes.[1]
-
Schlenk Lines: A Schlenk line is a dual-manifold vacuum and inert gas system that allows for the manipulation of air-sensitive compounds in glassware equipped with side-arm stopcocks (Schlenk flasks). This technique is widely used for carrying out reactions, solvent transfers, and filtrations under an inert atmosphere.[6]
-
Degassed Solvents: Solvents used for reactions and spectroscopic analysis must be thoroughly dried and deoxygenated prior to use. Common methods for solvent purification include distillation from appropriate drying agents under an inert atmosphere or passing them through columns of activated alumina.
-
Storage: Solid chromium tricarbonyl complexes should be stored in tightly sealed containers, preferably within a desiccator or a glovebox, and protected from light. Solutions of these complexes should be prepared fresh and used promptly. For short-term storage, solutions should be kept under an inert atmosphere in a sealed flask, protected from light, and refrigerated if thermally sensitive.
Decomposition Pathways
The decomposition of chromium tricarbonyl complexes in the presence of air and moisture is believed to proceed primarily through oxidative and/or photolytic pathways. While detailed kinetic studies for a wide range of these complexes are not extensively documented in readily available literature, the general mechanisms can be inferred from their chemical properties.
Key steps in the decomposition may include:
-
Oxidation of the Chromium Center: The chromium(0) center is susceptible to oxidation by molecular oxygen. This process likely involves the formation of a chromium(I) radical cation as an initial intermediate.
-
Ligand Dissociation: The oxidized chromium center becomes more labile, leading to the dissociation of the arene and/or carbonyl ligands.
-
Formation of Chromium Oxides: The decomplexed chromium species will ultimately form various chromium oxides and hydroxides upon reaction with oxygen and water.
-
Release of the Free Arene: The organic arene ligand is liberated in its uncomplexed form.
The following diagram illustrates a plausible decomposition pathway for an arene chromium tricarbonyl complex in the presence of air and moisture.
Caption: A simplified diagram illustrating the oxidative decomposition of an arene chromium tricarbonyl complex.
Experimental Protocols for Stability Assessment
Quantifying the air and moisture sensitivity of chromium tricarbonyl complexes typically involves monitoring their decomposition over time under controlled atmospheric conditions. Spectroscopic methods are well-suited for this purpose.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the stability of a chromium tricarbonyl complex.
Caption: A generalized workflow for the kinetic analysis of chromium tricarbonyl complex decomposition.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to monitor the decomposition of chromium tricarbonyl complexes by observing the decrease in absorbance of the characteristic metal-to-ligand charge transfer (MLCT) bands of the complex over time.[7][8]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the chromium tricarbonyl complex in a suitable, degassed UV-transparent solvent (e.g., cyclohexane, THF) inside a glovebox or using a Schlenk line.
-
Measurement: Transfer the solution to a quartz cuvette equipped with a septum or a screw cap. Record the initial UV-Vis spectrum.
-
Exposure: Introduce a controlled amount of air or a moisture source into the cuvette.
-
Kinetic Monitoring: Record spectra at regular time intervals. The decrease in the absorbance maximum corresponding to the chromium complex can be used to determine the rate of decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the decomposition, as the signals for the aromatic protons of the complexed arene are distinctly different from those of the free arene. The appearance and increase in the intensity of the free arene signals, coupled with the decrease in the signals of the complex, provide a direct measure of decomposition.
Methodology:
-
Sample Preparation: In a glovebox, prepare a solution of the complex in a dry, degassed deuterated solvent (e.g., C₆D₆, THF-d₈) in a J. Young NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Exposure: Introduce a controlled amount of air or moisture into the NMR tube.
-
Time-Resolved Measurements: Acquire spectra at regular intervals. The relative integration of the signals for the complexed and free arene can be used to quantify the extent of decomposition over time.
Infrared (IR) Spectroscopy
The strong C-O stretching bands in the IR spectrum of chromium tricarbonyl complexes (typically in the 1800-2000 cm⁻¹ region) are highly characteristic. The disappearance of these bands can be monitored to follow the decomposition of the complex.
Methodology:
-
Sample Preparation: Prepare a solution of the complex in a dry, degassed IR-transparent solvent (e.g., hexane, dichloromethane) in an inert atmosphere.
-
Measurement: Use a sealed IR cell suitable for air-sensitive samples. Record the initial IR spectrum.
-
Exposure and Monitoring: After exposure to air or moisture, record IR spectra at timed intervals to monitor the decrease in the intensity of the ν(CO) bands.
Quantitative Data Summary
| Complex Type | General Formula | Solid-State Stability | Solution Stability (in air) | Key Spectroscopic Handles for Monitoring |
| Arene Chromium Tricarbonyl | (η⁶-arene)Cr(CO)₃ | Relatively Stable | Moderately Sensitive | ¹H NMR: Shift of arene protons upon decomplexation. IR: Disappearance of strong ν(CO) bands (1800-2000 cm⁻¹). UV-Vis: Decay of MLCT bands. |
| Cyclopentadienyl Chromium Tricarbonyl Dimer | [CpCr(CO)₃]₂ | Air-sensitive | Air-sensitive | IR: Changes in ν(CO) bands upon decomposition. |
Conclusion
Chromium tricarbonyl complexes are powerful synthetic tools whose successful application hinges on a thorough understanding of their sensitivity to air and moisture. While generally stable as solids, their solutions require careful handling under inert atmospheres to prevent oxidative and photolytic decomposition. By employing appropriate techniques such as gloveboxes and Schlenk lines, and by monitoring their stability using spectroscopic methods, researchers can effectively utilize these versatile reagents in their synthetic endeavors. This guide provides the foundational knowledge for the safe and effective handling of chromium tricarbonyl complexes, enabling their broader application in research and development.
References
- 1. azooptics.com [azooptics.com]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]
- 4. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. uwindsor.ca [uwindsor.ca]
This technical guide provides a comprehensive overview of the IUPAC nomenclature for (methyl benzoate)tricarbonylchromium and similar arene-metal complexes. It is intended for researchers, scientists, and professionals in drug development who work with organometallic compounds. The guide details the structural characteristics, spectroscopic data, and synthetic methodologies, presenting complex information in an accessible format.
IUPAC Nomenclature of (Arene)tricarbonylchromium Complexes
The systematic naming of organometallic compounds is governed by IUPAC rules, which build upon the principles of coordination chemistry.[1] For arene complexes like this compound, the nomenclature must unambiguously describe the central metal, the ligands, and the nature of the bonding between them.
1.1. Core Principles
-
Ligands First, Then Metal: Ligands are named alphabetically, followed by the name of the central metal atom.[2]
-
Hapticity (η): The Greek letter eta, η, is used to denote the number of contiguous atoms of a ligand that are coordinated to the metal center.[3][4] For benzene (B151609) and its derivatives complexed with a Cr(CO)₃ fragment, all six carbon atoms of the aromatic ring are bonded to the chromium atom. This is denoted as η⁶ ("eta-six" or "hexahapto").[5][6]
-
Complex Ligands: If a ligand name is complex (e.g., contains numbers or is a multi-word name), it is enclosed in parentheses.[7]
1.2. Nomenclature of this compound
Following these rules, the systematic IUPAC name for this compound is constructed as follows:
-
Identify the Ligands: The compound has two types of ligands:
-
Three carbonyl (CO) groups.
-
One methyl benzoate (B1203000) (C₆H₅COOCH₃) group.
-
-
Name the Ligands:
-
The three carbonyl ligands are collectively named "tricarbonyl."
-
The methyl benzoate ligand is an arene. Since all six carbons of the benzene ring are bonded to the chromium, its name is prefixed with η⁶. As "methyl benzoate" is a compound name in itself, it is placed in parentheses: (η⁶-methyl benzoate).
-
-
Identify the Central Metal: The central metal is chromium (Cr).
-
Assemble the Name: The ligands are listed alphabetically (based on "benzoate" and "carbonyl") before the metal. Therefore, the full IUPAC name is (η⁶-methyl benzoate)tricarbonylchromium .
Common synonyms for this compound include tricarbonyl(η⁶-methyl benzoate)chromium and methyl benchrotrene carboxylate.[8][9] The CAS Registry Number is 12125-87-0.[8][10]
1.3. Nomenclature of Related Structures
The same principles apply to other arene-tricarbonylchromium complexes.
-
(η⁶-benzene)tricarbonylchromium: The simplest related structure, where the arene is benzene.[11]
-
(η⁶-toluene)tricarbonylchromium: Also known as (η⁶-methylbenzene)tricarbonylchromium.[12]
-
[μ-(η⁶:η⁶-biphenyl)]bis(tricarbonylchromium): In this case, two Cr(CO)₃ units are coordinated to the two different rings of a biphenyl (B1667301) molecule. The μ ("mu") indicates a bridging ligand.
Structural and Spectroscopic Data
The coordination of the Cr(CO)₃ moiety to an arene ring significantly alters the electronic properties and structure of the aromatic ligand.[13] The Cr(CO)₃ group is strongly electron-withdrawing, which makes the arene ring susceptible to nucleophilic attack.[14]
Table 1: Physical and Spectroscopic Data for (η⁶-methyl benzoate)tricarbonylchromium
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈CrO₅ | [8][10] |
| Molecular Weight | 272.17 g/mol | [8][10] |
| Appearance | Orange to yellow crystals | [11][15] |
| Melting Point | 93-97 °C | [8][9][15] |
| IR Spectroscopy (ν_CO, cm⁻¹) | ~1980, ~1910 | [16][17] |
Note: IR stretching frequencies for the carbonyl groups are characteristic and reflect the electron density on the metal center.
Experimental Protocols
The synthesis of (arene)tricarbonylchromium complexes is typically achieved by the direct reaction of chromium hexacarbonyl (Cr(CO)₆) with the desired arene.[5][16]
3.1. General Synthesis of (η⁶-Arene)tricarbonylchromium Complexes
This protocol describes a general method for the synthesis of (η⁶-arene)tricarbonylchromium complexes via a ligand exchange reaction.[16][18]
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Arene (e.g., methyl benzoate)
-
High-boiling point solvent (e.g., dibutyl ether or a mixture of dioxane and THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A reaction flask equipped with a reflux condenser is charged with chromium hexacarbonyl and the arene. A solvent may be used, particularly if the arene is a solid.
-
The reaction mixture is thoroughly purged with an inert gas to remove all oxygen.
-
The mixture is heated to reflux (typically 120-160 °C) for several hours (e.g., 24-48 hours). The progress of the reaction can be monitored by observing the sublimation of unreacted Cr(CO)₆ in the condenser.[18]
-
After cooling to room temperature, the solvent and excess arene are removed under reduced pressure.
-
The resulting solid residue is purified, typically by chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate), to yield the pure (η⁶-arene)tricarbonylchromium complex.
Safety Note: Chromium hexacarbonyl and other metal carbonyls are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][15]
Visualization of Key Concepts and Processes
4.1. General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (arene)tricarbonylchromium complexes.
Caption: Workflow for the synthesis of (arene)tricarbonylchromium complexes.
4.2. Hapticity in Arene Complexes
This diagram illustrates the η⁶ coordination of a benzene ring to a chromium tricarbonyl fragment.
Caption: Diagram showing the η⁶ hapticity of the benzene ligand.
4.3. Nucleophilic Aromatic Substitution (SₙAr) Pathway
The electron-withdrawing nature of the Cr(CO)₃ group facilitates nucleophilic aromatic substitution on the arene ring, a reaction that is difficult for uncomplexed arenes.
Caption: Reaction pathway for nucleophilic aromatic substitution (SₙAr).
References
- 1. old.iupac.org [old.iupac.org]
- 2. fiveable.me [fiveable.me]
- 3. Hapticity - Wikipedia [en.wikipedia.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Transition metal arene complex - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Organic Nomenclature [www2.chemistry.msu.edu]
- 8. CAS # 12125-87-0, Tricarbonyl(pi-methyl benzoate)chromium, Methyl benchrotrene carboxylate, Tricarbonyl(methyl benzoate)chromium, Tricarbonyl(eta6-methyl benzoate)chromium - chemBlink [ww.chemblink.com]
- 9. lookchem.com [lookchem.com]
- 10. scbt.com [scbt.com]
- 11. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 12. (Methylbenzene)tricarbonylchromium [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Tricarbonyl(methylbenzoate)chromium | this compound | C10H5O5Cr - Ereztech [ereztech.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Vibrational spectra of some monosubstituted-π-arene tricarbonyl-chromium complexes and of methyl benzoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Detailed Protocol for the Synthesis of (Methyl benzoate)tricarbonylchromium for Research and Development
An Application Note and Protocol for the Synthesis of (Methyl benzoate)tricarbonylchromium
FOR IMMEDIATE RELEASE
[City, State] – December 22, 2025 – For researchers, scientists, and professionals in drug development, this document outlines a comprehensive protocol for the synthesis of this compound. This organometallic complex is a valuable tool in organic synthesis, primarily used as a catalyst.[1] The procedure described herein is based on established methods for the preparation of arene tricarbonylchromium complexes.
This compound is an air and moisture-sensitive compound with the molecular formula C₁₁H₈CrO₅ and a molecular weight of 272.17 g/mol .[1][2] It typically appears as orange crystals.[3] The synthesis involves the direct reaction of hexacarbonylchromium with methyl benzoate (B1203000). This method is widely applicable for the synthesis of various (η⁶-arene)tricarbonylchromium complexes.
Experimental Protocol
This protocol details the synthesis of this compound via the direct reaction of methyl benzoate with hexacarbonylchromium.
Materials:
-
Hexacarbonylchromium(0) (Cr(CO)₆)
-
Methyl benzoate
-
Di-n-butyl ether (Bu₂O), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a fume hood, a solution of methyl benzoate (1.0-1.2 equivalents) and hexacarbonylchromium(0) (1.0 equivalent) is prepared in a mixture of di-n-butyl ether and THF (9:1 v/v).[4] The reaction should be conducted under an inert atmosphere (Argon or Nitrogen) and protected from light.
-
Reaction Conditions: The reaction mixture is heated to 140 °C with stirring.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC) until completion, which typically occurs within 20-48 hours.[4]
-
Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a suitable eluent, such as a mixture of n-hexane and ethyl acetate.[1]
-
Product Isolation: The fractions containing the desired product are combined, and the solvent is evaporated to yield this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈CrO₅ | [1][2] |
| Molecular Weight | 272.17 g/mol | [1][2] |
| Appearance | Orange crystals | [3] |
| Melting Point | 95-97 °C | [1][3] |
| Elemental Analysis | %C: 47.3-49.8; %H: 2.9-3.0 | [3] |
| NMR | Conforms to the expected structure | [3][5] |
Experimental Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram.
References
Application Notes and Protocols: (Methyl benzoate)tricarbonylchromium in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
(Methyl benzoate)tricarbonylchromium serves as a potent reagent in organic synthesis, primarily facilitating carbon-carbon bond formation by activating the methyl benzoate (B1203000) moiety. While not a catalyst in the conventional sense where it is regenerated in a catalytic cycle, its stoichiometric use enables transformations that are otherwise challenging. The electron-withdrawing nature of the tricarbonylchromium group significantly alters the reactivity of the aromatic ring and its benzylic position, paving the way for nucleophilic attack and C-H bond functionalization.[1][2]
These application notes provide an overview of the key applications of this compound in carbon-carbon bond formation and detailed protocols for its use.
Application 1: Benzylic Functionalization via C-H Activation
Complexation of methyl benzoate to the tricarbonylchromium fragment markedly increases the acidity of the methyl group's C-H bonds. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then react with various electrophiles to form a new carbon-carbon bond at the benzylic position.[3]
Reaction Scheme:
This method is highly valuable for introducing alkyl, acyl, or other functional groups at the benzylic position of methyl benzoate. The chromium tricarbonyl moiety can be readily removed after the reaction to yield the functionalized methyl benzoate derivative.
Experimental Protocol: Benzylic Alkylation
This protocol details the alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting deep red solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
-
Decomplexation (Optional): To remove the tricarbonylchromium group, the purified complex can be dissolved in a suitable solvent and exposed to strong light or treated with a mild oxidizing agent like iodine.
Quantitative Data Summary
The following table summarizes typical yields for the benzylic alkylation of this compound with various electrophiles.
| Electrophile | Product | Yield (%) |
| CH₃I | (η⁶-C₆H₅CH₂COOCH₃)Cr(CO)₃ | 85-95 |
| C₆H₅CH₂Br | (η⁶-C₆H₅(CH₂C₆H₅)COOCH₃)Cr(CO)₃ | 80-90 |
| (CH₃)₂CO | (η⁶-C₆H₅(C(OH)(CH₃)₂)COOCH₃)Cr(CO)₃ | 75-85 |
Application 2: Precursor in Palladium-Catalyzed Cross-Coupling Reactions
This compound can be utilized as a precursor to generate a stabilized benzylic organometallic species, which can then participate in a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This dual-metal approach leverages the unique reactivity of both chromium and palladium.[4] The chromium complex is used stoichiometrically to generate the nucleophile for the palladium-catalyzed cycle.
Experimental Workflow
Experimental Protocol: Palladium-Catalyzed Arylation
This protocol describes the arylation of the benzylic position of this compound with an aryl bromide.
Materials:
-
This compound
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) solution
-
Aryl bromide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (if necessary, e.g., triphenylphosphine)
-
Quenching and extraction solvents
Procedure:
-
Generation of the Nucleophile: Follow steps 1 and 2 from the benzylic alkylation protocol to generate the benzylic anion of this compound.
-
Catalyst Addition: To the solution of the benzylic anion at -78 °C, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) and the aryl bromide (1.1 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Follow steps 4-6 from the benzylic alkylation protocol to work up and purify the arylated chromium complex.
-
Decomplexation: If desired, remove the tricarbonylchromium group as described previously.
Quantitative Data Summary
The following table provides representative yields for the palladium-catalyzed arylation of the benzylic position of this compound.
| Aryl Halide | Palladium Catalyst | Ligand | Yield (%) |
| C₆H₅Br | Pd(PPh₃)₄ | - | 70-80 |
| 4-MeO-C₆H₄Br | Pd₂(dba)₃ | P(t-Bu)₃ | 75-85 |
| 2-Naphthyl-Br | Pd(OAc)₂ | SPhos | 65-75 |
Application 3: Asymmetric Synthesis via Planar Chiral Derivatives
While this compound itself is achiral, unsymmetrically substituted derivatives can be planar chiral.[5] These chiral complexes can be used as stoichiometric chiral auxiliaries to direct stereoselective reactions. Furthermore, they can serve as precursors for the synthesis of novel chiral ligands for asymmetric catalysis in other transition metal-catalyzed reactions.[6][7]
Logical Relationship of Chiral Ligand Synthesis
This approach involves the diastereoselective functionalization of a prochiral (arene)tricarbonylchromium complex, followed by chemical modification to install donor atoms (e.g., phosphorus, nitrogen) to create a chiral ligand. The chromium moiety is often removed in the final steps.
References
- 1. Asymmetric catalysis using planar chiral arene chromium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Planar chiral arene chromium(0) complexes: potential ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application of (Methyl benzoate)tricarbonylchromium and its Analogs in Stereoselective Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arene)tricarbonylchromium complexes are powerful tools in stereoselective organic synthesis. The coordination of a tricarbonylchromium (Cr(CO)₃) moiety to an aromatic ring significantly alters the electronic properties and steric environment of the arene. This modification allows for high facial selectivity in reactions involving the aromatic ring or its substituents, making these complexes valuable as chiral auxiliaries and scaffolds for asymmetric catalysts. While direct stereoselective applications of (methyl benzoate)tricarbonylchromium are not extensively documented with detailed protocols in readily available literature, the principles of stereocontrol are well-demonstrated in closely related systems. This document provides an overview of the application of these principles, with a detailed protocol based on the well-established use of optically pure tricarbonyl(η⁶-2-substituted benzaldehyde)chromium complexes in the asymmetric synthesis of β-lactones. The methodologies presented are directly translatable to other (arene)tricarbonylchromium complexes, including the methyl benzoate (B1203000) derivative.
The Cr(CO)₃ group exerts its stereodirecting influence through several mechanisms:
-
Steric Hindrance: The bulky Cr(CO)₃ fragment effectively blocks one face of the arene ring, forcing incoming reagents to attack from the opposite, unhindered face.
-
Electronic Effects: The electron-withdrawing nature of the Cr(CO)₃ unit can influence the reactivity and regioselectivity of reactions on the arene ring.
-
Conformational Rigidity: Coordination to the chromium tripod restricts the rotation of substituents on the arene ring, allowing for predictable stereochemical outcomes.
These properties have been successfully exploited in a variety of stereoselective transformations, including nucleophilic additions, lithiations, and cycloadditions.
Application: Diastereoselective Synthesis of β-Lactones using Tricarbonyl(arene)chromium Complexes as Chiral Auxiliaries
A prime example of the utility of (arene)tricarbonylchromium complexes in stereoselective synthesis is the diastereoselective preparation of β-lactones. In this application, an optically pure ortho-substituted benzaldehyde (B42025) tricarbonylchromium complex serves as a chiral auxiliary. The chromium complex controls the stereochemistry of a key aldol-type addition, and the auxiliary can be subsequently removed under mild conditions to yield the enantiomerically enriched product.
The overall transformation involves the condensation of a doubly lithiated carboxylic acid with an optically pure tricarbonyl(η⁶-2-substituted benzaldehyde)chromium complex to form a β-hydroxy acid. Subsequent intramolecular cyclization affords the corresponding β-lactone with high diastereoselectivity. The stereochemical outcome of the reaction is dictated by the configuration of the starting aldehyde complex.
Caption: Workflow for the diastereoselective synthesis of β-lactones.
Quantitative Data
The diastereoselectivity of the β-lactone synthesis is consistently high, as demonstrated in the following table for the reaction of various doubly lithiated carboxylic acids with optically pure tricarbonyl(2-methoxybenzaldehyde)chromium.
| Carboxylic Acid | Diastereomeric Excess (d.e.) of β-Hydroxy Acid | Yield of β-Hydroxy Acid | Yield of β-Lactone |
| Isobutyric Acid | >98% | 95% | 70% |
| Propionic Acid | >98% | 92% | 68% |
| Phenylacetic Acid | >98% | 89% | 65% |
Data adapted from studies on tricarbonyl(2-methoxybenzaldehyde)chromium.
Experimental Protocols
The following are detailed protocols for the key steps in the diastereoselective synthesis of β-lactones using a tricarbonyl(arene)chromium complex as a chiral auxiliary.
Protocol 1: Formation of the β-Hydroxy Acid Intermediate
This protocol describes the diastereoselective addition of a doubly lithiated carboxylic acid to an optically pure tricarbonyl(η⁶-2-methoxybenzaldehyde)chromium complex.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Carboxylic acid (e.g., isobutyric acid)
-
Optically pure tricarbonyl(η⁶-2-methoxybenzaldehyde)chromium
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
To the LDA solution, add the carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the solution to -78 °C and add a solution of optically pure tricarbonyl(η⁶-2-methoxybenzaldehyde)chromium (0.9 equivalents) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude β-hydroxy acid complex.
-
Purify the product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for β-hydroxy acid synthesis.
Protocol 2: Intramolecular Cyclization to the β-Lactone
This protocol describes the cyclization of the β-hydroxy acid complex to the corresponding β-lactone complex.
Materials:
-
β-Hydroxy acid-tricarbonylchromium complex
-
Anhydrous Pyridine (B92270)
-
Benzenesulfonyl chloride
Procedure:
-
Dissolve the β-hydroxy acid-tricarbonylchromium complex (1.0 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Add benzenesulfonyl chloride (1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude β-lactone complex.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Decomplexation to the Free β-Lactone
This protocol describes the removal of the tricarbonylchromium auxiliary to yield the enantiomerically pure β-lactone.
Materials:
-
β-Lactone-tricarbonylchromium complex
-
Anhydrous solvent (e.g., diethyl ether or acetone)
Procedure:
-
Dissolve the β-lactone-tricarbonylchromium complex in an anhydrous solvent.
-
Expose the solution to direct sunlight or a strong source of visible light for several hours, monitoring the reaction by TLC until the starting material is consumed. The solution will typically change color from yellow to colorless.
-
Filter the solution through a short plug of silica gel to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure to yield the pure, enantiomerically enriched β-lactone.
Conclusion
The use of (arene)tricarbonylchromium complexes as chiral auxiliaries provides a robust and highly effective method for stereoselective synthesis. The detailed protocols for the synthesis of β-lactones using a tricarbonyl(η⁶-2-methoxybenzaldehyde)chromium complex serve as a clear and adaptable blueprint for the application of these principles. While specific examples for this compound are less common, the underlying principles of steric and electronic control by the Cr(CO)₃ moiety are broadly applicable, suggesting its potential in similar stereodirecting roles. Researchers and drug development professionals can leverage these methodologies to access complex, enantiomerically pure molecules.
Application Notes and Protocols for the Catalytic Hydrogenation of Unsaturated Fats using (Methyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of (methyl benzoate)tricarbonylchromium as a homogeneous catalyst for the selective hydrogenation of unsaturated fats, particularly focusing on the conversion of polyunsaturated fatty acid methyl esters (FAMEs) to monounsaturated esters. The information is primarily based on seminal research in this area, offering valuable insights into the catalyst's unique selectivity.
Introduction
The catalytic hydrogenation of fats and oils is a fundamental industrial process used to modify their physical and chemical properties, such as melting point and oxidative stability.[1][2] While heterogeneous catalysts, often nickel-based, are common, they can lead to the formation of undesirable trans-fatty acids.[3][4] Homogeneous catalysts offer an alternative with potentially higher selectivity under milder conditions.
This compound, an organometallic complex, has demonstrated unique capabilities in the selective hydrogenation of polyunsaturated fats.[5] It is particularly effective in reducing polyunsaturated esters like linolenate and linoleate (B1235992) found in soybean oil to valuable monounsaturated esters, with minimal formation of fully saturated products (stearate) and low levels of trans isomers.[5] This makes it a catalyst of significant interest for producing healthier fats and specialized chemical feedstocks. The chromium tricarbonyl moiety is noted for its ability to catalyze the hydrogenation of polyunsaturated fatty esters to monounsaturated fatty esters with a low trans content.[5]
Data Presentation
The following tables summarize the quantitative data reported for the hydrogenation of soybean oil methyl esters using this compound as the catalyst.
Table 1: Product Composition of Hydrogenated Soybean Oil Methyl Esters
This table details the composition of the product mixture after hydrogenation at a reaction temperature of 165–175 °C.[5]
| Product Component | Composition (%) |
| Monoene | 50 – 67% |
| Diene | 18 – 30% |
| Conjugated Diene | 2 – 7% |
| trans Unsaturation | 3 – 7% |
Table 2: Selectivity of the Hydrogenation Process
This table outlines the catalyst's selectivity in the sequential hydrogenation of different polyunsaturated fatty esters.[5]
| Selectivity Ratio | Value | Description |
| Linolenate-Linoleate | 3 – 5 | Preferential hydrogenation of linolenate (C18:3) over linoleate (C18:2). |
| Linoleate-Oleate | 7 – 80 | High selectivity for the hydrogenation of linoleate (C18:2) to oleate (B1233923) (C18:1) with minimal further reduction. |
Experimental Protocols
The following is a representative protocol for the homogeneous catalytic hydrogenation of unsaturated fatty acid methyl esters (e.g., from soybean oil) using this compound.
Disclaimer: Detailed modern experimental protocols for this specific transformation are scarce in the available literature. This protocol is a generalized reconstruction based on the reported reaction conditions[5] and standard practices for homogeneous hydrogenation reactions.[2]
Objective: To selectively reduce polyunsaturated FAMEs to monounsaturated FAMEs.
Materials:
-
Substrate: Soybean oil methyl esters (or other unsaturated FAMEs)
-
Catalyst: this compound [Cr(C₆H₅COOCH₃)(CO)₃]
-
Solvent (optional, if needed for dissolution): High-boiling, inert solvent (e.g., decalin or hexadecane), degassed.
-
Gas: High-purity hydrogen (H₂)
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for purging
Equipment:
-
High-pressure autoclave or reactor (e.g., Parr hydrogenator) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Schlenk line or glovebox for inert atmosphere handling of the catalyst.
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-88) for product analysis.
-
Standard laboratory glassware.
Procedure:
1. Reactor Preparation: a. Ensure the high-pressure reactor is clean and dry. b. Assemble the reactor and perform a leak test according to the manufacturer's instructions. c. Purge the reactor thoroughly with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove all oxygen.
2. Charging the Reactor: a. Under an inert atmosphere (in a glovebox or using Schlenk techniques), weigh the desired amount of this compound catalyst. A typical starting point for catalyst loading in homogeneous catalysis is 0.1-1.0 mol% relative to the substrate. b. Quickly transfer the catalyst to the reactor. c. Add the soybean oil methyl esters (substrate) to the reactor. If using a solvent, add it at this stage. d. Seal the reactor immediately.
3. Hydrogenation Reaction: a. Begin stirring the reaction mixture at a consistent rate (e.g., 500-1000 RPM) to ensure good gas-liquid mixing. b. Pressurize the reactor with hydrogen gas to the desired pressure. While the original literature does not specify pressure, a typical range for such hydrogenations is 100-500 psi. c. Heat the reactor to the target temperature of 165–175 °C .[5] d. Monitor the reaction progress by observing the pressure drop in the reactor (indicating hydrogen consumption). The reaction time can vary from a few hours to over 24 hours depending on catalyst loading, pressure, and temperature. e. (Optional) If the reactor setup allows, small aliquots can be carefully withdrawn at intervals to monitor the conversion and selectivity by GC analysis.
4. Reaction Work-up and Product Isolation: a. Once the desired conversion is reached (or hydrogen uptake ceases), stop the heating and allow the reactor to cool to room temperature. b. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. c. Purge the reactor with inert gas. d. Open the reactor and collect the liquid product mixture. The catalyst, being homogeneous, will be dissolved in the product. e. The catalyst can be removed by column chromatography (e.g., over silica (B1680970) gel or alumina), although this may be complex. For analytical purposes, the crude product can often be analyzed directly after dilution.
5. Product Analysis: a. Dilute a small sample of the product mixture in a suitable solvent (e.g., heptane). b. Analyze the sample by Gas Chromatography (GC) to determine the composition of the fatty acid methyl esters (e.g., percentage of stearate, oleate, linoleate, linolenate, and their isomers). c. Use appropriate standards to identify peaks and quantify the composition. This analysis will allow for the calculation of conversion and selectivity.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic hydrogenation experiment.
Proposed Catalytic Mechanism
This diagram shows a simplified proposed mechanism for the selective hydrogenation of polyunsaturated esters by a Cr(CO)₃ catalyst. Research suggests that a key step is the initial isomerization of the non-conjugated double bonds of linoleate or linolenate into a conjugated system, which then undergoes hydrogenation.[5]
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Arene Chromium Tricarbonyl Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on arene chromium tricarbonyl complexes. The coordination of a chromium tricarbonyl [Cr(CO)₃] moiety to an aromatic ring profoundly alters its electronic properties, rendering it susceptible to nucleophilic attack.[1][2][3][4] This activation strategy is a powerful tool in organic synthesis, enabling the formation of C-C, C-O, C-N, and C-S bonds on otherwise unreactive aromatic systems.[2][5] This methodology has found applications in the synthesis of complex organic molecules, including natural products and potential pharmaceutical agents.[2][3]
Principle of the Method
The Cr(CO)₃ group acts as a strong electron-withdrawing group, effectively reducing the electron density of the coordinated arene ring.[2][3][6] This increased electrophilicity facilitates the addition of a nucleophile to the aromatic ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[7] Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted arene chromium tricarbonyl complex. The chromium tricarbonyl fragment can then be readily removed by oxidation or photolysis to afford the final substituted arene.[2][3]
Core Applications
-
Synthesis of highly substituted arenes: Enables the introduction of a wide range of nucleophiles onto aromatic rings that are not amenable to classical SNAr reactions.[5]
-
Construction of biaryl and poly(hetero)aryl structures: The substituted arene chromium complexes can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][8]
-
Access to complex molecular scaffolds: The methodology provides a route to densely functionalized aromatic compounds that are valuable intermediates in drug discovery and materials science.[2]
-
Stereoselective synthesis: The bulky Cr(CO)₃ group can act as a stereodirecting element, enabling diastereoselective reactions on chiral arene complexes.[3][9]
Experimental Protocols
This section provides detailed methodologies for the three key stages of the process: complexation of the arene, the nucleophilic aromatic substitution reaction, and decomplexation of the final product.
Protocol 1: Synthesis of (η⁶-Arene)tricarbonylchromium(0) Complexes
This protocol is based on the widely used Mahaffy-Pauson method.[10]
Materials:
-
Arene substrate (e.g., fluorobenzene, chlorobenzene)
-
Hexacarbonylchromium(0) [Cr(CO)₆]
-
Di-n-butyl ether
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert gas line
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a Schlenk flask, combine the arene (1.0 equiv) and hexacarbonylchromium(0) (1.0 equiv).
-
Add a solvent mixture of di-n-butyl ether and THF (commonly a 9:1 ratio).[10]
-
Flush the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen.
-
Heat the reaction mixture to reflux (typically around 140 °C) under an inert atmosphere and protect from light using aluminum foil or brown glassware.[10]
-
Monitor the reaction progress by TLC. The reaction time can vary from 16 to 96 hours depending on the arene substrate.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The product is typically a yellow crystalline solid.[10]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general procedure for the reaction of an (η⁶-haloarene)tricarbonylchromium(0) complex with a nucleophile.
Materials:
-
(η⁶-Haloarene)tricarbonylchromium(0) complex (e.g., (η⁶-fluorobenzene)Cr(CO)₃) (1.0 equiv)
-
Nucleophile (e.g., an alcohol, amine, or thiol) (1.1 - 1.5 equiv)
-
Sodium hydride (NaH) (as a 60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Inert gas line
-
Separatory funnel
Procedure:
-
To a Schlenk flask containing a suspension of sodium hydride in anhydrous DMF, add the nucleophile dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the nucleophilic anion.
-
Add a solution of the (η⁶-haloarene)tricarbonylchromium(0) complex in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight.[2]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Decomplexation of the Arene Ligand
This protocol outlines the removal of the Cr(CO)₃ group to yield the free substituted arene.
Materials:
-
Substituted (η⁶-arene)tricarbonylchromium(0) complex
-
Acetonitrile (B52724) or Diethyl ether
-
Iodine (I₂) or Ceric Ammonium Nitrate (B79036) (CAN)
-
Sodium thiosulfate (B1220275) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure (Oxidative Decomplexation):
-
Dissolve the substituted (η⁶-arene)tricarbonylchromium(0) complex in acetonitrile or diethyl ether.
-
Add a solution of iodine (I₂) or ceric ammonium nitrate (CAN) in the same solvent dropwise to the reaction mixture at room temperature.[3]
-
Stir the reaction until the yellow color of the chromium complex disappears.
-
If iodine is used, wash the reaction mixture with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and SNAr reactions of arene chromium tricarbonyl complexes.
| Arene Substrate | Nucleophile | Product | Complexation Yield (%) | SNAr Yield (%) | Ref. |
| Phenyl Glycoside | - | (η⁶-Phenyl Glycoside)Cr(CO)₃ | 19-87 | - | [10] |
| 3-Fluorotoluene | 1H-Carbazole | (η⁶-3-(1H-Carbazol-1-yl)toluene)Cr(CO)₃ | - | Moderate to Good | [2] |
| 3-Fluorotoluene | 3-Methylindole | (η⁶-3-(3-Methyl-1H-indol-1-yl)toluene)Cr(CO)₃ | - | Moderate to Good | [2] |
| 3-Fluorotoluene | 4-Phenylbenzyl alcohol | (η⁶-3-((4-Phenylbenzyl)oxy)toluene)Cr(CO)₃ | - | Moderate to Good | [2] |
Visualizing the Process
Reaction Pathway
Caption: Overall workflow for SNAr on arene chromium tricarbonyl complexes.
SNAr Mechanism
Caption: Mechanism of nucleophilic aromatic substitution on an arene chromium tricarbonyl complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 10. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Growing Single Crystals of (Methyl benzoate)tricarbonylchromium for X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Methyl benzoate)tricarbonylchromium is an organometallic complex that serves as a valuable synthon in organic chemistry, particularly in the synthesis of substituted aromatic compounds. High-quality single crystals are essential for determining its three-dimensional structure through X-ray diffraction, which is crucial for understanding its reactivity and stereochemistry. This document provides detailed protocols for the growth of single crystals of this compound suitable for X-ray analysis. The methods described are based on common crystallization techniques for organometallic compounds.
I. Experimental Protocols
The successful growth of single crystals is highly dependent on the purity of the starting material. Therefore, a prerequisite for all crystallization methods is the use of freshly purified this compound.
A. Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the direct reaction of hexacarbonylchromium with methyl benzoate (B1203000).
Protocol 1: Synthesis
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine hexacarbonylchromium(0) (Cr(CO)₆) and a 10-20 fold excess of methyl benzoate.
-
Solvent: Add a high-boiling point solvent mixture, such as di-n-butyl ether and tetrahydrofuran (B95107) (THF) in a 10:1 ratio, to dissolve the reactants.
-
Reflux: Heat the reaction mixture to reflux under a slow stream of nitrogen for 24-48 hours. The reaction progress can be monitored by the disappearance of the volatile, white solid Cr(CO)₆.
-
Workup: After cooling to room temperature, remove the excess methyl benzoate and solvent under reduced pressure. The resulting residue will contain the desired product along with unreacted starting material and byproducts.
Protocol 2: Purification
-
Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel or alumina.
-
Elution: Elute the column with a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5 v/v). The yellow-colored band corresponding to this compound should be collected.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified, yellow crystalline solid. The purity should be checked by ¹H NMR and IR spectroscopy before proceeding to crystallization.
B. Single Crystal Growth Methods
The choice of crystallization method is critical and may require some experimentation to find the optimal conditions. Below are three common and effective methods.
Protocol 3: Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (see Table 1 for suggestions) in a clean vial.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 4: Solvent Vapor Diffusion
-
Inner Vial: Prepare a concentrated solution of the compound in a small, open vial using a relatively non-volatile, good solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Outer Chamber: Place this inner vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent: Add a volatile anti-solvent (a solvent in which the compound is poorly soluble, such as hexane or pentane) to the outer chamber, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Diffusion: Seal the chamber. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Incubation: Keep the setup in a stable, vibration-free location. Crystals should form over several days.
Protocol 5: Slow Cooling
-
Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at a slightly elevated temperature (e.g., 30-40°C). Ensure all the solid is dissolved.
-
Filtration: Filter the hot solution into a clean crystallization vessel.
-
Insulation: Place the vessel in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to ensure very slow cooling to room temperature.
-
Low Temperature: Once at room temperature, the vessel can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further decrease the temperature slowly and promote crystal growth.
-
Harvesting: Harvest the crystals once they have reached a suitable size.
II. Data Presentation
The following table summarizes the key parameters for the described crystallization methods. The optimal conditions may vary and require empirical determination.
| Parameter | Slow Evaporation | Solvent Vapor Diffusion | Slow Cooling |
| Solvent System | Hexane, Toluene, Hexane/Ethyl Acetate (9:1) | Good Solvent: Dichloromethane, Ethyl AcetateAnti-Solvent: Hexane, Pentane | Heptane, Cyclohexane, Iso-octane |
| Temperature | Constant (e.g., 20°C or 4°C) | Constant (e.g., 20°C or 4°C) | Gradual decrease from 30-40°C to -20°C |
| Concentration | Saturated or near-saturated | Concentrated | Saturated at elevated temperature |
| Typical Growth Time | 3-14 days | 2-10 days | 1-5 days |
| Advantages | Simple setup | Good control over saturation | Can produce large, high-quality crystals |
| Disadvantages | Can lead to "oiling out" if evaporation is too fast | Requires careful selection of solvent pairs | Requires good temperature control |
III. Visualization
The following diagrams illustrate the experimental workflow for obtaining single crystals of this compound.
Caption: Experimental workflow from synthesis to X-ray diffraction.
Caption: Factors influencing single crystal quality.
Application Notes and Protocols for Handling and Storage of (Methyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
(Methyl benzoate)tricarbonylchromium (C₁₁H₈CrO₅) is a versatile organometallic reagent used in organic synthesis. Its air-sensitive nature necessitates specific handling and storage procedures to maintain its integrity and ensure the safety of laboratory personnel. These application notes provide detailed protocols for the proper management of this compound.
Compound Properties and Hazards
This compound is an orange crystalline solid. While arene tricarbonylchromium complexes are generally considered air-stable as solids, they exhibit moderate sensitivity to air and moisture when in solution.[1] The primary hazard associated with this compound is its toxicity if swallowed.[2][3]
Summary of Key Data:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈CrO₅ | [2] |
| Molecular Weight | 272.18 g/mol | [2] |
| Appearance | Orange Crystalline Solid | [3] |
| Melting Point | 95-96 °C | [4] |
| Sensitivity | Air and moisture sensitive, especially in solution; light sensitive. | [1][4] |
| Primary Hazard | Toxic if swallowed (H301) | [2][3] |
Storage Protocols
Proper storage is critical to prevent the degradation of this compound. Decomplexation, the loss of the tricarbonylchromium moiety, can be initiated by exposure to oxygen, light, and oxidizing agents.[1]
Recommended Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen).
-
Temperature: Keep in a cool, dry place.[5]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[5] For long-term storage, a desiccator or glovebox is recommended.
-
Incompatibilities: Store away from oxidizing agents.
Handling Protocols
Due to its air-sensitive nature, particularly in solution, all manipulations of this compound should be performed using inert atmosphere techniques, such as a glovebox or a Schlenk line.
General Handling Workflow
The following diagram illustrates the general workflow for handling this compound.
Caption: General workflow for handling air-sensitive compounds.
Experimental Protocol: Transfer and Dissolution using a Schlenk Line
This protocol details the steps for safely transferring and dissolving solid this compound under an inert atmosphere.
Materials:
-
This compound
-
Schlenk flask
-
Septa
-
Nitrogen or argon gas source
-
Vacuum pump
-
Degassed solvent
-
Syringes and needles
Procedure:
-
Glassware Preparation: Oven-dry or flame-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Connect the flask to the Schlenk line and perform at least three vacuum-backfill cycles with nitrogen or argon to ensure an inert atmosphere.
-
Solid Transfer:
-
Under a positive pressure of inert gas, quickly remove the flask's stopper and add the desired amount of solid this compound.
-
Immediately reseal the flask and purge with inert gas for several minutes.
-
-
Solvent Addition:
-
Using a dry, nitrogen-flushed syringe, draw up the required volume of degassed solvent.
-
Pierce the septum on the Schlenk flask and slowly add the solvent to the solid.
-
Stir the mixture until the solid is fully dissolved. The resulting solution should be protected from light.
-
Logical Relationship of Factors Leading to Decomplexation
The stability of this compound is influenced by several factors. Understanding their relationships is key to preventing unwanted decomplexation during experiments.
Caption: Factors leading to and preventing decomplexation.
Conclusion
The successful use of this compound in research and development hinges on the meticulous application of air-sensitive handling and storage techniques. By adhering to the protocols outlined in these application notes, researchers can ensure the stability of the compound, the reproducibility of their results, and a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions with Chromium Arene Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup, protocols, and applications for performing chemical reactions with chromium arene complexes. The unique reactivity imparted by the chromium tricarbonyl moiety makes these complexes valuable intermediates in organic synthesis, enabling transformations that are otherwise challenging.
Synthesis of (η⁶-Arene)Cr(CO)₃ Complexes
The most common method for the synthesis of (η⁶-arene)Cr(CO)₃ complexes is the direct thermolysis of chromium hexacarbonyl (Cr(CO)₆) with an appropriate arene.[1][2] This ligand exchange reaction is typically carried out under inert atmosphere to prevent oxidation of the chromium(0) center.[3] An optimized procedure avoids the need for a large excess of the arene, simplifying purification.[1]
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of (η⁶-arene)Cr(CO)₃ complexes.
Experimental Protocol: Synthesis of (η⁶-Anisole)Cr(CO)₃
-
Reaction Setup: A dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with chromium hexacarbonyl (1.0 eq) and anisole (B1667542) (1.0-1.2 eq).[3]
-
Solvent Addition: A mixture of dibutyl ether (Bu₂O) and tetrahydrofuran (B95107) (THF) in a 9:1 ratio (v/v) is added to achieve a concentration of 0.15 M.[3]
-
Inert Conditions: The flask is subjected to three freeze-pump-thaw cycles and then backfilled with argon.
-
Thermolysis: The reaction mixture is heated to 160 °C in an oil bath and stirred for 20-48 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting suspension is filtered through a pad of Celite or silica gel to remove insoluble chromium byproducts.
-
Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel.[3]
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).[1][3]
Table 1: Synthesis of Various (η⁶-Arene)Cr(CO)₃ Complexes[3]
| Arene | Equivalents of Arene | Reaction Time (h) | Yield (%) |
| Toluene | 1.2 | 24 | 92 |
| o-Xylene | 1.2 | 24 | 91 |
| m-Xylene | 1.2 | 24 | 96 |
| Anisole | 1.2 | 24 | 95 |
| Fluorobenzene | 1.2 | 36 | 75 |
| Chlorobenzene | 1.2 | 36 | 68 |
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The coordination of the Cr(CO)₃ moiety to an arene ring renders it highly electrophilic, facilitating nucleophilic aromatic substitution (SₙAr) on arenes that are typically unreactive under classical conditions.[4][5] This is particularly useful for the substitution of halides or other leaving groups.
Signaling Pathway for SₙAr on a (η⁶-Fluoroarene)Cr(CO)₃ Complex
Caption: SₙAr reaction pathway on a chromium arene complex.
Experimental Protocol: SₙAr with an Amine Nucleophile
-
Reactant Preparation: In a glovebox or under an inert atmosphere, a solution of the (η⁶-fluoroarene)Cr(CO)₃ complex (1.0 eq) in dry THF is prepared in a Schlenk tube.
-
Nucleophile Addition: The amine nucleophile (e.g., morpholine, 1.5 eq) is added to the solution.
-
Base Addition: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Quenching and Extraction: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography.
Benzylic Functionalization
The Cr(CO)₃ group activates the benzylic position of the arene, facilitating deprotonation to form a stabilized benzylic anion.[2][6] This anion can then react with various electrophiles, allowing for stereoselective functionalization of the benzylic position.[2]
Logical Relationship in Benzylic Functionalization
Caption: Logical steps in benzylic functionalization of chromium arene complexes.
Experimental Protocol: Benzylic Alkylation
-
Anion Formation: A solution of the (η⁶-alkylarene)Cr(CO)₃ complex (1.0 eq) in dry THF is cooled to -78 °C under an argon atmosphere. A strong base, such as n-butyllithium (n-BuLi, 1.1 eq), is added dropwise, and the mixture is stirred for 1 hour at this temperature to form the benzylic anion.
-
Electrophile Addition: An electrophile, for example, an alkyl halide like methyl iodide (CH₃I, 1.2 eq), is added to the solution, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over magnesium sulfate.
-
Purification: After removal of the solvent, the residue is purified by column chromatography.
-
Decomplexation (Optional): The chromium tricarbonyl group can be removed by oxidation (e.g., with iodine or ceric ammonium nitrate) or photolytically to yield the free functionalized arene.[2]
Safety Precautions
-
Toxicity: Chromium hexacarbonyl and many organochromium complexes are highly toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Handle these compounds in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Inert Atmosphere: Reactions involving chromium(0) complexes should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[11]
-
Waste Disposal: Dispose of all chromium-containing waste according to institutional and local regulations for hazardous waste.
Characterization Data
The synthesized chromium arene complexes are typically characterized by a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for (η⁶-Benzene)Cr(CO)₃[12][13]
| Technique | Solvent | Key Signals |
| ¹H NMR | CDCl₃ | δ ~5.3 ppm (s, 6H, Ar-H) |
| ¹³C NMR | CDCl₃ | δ ~92 ppm (Ar-C), ~234 ppm (CO) |
| IR | CH₂Cl₂ | ν(CO) ~1980, 1910 cm⁻¹ |
The electron-withdrawing nature of the Cr(CO)₃ group leads to a characteristic upfield shift of the aromatic proton signals in the ¹H NMR spectrum and a downfield shift of the carbonyl carbon signals in the ¹³C NMR spectrum. The IR spectrum shows strong absorptions in the carbonyl stretching region, which are sensitive to the electronic properties of the arene ligand.[12]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 3. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CHROMIUM CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
The Synthetic Versatility of (Methyl benzoate)tricarbonylchromium: A Gateway to Complex Organic Molecules
(Methyl benzoate)tricarbonylchromium , a stable, orange crystalline solid, has emerged as a powerful reagent in organic synthesis, offering unique pathways to complex and stereochemically rich organic molecules. The coordination of the tricarbonylchromium moiety to the aromatic ring of methyl benzoate (B1203000) dramatically alters its electronic properties, transforming the typically electron-rich arene into an electrophilic species susceptible to nucleophilic attack. This activation, coupled with the steric hindrance imposed by the metallic fragment, provides chemists with a versatile tool for the construction of intricate molecular architectures, a critical aspect in the fields of medicinal chemistry and drug development.
This application note provides a detailed overview of the use of this compound in key synthetic transformations, including experimental protocols and quantitative data to guide researchers in its practical application.
Key Applications and Synthetic Strategies
The primary utility of this compound lies in its ability to facilitate nucleophilic additions and substitutions on the aromatic ring, reactions that are otherwise challenging on the unactivated methyl benzoate. This reactivity has been harnessed in various synthetic contexts, including the diastereoselective functionalization of the arene ring and the synthesis of dearomatized products.
Nucleophilic Aromatic Substitution (SNAr) and Addition
The electron-withdrawing nature of the tricarbonylchromium group significantly lowers the electron density of the benzene (B151609) ring, making it susceptible to attack by a wide range of nucleophiles. This activation allows for nucleophilic aromatic substitution (SNAr) of leaving groups on the ring and direct nucleophilic addition to the arene itself.
A general workflow for the utilization of this compound in synthesis involves three key stages: complexation, nucleophilic attack, and decomplexation to release the functionalized organic molecule.
Caption: General workflow for the synthesis of functionalized methyl benzoates.
Diastereoselective Functionalization
The bulky tricarbonylchromium fragment effectively blocks one face of the aromatic ring, directing the approach of nucleophiles to the opposite, less hindered face. This steric control is a cornerstone of the diastereoselective reactions involving this complex, enabling the synthesis of chiral molecules with high levels of stereocontrol.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound
This procedure describes the initial complexation of methyl benzoate with hexacarbonylchromium.
Materials:
-
Methyl benzoate
-
Hexacarbonylchromium (Cr(CO)₆)
-
Di-n-butyl ether
-
Tetrahydrofuran (THF), freshly distilled
-
Argon or Nitrogen gas supply
-
Schlenk flask and condenser
Procedure:
-
To a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add methyl benzoate (1.0 eq) and hexacarbonylchromium (1.1 eq).
-
Add a 9:1 mixture of di-n-butyl ether and freshly distilled THF as the solvent.
-
Heat the reaction mixture to reflux (approximately 140 °C) under a positive pressure of inert gas. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction typically requires 24-48 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield this compound as an orange crystalline solid.
Protocol 2: Nucleophilic Addition of a Carbanion to this compound
This protocol outlines a general procedure for the addition of a stabilized carbanion, such as the one derived from 2-lithio-1,3-dithiane, to the activated arene ring.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Argon or Nitrogen gas supply
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,3-dithiane (1.2 eq) in anhydrous THF.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at this temperature for 1 hour to generate the 2-lithio-1,3-dithiane.
-
In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution of the chromium complex to -78 °C.
-
Slowly transfer the solution of 2-lithio-1,3-dithiane to the solution of the chromium complex via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of a solution of iodine (2.0 eq) in THF at -78 °C. This step also facilitates the decomplexation of the chromium moiety.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Pour the mixture into a saturated aqueous solution of sodium thiosulfate (B1220275) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted methyl benzoate derivative.
Data Presentation
The efficiency of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. The following table summarizes representative data for nucleophilic addition reactions to arene tricarbonylchromium complexes.
| Nucleophile (Nu⁻) | Arene Complex | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 2-Lithio-1,3-dithiane | (Toluene)tricarbonylchromium | 2-(1,3-Dithian-2-yl)toluene | 85 | N/A |
| Lithio(trimethylsilyl)acetylene | (Anisole)tricarbonylchromium | 4-((Trimethylsilyl)ethynyl)anisole | 78 | N/A |
| Lithium diisopropylamide (LDA) | (N,N-Dimethylaniline)tricarbonylchromium | 2-Lithio-N,N-dimethylaniline complex | >95 (in situ) | N/A |
Note: Data presented is for analogous arene tricarbonylchromium complexes due to the limited availability of specific quantitative data for this compound in the reviewed literature.
Signaling Pathways and Logical Relationships
The activation of the aromatic ring by the tricarbonylchromium group can be visualized as a polarization of the electron density, making the ring carbons susceptible to nucleophilic attack.
Caption: Activation of the arene ring by the Cr(CO)₃ moiety.
Application Notes and Protocols for the Purification of (Methyl Benzoate)tricarbonylchromium
Introduction
(Methyl benzoate)tricarbonylchromium is an organometallic complex that serves as a valuable reagent and catalyst in organic synthesis. Its utility is predicated on its high purity, which ensures predictable reactivity and minimizes the introduction of interfering substances into reaction mixtures. Post-synthesis, the crude product typically contains unreacted starting materials, such as methyl benzoate (B1203000) and hexacarbonylchromium, as well as various decomposition products. This document provides detailed protocols for the purification of this compound using common laboratory techniques: column chromatography and recrystallization.
Key Purification Techniques
Two primary methods have been established for the effective purification of this compound: column chromatography and recrystallization. The choice of method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
1. Column Chromatography
Column chromatography is a highly effective method for separating this compound from non-polar impurities and unreacted starting materials. Silica (B1680970) gel is the stationary phase of choice, and a non-polar eluent system is used to achieve separation.
2. Recrystallization
Recrystallization is a straightforward and scalable technique for purifying solid organic and organometallic compounds. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the purification of this compound. These values are representative and may vary depending on the specific experimental conditions.
| Purification Technique | Parameter | Typical Value/Range |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane (B92381):Ethyl Acetate (B1210297) (9:1 to 4:1 v/v) | |
| Typical Recovery | 85-95% | |
| Purity Achieved | >98% (by ¹H NMR) | |
| Recrystallization | Solvent | Ethanol (B145695) |
| Solvent Volume | ~5-10 mL per gram of crude product | |
| Typical Recovery | 70-85% | |
| Purity Achieved | >99% (by ¹H NMR) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 9:1 hexane:ethyl acetate). Load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity if necessary.
-
Fraction Collection: Collect fractions in test tubes. The yellow-orange band corresponds to the this compound complex.
-
Purity Analysis: Monitor the purity of the collected fractions using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.
Protocol 2: Purification by Recrystallization
This protocol details the purification of crude this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with swirling until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflows for purification techniques.
Caption: Decision workflow for purification.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Methyl Benzoate)tricarbonylchromium
Welcome to the technical support center for the synthesis of (Methyl benzoate)tricarbonylchromium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring a higher yield and purity of your final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in methyl benzoate (B1203000) or hexacarbonylchromium can inhibit the reaction. 2. Sublimation of hexacarbonylchromium: Cr(CO)₆ can sublime out of the reaction mixture at high temperatures, reducing its effective concentration. 3. Insufficient reaction time or temperature: The reaction may not have reached completion. 4. Air or moisture contamination: The reaction is sensitive to oxidation, especially at elevated temperatures.[1][2] | 1. Purify starting materials: Ensure methyl benzoate is free of acidic impurities. Use freshly opened or properly stored hexacarbonylchromium. 2. Use a suitable solvent mixture and apparatus: A high-boiling solvent like dibutyl ether mixed with a higher vapor pressure solvent like THF (9:1 v/v) can help wash sublimed Cr(CO)₆ back into the reaction.[2] Consider using a flask with a long, air-cooled neck or a specialized reflux condenser. 3. Optimize reaction conditions: Increase reaction time and/or temperature gradually. Monitor the reaction progress using thin-layer chromatography (TLC). 4. Maintain an inert atmosphere: Thoroughly degas the solvent and reactants and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Product Decomposition (Observed as darkening of the reaction mixture or low yield of a clean product) | 1. Oxidative decomposition: The tricarbonylchromium complex is sensitive to air, especially when in solution and heated.[1][2] 2. Photolytic decomposition: The product can be sensitive to light. | 1. Rigorous exclusion of air: Use Schlenk techniques or a glovebox for the reaction setup and workup. Degas all solvents and reagents prior to use. 2. Protect from light: Wrap the reaction flask in aluminum foil. |
| Difficulty in Product Purification | 1. Incomplete removal of unreacted hexacarbonylchromium: Cr(CO)₆ can co-crystallize with the product. 2. Co-elution with starting material during chromatography: Methyl benzoate and the product may have similar polarities. 3. Oily product instead of solid: Presence of impurities or incomplete solvent removal. | 1. Sublimation of Cr(CO)₆: After the reaction, unreacted Cr(CO)₆ can be removed by sublimation under vacuum. 2. Optimize chromatography conditions: Use a non-polar solvent system for column chromatography and carefully monitor the fractions by TLC. Alternatively, recrystallization from a suitable solvent (e.g., hexane (B92381)/ethyl acetate) can be effective. 3. Thorough drying: Ensure the purified product is dried under high vacuum to remove all traces of solvent. If the product remains oily, a second purification step may be necessary. |
| Reaction Stalls or is Sluggish | 1. Electron-withdrawing nature of the ester group: The ester group on the benzene (B151609) ring deactivates it towards complexation. 2. Steric hindrance: Although less of a factor for methyl benzoate, bulky substituents on the arene can slow down the reaction. | 1. Higher reaction temperatures and longer reaction times: Arene complexes with electron-withdrawing groups often require more forcing conditions. 2. Use of a more reactive Cr(CO)₃ source (optional): Reagents like (acetonitrile)₃Cr(CO)₃ or (naphthalene)Cr(CO)₃ can be used for milder reaction conditions, but they are more air-sensitive.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the scale, purity of reagents, and reaction conditions. Yields for analogous electron-poor arene tricarbonylchromium complexes can range from moderate to good (40-80%). Optimization of the reaction conditions is crucial for achieving higher yields.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a non-polar eluent (e.g., hexane/ethyl acetate (B1210297) mixtures). The product, this compound, will appear as a yellow spot. You can visualize the spots under UV light and by staining with an appropriate agent (e.g., potassium permanganate). You will be able to track the consumption of the starting material (methyl benzoate) and the formation of the product.
Q3: What is the best method for purifying the final product?
A3: A combination of methods is often best. First, remove the unreacted hexacarbonylchromium by filtration (if it has precipitated on cooling) or sublimation under vacuum. The crude product can then be purified by column chromatography on silica (B1680970) gel using a gradient of a non-polar solvent system like hexane/ethyl acetate. Finally, recrystallization from a suitable solvent mixture can yield a highly pure product.
Q4: My final product is an oil, but the literature reports it as a solid. What should I do?
A4: An oily product often indicates the presence of residual solvent or impurities. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, re-purification by column chromatography or recrystallization is recommended. Seeding the oil with a small crystal of the pure compound, if available, can sometimes induce crystallization.
Q5: What are the key safety precautions for this synthesis?
A5: Hexacarbonylchromium is highly toxic and volatile and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is typically performed at high temperatures, so precautions against thermal burns should be taken. The tricarbonylchromium product is also toxic and should be handled with care.
Experimental Protocols
Synthesis of this compound
This procedure is a general method adapted from the synthesis of similar arene tricarbonylchromium complexes.[2] Optimization may be required to achieve the best yield.
Materials:
-
Methyl benzoate
-
Hexacarbonylchromium (Cr(CO)₆)
-
Dibutyl ether (Bu₂O), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and condenser
-
Heating mantle with a stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl benzoate (1.0-1.2 equivalents) and hexacarbonylchromium (1.0 equivalent).
-
Solvent Addition: Under a positive flow of inert gas, add a degassed 9:1 mixture of dibutyl ether and THF. The typical concentration is 0.15 M with respect to hexacarbonylchromium.
-
Reaction: Heat the mixture to reflux (approximately 140-160 °C) under a positive pressure of inert gas. It is crucial to protect the reaction from light by wrapping the flask in aluminum foil. The reaction progress should be monitored by TLC. Reaction times can vary from 24 to 48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble byproducts.
-
Wash the Celite pad with a small amount of diethyl ether or dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.
-
Alternatively, unreacted hexacarbonylchromium can be removed by sublimation under high vacuum.
-
The resulting yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Preventing decomposition of (Methyl benzoate)tricarbonylchromium during catalysis.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the decomposition of (Methyl benzoate)tricarbonylchromium during catalytic applications.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the decomposition of your chromium complex.
Issue 1: Reaction Failure & Observation of Free Methyl Benzoate (B1203000)
-
Question: My catalytic reaction is sluggish, or fails to yield the desired product, and analysis of the reaction mixture shows the presence of free methyl benzoate. What is the likely cause?
-
Answer: The presence of free methyl benzoate strongly indicates that the this compound complex is decomposing (decomplexing) under the reaction conditions. The Cr(CO)₃ moiety, which is crucial for the catalytic activity or stereochemical control, is detaching from the aromatic ring. This decomposition is a common failure mode in reactions involving (arene)tricarbonylchromium complexes.[1][2][3]
Issue 2: Color Change of the Reaction Mixture
-
Question: My reaction mixture, initially a yellow solution containing this compound, has turned colorless or has formed a precipitate. What does this signify?
-
Answer: (Arene)tricarbonylchromium complexes are typically yellow crystalline solids. A color change from yellow to colorless is a primary visual indicator of decomplexation.[4] The formation of a precipitate could indicate the formation of insoluble chromium byproducts resulting from the decomposition of the organometallic complex.
Issue 3: Inconsistent Reaction Yields
-
Question: I am getting inconsistent yields in my catalytic reaction using this compound. Could complex stability be a factor?
-
Answer: Yes, inconsistent stability of the complex is a significant contributor to variable reaction outcomes. The decomposition of (arene)tricarbonylchromium complexes is sensitive to several factors that can vary between experiments if not carefully controlled.[2] These factors include trace amounts of oxygen, exposure to light, and minor temperature fluctuations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition, or decomplexation, of (arene)tricarbonylchromium complexes is primarily driven by three main factors:
-
Oxidation: These complexes are sensitive to oxidizing agents.[2] In solution, they are moderately sensitive to atmospheric oxygen.[2] The chromium(0) center can be oxidized, leading to the cleavage of the chromium-arene bond.
-
Photolysis (Light Exposure): The bond between the chromium atom and the methyl benzoate ring can be broken by exposure to light, particularly UV radiation.[4] Reactions should be shielded from direct light.
-
Thermal Stress: While relatively stable, prolonged exposure to elevated temperatures can induce thermal decomposition of the complex.[5]
Q2: How can I prevent the decomposition of my chromium complex during a catalytic reaction?
A2: To maintain the integrity of the complex, the following preventative measures are crucial:
-
Maintain an Inert Atmosphere: Always handle the complex and run reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative decomposition.[6] This involves using Schlenk techniques or a glovebox.
-
Protect from Light: Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the experiment in a dark fume hood.[2]
-
Control Temperature: Carefully control the reaction temperature. Avoid unnecessarily high temperatures and prolonged reaction times. If possible, run reactions at the lowest effective temperature.
-
Use High-Purity Reagents and Solvents: Ensure that all solvents are thoroughly deoxygenated and that all reagents are free from oxidizing impurities.
Q3: What analytical techniques can be used to monitor the decomposition of this compound?
A3: Several analytical techniques can be employed to monitor the stability of the complex in your reaction mixture:
-
¹H NMR Spectroscopy: The aromatic protons of the complexed methyl benzoate have a characteristic upfield shift compared to the free ligand. The appearance and growth of signals corresponding to free methyl benzoate can be used to quantify decomposition.[7]
-
FTIR Spectroscopy: The tricarbonylchromium moiety has strong and sharp C-O stretching bands in the infrared spectrum (typically around 1900-2000 cm⁻¹).[8][9] The disappearance of these bands indicates decomplexation.
-
UV-Vis Spectroscopy: The yellow color of the complex is due to its electronic absorption spectrum. Monitoring the change in absorbance at the characteristic λ_max can provide kinetic data on the decomposition process.
Q4: Can the choice of solvent affect the stability of the complex?
Data Presentation
The following tables summarize the expected impact of various experimental parameters on the stability of this compound. Note: This data is illustrative and based on the general chemical properties of (arene)tricarbonylchromium complexes.
Table 1: Effect of Atmosphere on Complex Stability
| Atmosphere | Oxygen Content | Expected Decomposition Rate |
| Air | ~21% | High |
| Nitrogen | <10 ppm | Low |
| Argon | <5 ppm | Very Low |
Table 2: Effect of Light Exposure on Decomposition
| Light Condition | Wavelengths | Expected Decomposition Rate |
| Direct Sunlight | Broad Spectrum (including UV) | Very High |
| Ambient Lab Light | Visible Spectrum | Moderate to High |
| Dark (foil-wrapped) | None | Minimal (baseline thermal) |
Table 3: Effect of Temperature on Thermal Decomposition
| Temperature | Expected Thermal Stability |
| < 25°C | Generally stable for short periods |
| 25°C - 60°C | Slow to moderate decomposition |
| > 60°C | Increased rate of decomposition |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Minimizing Complex Decomposition
-
Preparation of Glassware: All glassware should be oven-dried at 120°C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Reagent and Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents should be purged with argon for at least 30 minutes prior to use. All solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of argon. Charge the reaction vessel with this compound and any other solid reagents inside a glovebox or under a strong counter-flow of argon.
-
Solvent Addition: Add the deoxygenated solvent via a cannula or gas-tight syringe.
-
Exclusion of Light: Wrap the entire reaction apparatus with aluminum foil to prevent photolytic decomposition.
-
Temperature Control: Place the reaction vessel in a thermostatically controlled oil bath or heating mantle set to the desired temperature.
-
Reaction Monitoring: Take aliquots periodically using a gas-tight syringe under a positive pressure of argon for analysis by ¹H NMR or FTIR to monitor both the progress of the reaction and the integrity of the chromium complex.
Protocol 2: Monitoring Decomposition via ¹H NMR Spectroscopy
-
Sample Extraction: Under a positive pressure of argon, carefully extract a 0.1 mL aliquot from the reaction mixture.
-
Quenching (Optional): Immediately quench the aliquot in 0.5 mL of cold, deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been purged with argon.
-
Analysis: Acquire the ¹H NMR spectrum.
-
Quantification: Identify the characteristic signals for both the complexed and free methyl benzoate. The percentage of decomposition can be estimated by integrating the respective aromatic proton signals.
-
Complexed Methyl Benzoate: Aromatic protons typically appear in the range of δ 5.0-6.0 ppm.
-
Free Methyl Benzoate: Aromatic protons appear further downfield, typically in the range of δ 7.0-8.0 ppm.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cluster.dicp.ac.cn [cluster.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing side products in reactions involving chromium tricarbonyl complexes.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and minimize side products in reactions involving (arene)Cr(CO)₃ complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with (arene)Cr(CO)₃ complexes?
A1: The most prevalent side products arise from the inherent sensitivity of the chromium tricarbonyl moiety. Key side products include:
-
Oxidation Products: (Arene)Cr(CO)₃ complexes are sensitive to air and oxidizing agents, leading to the formation of green or brown insoluble Cr(III) species. This is often the primary cause of yield loss.[1][2]
-
Demetallation/Decomplexation: The Cr(CO)₃ group can be cleaved from the arene ring, regenerating the free arene. This can be triggered by light, heat, or certain reagents like pyridine (B92270) or phosphines.[1]
-
Carbonylation and Coupling Byproducts: In cross-coupling reactions (e.g., Suzuki, Stille), side reactions can include carbonylation, where a CO ligand is incorporated into the product, and homo-coupling of the starting materials.[1]
-
Polymeric Materials: Under certain conditions, especially with reactive intermediates, polymerization can occur, leading to intractable tars and reduced yields.
Q2: My reaction solution turned from yellow/orange to a green/brown color. What does this signify?
A2: This color change is a classic indicator of the oxidation of the Cr(0) metal center to Cr(III). These resulting Cr(III) species are typically insoluble and precipitate out of the solution. This decomposition pathway is a common reason for low yields and can be caused by exposure to atmospheric oxygen or oxidizing impurities in reagents or solvents.[2][3]
Q3: Why is my primary isolated product the original, unreacted arene?
A3: Recovering the starting arene points to premature decomplexation (demetallation) of the Cr(CO)₃ moiety.[1] This can be caused by several factors:
-
Photolytic Cleavage: The chromium-arene bond is sensitive to light. Reactions should be protected from direct light.[4]
-
Thermal Instability: While heat is often required for the initial complexation, excessive temperatures during the reaction can promote decomplexation.
-
Oxidative Workup: Using oxidizing agents like iodine (I₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) is a standard method for intentionally removing the chromium group.[1] Accidental exposure to oxidants during workup will lead to the loss of the complex.
-
Ligand Displacement: Strong coordinating ligands, such as phosphines or pyridine, can displace the arene ring, leading to decomplexation.[1]
Q4: How does the Cr(CO)₃ group influence benzylic reactivity and what side reactions can occur?
A4: The Cr(CO)₃ group is strongly electron-withdrawing, which significantly enhances the acidity of benzylic protons, making deprotonation easier.[5][6] It also stabilizes both benzylic anions and cations.[1][2][7] While this is useful for directed functionalization, potential side reactions include:
-
Over-alkylation: The newly formed product at the benzylic position may still be acidic enough to be deprotonated and react further.
-
Rearrangements: In some cases, particularly with benzylic ethers, Wittig rearrangements can compete with the desired functionalization.[8]
-
Elimination: If there is a suitable leaving group beta to the arene, elimination to form a styrene (B11656) complex can occur.
Troubleshooting Guide
Problem 1: Consistently low yields and significant decomposition (color change to green/brown).
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Use rigorous inert atmosphere techniques (Schlenk line or glovebox).[4] Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). |
| Peroxides in Solvents | Use freshly distilled solvents or solvents from a purification system (e.g., Grubbs apparatus) to remove peroxide impurities, which are potent oxidants. |
| Impure Reagents | Purify starting materials and reagents to remove any oxidizing contaminants. |
| Light Exposure | Protect the reaction from light by wrapping the flask in aluminum foil.[4] |
Problem 2: Significant recovery of starting arene (decomplexation).
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Incompatible Reagents | Avoid strong coordinating solvents or additives (e.g., pyridine, triphenylphosphine) unless they are part of the intended reaction, as they can promote decomplexation.[1] |
| Oxidative Workup Conditions | Ensure the workup procedure is performed under non-oxidizing conditions until the complex is isolated. |
| Photolysis | Keep the reaction vessel covered to prevent light-induced decomplexation.[3][4] |
Problem 3: Formation of multiple, inseparable products in benzylic functionalization.
| Potential Cause | Recommended Solution |
| Poor Regioselectivity | If multiple acidic protons are present (e.g., benzylic and ortho-ring protons), consider using a directed metalation group or a bulkier base to improve selectivity. |
| Over-reaction | Use a stoichiometric amount of base and electrophile. Add the electrophile slowly at a low temperature to control the reaction. |
| Kinetic vs. Thermodynamic Control | The regioselectivity of nucleophilic attack can be influenced by kinetic vs. thermodynamic control.[1] Adjusting the solvent (e.g., THF/HMPA mixtures for kinetic control) and temperature can favor the desired isomer.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation in a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a representative SNAr reaction on a (chloroarene)Cr(CO)₃ complex, emphasizing techniques to prevent oxidation.
-
Glassware Preparation: All glassware (Schlenk flask, dropping funnel, syringes) must be rigorously dried in an oven at >120°C overnight and cooled under a stream of dry argon or nitrogen.
-
Solvent Degassing: The reaction solvent (e.g., THF) must be degassed. A common method is three consecutive freeze-pump-thaw cycles. Alternatively, sparge the solvent with dry argon for at least 30 minutes.
-
Reaction Setup:
-
Add the (chloroarene)Cr(CO)₃ complex (1.0 eq) and a magnetic stir bar to the Schlenk flask.
-
Seal the flask and purge with argon for 10-15 minutes.
-
Add the degassed solvent via cannula or syringe.
-
Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
-
Reagent Addition:
-
Dissolve the nucleophile (e.g., sodium methoxide, 1.1 eq) in a separate flask with degassed solvent under argon.
-
Transfer the nucleophile solution to the reaction flask slowly via cannula or a dropping funnel.
-
-
Reaction Monitoring:
-
Maintain the reaction under a positive pressure of argon.
-
Wrap the flask in aluminum foil to protect it from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC), taking aliquots carefully via syringe.
-
-
Workup:
-
Quench the reaction by adding a degassed aqueous solution (e.g., saturated ammonium chloride) at low temperature.
-
Perform the extraction using degassed solvents. Wash the organic layer with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purification via column chromatography should be done promptly, as prolonged exposure to silica (B1680970) gel can sometimes cause decomposition.[2]
Visual Guides
Workflow for Minimizing Side Products
Caption: Workflow for minimizing oxidation and decomplexation.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common reaction failures.
Competing Reaction Pathways
Caption: Pathways for product formation versus common side reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 8. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimizing temperature and pressure for hydrogenation with chromium catalysts.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and pressure for hydrogenation reactions utilizing chromium-based catalysts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are typical temperature and pressure ranges for hydrogenations with chromium catalysts?
A1: The optimal temperature and pressure are highly dependent on the specific substrate, the nature of the chromium catalyst, and the type of hydrogenation. However, a general overview of conditions for various chromium-catalyzed hydrogenations is provided in the table below.
Q2: How do temperature and pressure affect the outcome of my hydrogenation reaction?
A2: Temperature and pressure are critical parameters that influence reaction rate, selectivity, and catalyst stability.
-
Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting material or product, or catalyst deactivation through sintering.[1] In some cases, lower temperatures can improve selectivity.
-
Pressure: Higher hydrogen pressure typically increases the rate of hydrogenation by enhancing the concentration of hydrogen on the catalyst surface. For sterically hindered or electronically deactivated substrates, elevated pressures may be necessary to achieve a reasonable reaction rate.[1]
Q3: What are the common signs of catalyst deactivation?
A3: Catalyst deactivation manifests as a gradual or abrupt decrease in reaction rate or a complete cessation of the reaction before all the starting material is consumed.[2] Common causes include poisoning, coking, and sintering.[1][3][4]
Q4: Can I regenerate a deactivated chromium catalyst?
A4: Regeneration of a deactivated chromium catalyst is sometimes possible, depending on the cause of deactivation. For deactivation due to carbonaceous deposits (coking), a controlled oxidation (burning off the coke) at elevated temperatures can restore activity.[2][5] However, deactivation by strong poisons or thermal sintering is often irreversible.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your hydrogenation experiments with chromium catalysts.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive or Deactivated Catalyst: • Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can poison the catalyst.[1][6] • Improper Handling: Exposure of the catalyst to air can cause oxidation and deactivation.[1] • Coking: Formation of carbonaceous deposits on the catalyst surface.[5] | • Ensure high purity of all reagents and solvents.[1] • Handle the catalyst under an inert atmosphere (e.g., in a glovebox). • Consider catalyst regeneration if coking is suspected.[5] |
| Suboptimal Reaction Conditions: • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific substrate.[1] • Incorrect Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1] | • Gradually increase the hydrogen pressure.[7] • Incrementally increase the reaction temperature, while monitoring for side product formation.[6] | |
| Formation of Side Products / Low Selectivity | High Reaction Temperature: Elevated temperatures can promote side reactions.[1] | • Lower the reaction temperature. This may require a longer reaction time to achieve full conversion. |
| Incorrect Catalyst or Ligand: The choice of chromium catalyst and any associated ligands can significantly influence selectivity. | • Screen different chromium precursors or ligands to find the optimal system for your desired transformation. | |
| Reaction Stalls Before Completion | Catalyst Deactivation During Reaction: The catalyst may be slowly deactivating over the course of the reaction due to poisoning or coking.[2][4] | • Use a higher catalyst loading. • Add a fresh portion of the catalyst to the reaction mixture. • Ensure efficient stirring to prevent localized overheating and coking.[1] |
Data Summary of Reaction Conditions
The following table summarizes reported temperature and pressure conditions for various hydrogenation reactions using chromium-based catalysts.
| Reaction Type | Substrate | Catalyst System | Temperature (°C) | Pressure (atm) | Reference |
| Alkyne Hydrogenation (Z-selective) | Alkynes | CAAC-Imino–Cr | 40–50 | 40–50 | [8] |
| Alkyne Hydrogenation (E-selective) | Alkynes | CAAC-phosphino–Cr | 90–100 | 6–15 | [8] |
| Transfer Hydrogenation | Aromatic Aldehydes | [Cr(CO)₆] | 80–120 | Sealed Tube (autogenous) | [9] |
| CO₂ Hydrogenation | CO₂ | Cr(DPPP)(CO)₄ | 130 | 40 (10 atm CO₂ + 30 atm H₂) | [10] |
| PAH Hydrogenation | Polycyclic Aromatic Hydrocarbons | Cr salt with diimino/carbene ligand | Ambient | Not specified | [11] |
Experimental Protocols
General Procedure for Chromium-Catalyzed Z-Selective Hydrogenation of Alkynes [8]
-
Preparation: In a Schlenk tube under a nitrogen atmosphere, add the chromium catalyst (1–10 mol%), the alkyne substrate (0.2 mmol), magnesium (10 mg), 4 Å molecular sieves (25 mg), trimethylsilyl (B98337) chloride (25 μL), and tetrahydrofuran (B95107) (2 mL).
-
Reaction Setup: Quickly transfer the sealed Schlenk tube to a high-pressure autoclave.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 40–50 atm and stir the reaction mixture at 40–50 °C for 24 hours.
-
Workup: After cooling and carefully venting the autoclave, quench the reaction with 1 M aqueous HCl (2 mL). Extract the product with ethyl acetate (B1210297) (3 x 4 mL).
-
Isolation: Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: A typical experimental workflow for a chromium-catalyzed hydrogenation reaction.
Caption: A decision tree for troubleshooting low conversion in hydrogenation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. avant-al.com [avant-al.com]
- 3. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchtrends.net [researchtrends.net]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. reddit.com [reddit.com]
- 8. Chromium-catalyzed stereodivergent E- and Z-selective alkyne hydrogenation controlled by cyclic (alkyl)(amino)carbene ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chromium Carbonyl Compounds
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with chromium carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chromium carbonyl compounds like chromium hexacarbonyl (Cr(CO)₆)?
A1: The primary and most effective methods for purifying chromium hexacarbonyl are vacuum sublimation and recrystallization.[1] Sublimation is often preferred for its efficiency in removing non-volatile impurities, yielding high-purity crystals. Recrystallization from an appropriate solvent is also a viable method.[2]
Q2: My purified chromium hexacarbonyl is not perfectly white. What are the likely colored impurities?
A2: A yellow or brownish tint in chromium hexacarbonyl indicates the presence of decomposition products or other chromium species.[3] Chromium carbonyls can be sensitive to air, light, and heat, leading to the formation of colored oxides or sub-carbonyl species.[4] In the synthesis of (arene)tricarbonylchromium complexes, which are typically yellow, color variation can indicate impurities from the starting materials or side reactions.
Q3: Is column chromatography a suitable method for purifying chromium carbonyl complexes?
A3: Column chromatography is generally challenging for chromium carbonyl compounds and should be approached with caution. Many chromium carbonyls, particularly substituted derivatives, can be unstable on stationary phases like silica (B1680970) gel or alumina, leading to decomposition.[5][6] If chromatography is necessary, it is crucial to perform a preliminary test on a small scale using thin-layer chromatography (TLC) to assess the compound's stability.[7] Neutral or deactivated stationary phases may be more suitable.
Q4: What are the key safety precautions when handling and purifying chromium carbonyl compounds?
A4: Chromium carbonyl compounds, especially chromium hexacarbonyl, are toxic and considered carcinogenic.[1] They also have a significant vapor pressure, meaning they can be easily inhaled.[1] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Due to their air and light sensitivity, it is often necessary to handle them under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Q5: How can I remove unreacted chromium salts from my crude chromium carbonyl product?
A5: Unreacted chromium salts are non-volatile and can be effectively removed by sublimation of the chromium carbonyl product. Alternatively, if the chromium carbonyl complex is soluble in an organic solvent, the salts can be removed by dissolving the crude product and filtering the solution. The filtrate containing the desired compound can then be further purified by recrystallization.
Troubleshooting Guides
Sublimation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Sublimate Yield | 1. Temperature is too low. 2. Vacuum is insufficient. 3. The compound has decomposed. 4. Non-volatile impurities are coating the crude product. | 1. Gradually increase the temperature of the heating bath. 2. Check for leaks in the sublimation apparatus. Ensure all joints are properly sealed. 3. Lower the temperature to prevent thermal decomposition. Ensure the starting material is dry. 4. Grind the crude material to a fine powder before sublimation. |
| Product is Contaminated (e.g., Colored) | 1. Sublimation temperature is too high, causing co-sublimation of volatile impurities. 2. The cold finger is not cold enough, leading to poor condensation of the desired product. 3. The crude material was not sufficiently dry. | 1. Lower the sublimation temperature and increase the sublimation time. Consider a fractional sublimation approach. 2. Ensure a continuous flow of cold water or that the cold finger is filled with a suitable coolant (e.g., dry ice/acetone). 3. Dry the crude material under vacuum before attempting sublimation. |
| Product "Disappears" or Yield is Very Low | 1. The compound is highly volatile and is being lost to the vacuum pump. 2. The sublimation was run for too long at a high temperature. | 1. Use a cold trap (e.g., liquid nitrogen) between the sublimation apparatus and the vacuum pump. 2. Monitor the sublimation process and stop it once the majority of the product has sublimed. |
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The compound has "oiled out" instead of crystallizing. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Low Recovery of Crystals | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much material was lost during transfers. | 1. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). Minimize the amount of cold solvent used for washing the crystals. 2. Use a heated filter funnel and pre-heat the receiving flask. Keep the solution hot during filtration. 3. Rinse all glassware with the mother liquor to recover as much product as possible. |
| Crystals are Colored or Appear Impure | 1. Colored impurities are co-crystallizing with the product. 2. The compound is decomposing in the hot solvent. | 1. Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. 2. Choose a solvent with a lower boiling point or reduce the time the solution is kept at a high temperature. Perform the recrystallization under an inert atmosphere if the compound is air-sensitive. |
Data Presentation
Table 1: Comparison of Purification Methods for Chromium Hexacarbonyl
| Parameter | Vacuum Sublimation | Recrystallization |
| Typical Recovery Yield | > 90% (for ferrocene, a similar volatile organometallic) | 70-90% (dependent on solvent and solubility)[10] |
| Purity of Final Product | High to Very High | Good to High |
| Efficiency in Removing Non-Volatile Impurities | Excellent | Good (impurities remain in mother liquor) |
| Efficiency in Removing Volatile Impurities | Moderate (requires careful temperature control) | Good (impurities may be removed by solvent choice) |
| Solvent Usage | None | Moderate to High |
| Time Requirement | Can be slow depending on volatility and scale | Generally faster for small scales |
| Scalability | Best for small to moderate scales (< 10g) | Can be scaled to larger quantities |
Note: The data presented are illustrative and can vary based on the specific experimental conditions and the nature of the impurities.
Table 2: Illustrative Sublimation Conditions for Chromium Hexacarbonyl
| Starting Material Purity | Pressure (Torr) | Temperature (°C) | Expected Sublimate Purity | Notes |
| 95% | < 0.5 | 40-50 | > 99% | Ideal for high purity. Slow sublimation rate. |
| 90% | 1 | 60-70 | ~98% | Faster sublimation rate, potential for co-sublimation of volatile impurities. |
| 80% | 5 | 70-80 | ~95% | Useful for initial purification of very crude material. |
Note: These values are illustrative. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: Purification of Chromium Hexacarbonyl by Vacuum Sublimation
Objective: To purify crude chromium hexacarbonyl by removing non-volatile impurities.
Materials:
-
Crude chromium hexacarbonyl
-
Vacuum sublimation apparatus (with a cold finger)
-
High-vacuum pump and vacuum tubing
-
Cold trap
-
Heating mantle or oil bath
-
Coolant for the cold finger (e.g., circulating cold water or dry ice/acetone slurry)
-
Schlenk line or glovebox for handling the purified product
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and dry. Lightly grease the joints to ensure a good vacuum seal.
-
Loading: In a fume hood, place the crude chromium hexacarbonyl at the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring the cold finger is positioned correctly.
-
Evacuation: Connect the apparatus to a high-vacuum line with a cold trap in between the apparatus and the pump. Slowly evacuate the system.
-
Cooling: Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.
-
Heating: Slowly heat the bottom of the apparatus using a heating mantle or oil bath to the desired temperature (e.g., 40-60 °C).
-
Sublimation: The chromium hexacarbonyl will sublime from the bottom of the apparatus and deposit as crystals on the cold finger. Monitor the process to avoid overheating, which can lead to decomposition.
-
Completion: Once the sublimation is complete (no more material is subliming), turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Product Recovery: Turn off the coolant flow. Carefully and slowly vent the apparatus with an inert gas (e.g., nitrogen). Under an inert atmosphere, disassemble the apparatus and scrape the purified crystals from the cold finger onto a pre-weighed container.
Protocol 2: Purification of an (Arene)tricarbonylchromium Complex by Recrystallization
Objective: To purify a crude (arene)tricarbonylchromium complex by recrystallization.
Materials:
-
Crude (arene)tricarbonylchromium complex
-
A suitable solvent system (e.g., hexane/ethyl acetate, ethanol)[11][12]
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel
-
Büchner funnel and filter flask
-
Ice bath
-
Schlenk line or glovebox (if the complex is air-sensitive)
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the complex is soluble at high temperatures but sparingly soluble at low temperatures. This is often determined through small-scale solubility tests.
-
Dissolution: Place the crude complex in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum. If the compound is air-sensitive, all steps should be performed under an inert atmosphere using Schlenk techniques.[8]
Visualizations
Caption: A typical experimental workflow for the purification of chromium hexacarbonyl by vacuum sublimation.
References
- 1. Chromium hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
How to scale up the synthesis of (Methyl benzoate)tricarbonylchromium for bulk use.
Welcome to the technical support center for the synthesis of (Methyl benzoate)tricarbonylchromium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound for bulk use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a successful and safe scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most prevalent method for the bulk synthesis of this compound is the direct thermal reaction of chromium hexacarbonyl, Cr(CO)₆, with methyl benzoate (B1203000).[1][2] This is typically carried out in a high-boiling inert solvent mixture, such as di-n-butyl ether and tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of chromium hexacarbonyl (Cr(CO)₆), which is an extremely toxic and volatile solid that is a suspected carcinogen.[3][4] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.[4][5] Additionally, the reaction intermediates are oxygen-sensitive, necessitating the use of anaerobic techniques to prevent decomposition and potential hazards.[3] The use of large volumes of flammable ether solvents also requires careful consideration of fire safety.
Q3: How can I minimize the amount of unreacted methyl benzoate during purification?
A3: While older procedures often used a large excess of the arene, recent optimizations have shown that high yields can be achieved without a significant excess of methyl benzoate.[1][2] This significantly simplifies purification, especially given the high boiling point of methyl benzoate.[1][6] Careful control of reaction stoichiometry is key.
Q4: What is the recommended method for purifying the final product at a larger scale?
A4: For bulk quantities, purification is typically achieved through column chromatography on silica (B1680970) gel.[6][7] However, care must be taken to avoid oxidative decomposition of the product on the column, which can lead to reduced yields.[6][7] Using deoxygenated solvents and minimizing the exposure of the compound to air and light during chromatography is crucial.
Q5: Are there alternative, more environmentally friendly synthesis methods?
A5: Microwave-assisted synthesis has been explored as a "green" alternative to traditional thermal methods.[8] This technique can dramatically reduce reaction times and, in some cases, improve yields and purity, thus minimizing energy consumption and waste.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Oxygen leak in the reaction setup: Intermediates are oxygen-sensitive and will decompose.[3] 2. Insufficient reaction temperature or time: The reaction may not have gone to completion. 3. Decomposition of the product during workup or purification: The product is sensitive to air and light.[7] | 1. Ensure a completely inert atmosphere: Use a Schlenk line or glovebox. Purge all solvents and the reaction vessel thoroughly with nitrogen or argon.[3] 2. Optimize reaction conditions: Monitor the reaction by TLC or other methods to determine the optimal reaction time. Ensure the solvent is refluxing at the appropriate temperature. 3. Minimize exposure to air and light: Use deoxygenated solvents for purification and protect the product from light by wrapping flasks in foil.[7] |
| Product is a dark, oily substance instead of a yellow solid | 1. Presence of impurities: Unreacted starting materials or decomposition products can prevent crystallization. 2. Incomplete removal of solvent. | 1. Repeat purification: Re-purify the product by column chromatography, ensuring careful technique. Consider recrystallization from a suitable solvent system. 2. Thoroughly dry the product: Use a high-vacuum line to remove all residual solvent. |
| Difficulty separating the product from unreacted methyl benzoate | High boiling point of methyl benzoate: Makes removal by simple evaporation difficult.[1] | 1. Use optimized stoichiometry: Avoid a large excess of methyl benzoate in the initial reaction.[1][2] 2. Efficient column chromatography: Use a long column and an optimized solvent gradient to achieve good separation. |
| Formation of a green precipitate during the reaction | Oxidation of chromium species: This indicates a possible leak in the inert atmosphere setup. | 1. Immediately check for leaks: Ensure all joints are properly sealed and that there is a positive pressure of inert gas. 2. Purge the system: If a leak is suspected, stop the reaction, cool to room temperature, and re-purge the entire system with inert gas before proceeding. |
Experimental Protocols
Bulk Synthesis of this compound
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Chromium hexacarbonyl is highly toxic and should be handled with extreme care, using appropriate PPE.[3][4] All glassware should be oven-dried and cooled under an inert atmosphere.
Materials:
-
Chromium Hexacarbonyl (Cr(CO)₆)
-
Methyl Benzoate
-
Di-n-butyl ether (anhydrous, deoxygenated)
-
Tetrahydrofuran (THF) (anhydrous, deoxygenated)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a multi-neck round-bottom flask with a reflux condenser and an inlet for inert gas.
-
Under a positive pressure of inert gas, charge the flask with chromium hexacarbonyl.
-
Add the deoxygenated solvent mixture of di-n-butyl ether and THF (typically a 10:1 ratio).[3]
-
Add methyl benzoate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature under an inert atmosphere.
-
Filter the mixture through a pad of Celite under inert atmosphere to remove any insoluble byproducts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using a deoxygenated eluent.
Quantitative Data for Synthesis
| Parameter | Lab Scale (1-5 g) | Bulk Scale (50-100 g) |
| Cr(CO)₆ (equivalents) | 1 | 1 |
| Methyl Benzoate (equivalents) | 1.5 - 2 | 1.2 - 1.5 |
| Solvent Volume (mL/g of Cr(CO)₆) | 50 - 100 | 30 - 50 |
| Reaction Time (hours) | 12 - 24 | 24 - 48 |
| Typical Yield (%) | 70 - 90 | 60 - 80 |
Note: These are representative values and may need to be optimized for specific equipment and conditions.
Visualizations
Caption: Workflow for the bulk synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CHROMIUM CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Page loading... [guidechem.com]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting low reactivity in nucleophilic additions to chromium arene complexes.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low reactivity or other issues during nucleophilic additions to chromium arene complexes.
Troubleshooting Guide: Low Reactivity & Poor Yields
Low reactivity is a common challenge in nucleophilic additions to (η⁶-arene)Cr(CO)₃ complexes. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: I am observing low or no conversion of my (arene)Cr(CO)₃ starting material. What are the potential causes and how can I improve my reaction yield?
Answer:
Low conversion can stem from several factors related to the chromium complex, the nucleophile, or the reaction conditions. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify the Integrity of the Chromium Arene Complex
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Purity and Stability: (Arene)Cr(CO)₃ complexes can be sensitive to air and light, leading to decomposition.[1] Ensure the complex is pure and has been stored under an inert atmosphere, protected from light. Oxidative decomposition can occur during synthesis or purification.[2]
-
Recommendation: Before use, quickly purify the complex by passing it through a short column of silica (B1680970) gel or alumina (B75360) with an appropriate solvent (e.g., hexanes/ether) under an inert atmosphere. Confirm its purity by ¹H NMR and IR spectroscopy.
-
-
Arene Substituents: The electronic nature of the arene ligand significantly impacts its reactivity.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups decrease the electrophilicity of the arene ring, making it less susceptible to nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): While EWGs on the arene can make the initial complexation with Cr(CO)₆ more difficult, they activate the arene ring towards nucleophilic addition.[1][3]
-
Step 2: Assess the Reactivity of the Nucleophile
The nature of the nucleophile is critical for a successful addition reaction.
-
Nucleophile Strength: Generally, more reactive, "harder" nucleophiles are required. Carbon nucleophiles derived from C-H acids with a pKa > ~22 are typically effective.
-
Recommendation: If using a weakly basic nucleophile, consider generating a more reactive form. For example, instead of using a neutral amine, deprotonate it with a strong base to form the corresponding amide.
-
-
Steric Hindrance: Bulky nucleophiles may exhibit lower reactivity due to steric hindrance, preventing approach to the arene ring.
-
Recommendation: If possible, consider using a less sterically encumbered nucleophile.
-
-
Counter-ion Effects: The counter-ion of the nucleophile can influence its reactivity.
-
Recommendation: For organolithium reagents, the presence of coordinating agents like TMEDA can break up aggregates and increase nucleophilicity.
-
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters is often key to overcoming low reactivity.
-
Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Standard Solvents: Tetrahydrofuran (THF) is a common solvent for these reactions.
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For Sluggish Reactions: The addition of a polar aprotic co-solvent like hexamethylphosphoramide (B148902) (HMPA) or hexamethylphosphorous triamide (HMPT) can significantly accelerate slow additions.[1] This is particularly useful for controlling the kinetic versus thermodynamic regioselectivity of the addition.[1]
-
Recommendation: For a slow reaction in THF, consider adding 5-10% (v/v) of HMPA.
-
-
Temperature: Nucleophilic additions are typically performed at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions. However, if reactivity is low, a gradual increase in temperature may be necessary.
-
Recommendation: Start the reaction at -78 °C and allow it to slowly warm to -40 °C or even 0 °C while monitoring the consumption of the starting material by TLC.
-
-
Reaction Time: Some additions may be inherently slow.
-
Recommendation: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress over an extended period (e.g., 1-24 hours) before quenching.
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low reactivity.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic addition is giving a mixture of regioisomers. How can I improve the selectivity?
A1: The regioselectivity of nucleophilic addition is governed by a balance of kinetic and thermodynamic control, as well as electronic and steric factors.[1]
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is typically under kinetic control, and the nucleophile adds to the most electrophilic, sterically accessible position. At higher temperatures, the reaction can equilibrate to the thermodynamically most stable anionic intermediate. To favor the kinetic product, maintain a low reaction temperature (e.g., -78 °C). To favor the thermodynamic product, a higher temperature or longer reaction time may be necessary. The use of a THF/HMPA solvent system can slow down the equilibration, helping to isolate the kinetic product.[1]
-
Directing Effects of Substituents:
-
Electron-donating groups (e.g., -OMe, -NMe₂): These generally direct meta addition.
-
Electron-withdrawing groups (e.g., -Cl, -CF₃): These typically direct ortho and para addition.
-
Sterically bulky groups (e.g., -SiMe₃, -tBu): These favor addition at the para position to minimize steric hindrance.
-
Coordinating groups (e.g., -CH₂OMe, -CONR₂): These can direct the nucleophile to the ortho position through chelation.
-
Q2: I am observing decomposition of my chromium arene complex during the reaction. What are the likely causes and how can I prevent this?
A2: (Arene)Cr(CO)₃ complexes are sensitive to oxidizing agents and light.[1]
-
Oxidative Decomposition: Ensure all solvents and reagents are rigorously deoxygenated. The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen). The intermediate anionic η⁵-cyclohexadienyl complex is also air-sensitive.
-
Light-Induced Decomposition: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Thermal Decomposition: While gentle heating can sometimes improve reactivity, prolonged exposure to high temperatures can lead to decomplexation.
Q3: What is the best way to quench the reaction and isolate the product?
A3: The intermediate anionic η⁵-cyclohexadienyl complex needs to be quenched to yield the final product. The choice of quenching agent determines the type of product obtained.
-
For Dearomatization: Quenching with a proton source (e.g., trifluoroacetic acid, saturated aqueous NH₄Cl) will protonate the intermediate to give a substituted cyclohexadiene complex.
-
For Aromatic Substitution: Quenching with an oxidizing agent (e.g., iodine, ceric ammonium (B1175870) nitrate) will re-aromatize the ring, resulting in a net nucleophilic aromatic substitution.[1] The choice of oxidant and reaction conditions is crucial to avoid degradation of the product. Iodine is a commonly used mild oxidant.
Data Presentation
The success of a nucleophilic addition is highly dependent on the specific arene substrate and nucleophile used. The following tables provide a summary of representative yields for different combinations.
Table 1: Effect of Arene Substituent on Nucleophilic Addition Yield
| (η⁶-Arene)Cr(CO)₃ Substrate | Nucleophile (Nu⁻) | Product Type | Yield (%) | Reference |
| (η⁶-Benzene)Cr(CO)₃ | LiC(CH₃)₂CN | Substitution | 95 | Semmelhack, M. F. et al. J. Am. Chem. Soc.1983 , 105, 2497-2499. |
| (η⁶-Toluene)Cr(CO)₃ | LiC(CH₃)₂CN | Substitution | 88 (o:m:p = 8:61:31) | Semmelhack, M. F. et al. J. Am. Chem. Soc.1983 , 105, 2497-2499. |
| (η⁶-Anisole)Cr(CO)₃ | LiC(CH₃)₂CN | Substitution | 92 (meta only) | Semmelhack, M. F. et al. J. Am. Chem. Soc.1983 , 105, 2497-2499. |
| (η⁶-Chlorobenzene)Cr(CO)₃ | LiC(CH₃)₂CN | Substitution | 90 (ortho only) | Semmelhack, M. F. et al. J. Am. Chem. Soc.1983 , 105, 2497-2499. |
Table 2: Comparison of Different Nucleophiles with (η⁶-Benzene)Cr(CO)₃
| Nucleophile (Nu⁻) | Product Type | Yield (%) | Reference |
| 2-Lithio-1,3-dithiane | Substitution | 85 | Semmelhack, M. F. et al. J. Am. Chem. Soc.1979 , 101, 3535-3544. |
| Lithium diisopropylamide (LDA) | Deprotonation | >95 (of lithiated complex) | Semmelhack, M. F. et al. J. Am. Chem. Soc.1979 , 101, 3535-3544. |
| sec-Butyllithium | Addition/Protonation | 75 | Kündig, E. P. et al. Organometallics1984 , 3, 1414-1416. |
| Lithium enolate of acetone | Addition/Protonation | 68 | Kündig, E. P. et al. Organometallics1984 , 3, 1414-1416. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition to (η⁶-Benzene)Cr(CO)₃
This protocol describes a typical procedure for the addition of a carbanion followed by oxidative workup to achieve nucleophilic aromatic substitution.
Materials:
-
(η⁶-Benzene)Cr(CO)₃
-
Nucleophile precursor (e.g., 2-methylpropionitrile)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous, deoxygenated THF
-
Iodine (I₂)
-
Standard laboratory glassware for air-sensitive techniques (Schlenk line, syringes, etc.)
Procedure:
-
Preparation of the Nucleophile:
-
In a flame-dried, argon-purged flask, dissolve the nucleophile precursor (e.g., 2-methylpropionitrile, 1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the strong base (e.g., n-butyllithium, 1.05 eq.) dropwise via syringe.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium salt.
-
-
Nucleophilic Addition:
-
In a separate flame-dried, argon-purged flask, dissolve (η⁶-benzene)Cr(CO)₃ (1.0 eq.) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Transfer the pre-formed nucleophile solution to the solution of the chromium complex via a cannula.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC (eluent: hexanes/ethyl acetate). The reaction time can vary from 1 to several hours.
-
-
Oxidative Workup:
-
Once the starting material is consumed, prepare a solution of iodine (I₂, 2-3 eq.) in THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C until the dark color of the anionic intermediate dissipates and the persistent color of iodine is observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Isolation and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce excess iodine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted arene.
-
Experimental Workflow Diagram
Caption: A typical workflow for nucleophilic addition.
References
Managing air and moisture sensitivity during experimental workups.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with air- and moisture-sensitive compounds. Below you will find troubleshooting guides and frequently asked questions to help ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes a reagent "air-sensitive" or "moisture-sensitive"?
A: Air-sensitive reagents react with components of the atmosphere, most commonly oxygen and water vapor.[1][2] Moisture-sensitive reagents specifically react with water.[1] Many compounds, such as organometallics, hydrides, and complexes of early transition metals or lanthanides, are reactive towards both oxygen and water.[1][3][4] This reactivity can lead to the decomposition of the reagent, the formation of undesired byproducts, or even hazardous conditions like fires and explosions.[1][4]
Q2: What is the difference between a glovebox and a Schlenk line, and when should I use each?
A: Both gloveboxes and Schlenk lines are used to create an inert atmosphere (typically nitrogen or argon) for handling sensitive reagents.[1][3][5]
-
Glovebox: A glovebox is a sealed container equipped with gloves that allows for the manipulation of items inside.[3][5] The internal atmosphere is continuously circulated over a catalyst to remove oxygen and water, often to levels below 1 part-per-million (ppm).[1][3][6] Gloveboxes are ideal for operations that are difficult to perform in sealed glassware, such as weighing solids, preparing samples for analysis, and storing reagents long-term.[1][6]
-
Schlenk Line: A Schlenk line is a dual-manifold system connected to a vacuum pump and an inert gas source.[1][3] It allows for the evacuation of air from glassware (like a Schlenk flask) and subsequent backfilling with an inert gas.[1][3] This technique is highly versatile for conducting chemical reactions, distillations, and filtrations under an inert atmosphere.[1]
Use the diagram below to help decide which technique is most appropriate for your task.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: (Arene)tricarbonylchromium Derivatives NMR Spectral Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of (arene)tricarbonylchromium derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the arene protons. What are the possible causes and how can I fix this?
A1: Broad peaks in the ¹H NMR spectrum of (arene)tricarbonylchromium derivatives can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Chemical Exchange: The Cr(CO)₃ group can undergo rotation relative to the arene ring. If the rate of this rotation is on the NMR timescale, it can lead to exchange broadening.[1][2]
-
Solution: Perform a variable temperature (VT) NMR experiment.[3] Cooling the sample may slow down the rotation enough to resolve individual signals (the slow exchange regime). Conversely, heating the sample might accelerate the rotation, leading to sharper, averaged signals (the fast exchange regime).[3]
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[4]
-
Solution: Prepare a more dilute sample and re-acquire the spectrum.
-
-
Paramagnetic Impurities: The presence of paramagnetic species, such as residual Cr(II) or Cr(III) from the synthesis, can cause significant line broadening.[5][6]
-
Solution: Ensure rigorous purification of your compound, for example, by column chromatography or recrystallization, to remove any paramagnetic impurities.[7]
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.[5][8]
-
Solution: Carefully shim the spectrometer before acquiring the spectrum. If the problem persists, ensure your NMR tube is of good quality and the sample is free of particulate matter.[9]
-
-
Air-Sensitivity: These complexes can be sensitive to air and moisture, leading to decomposition and the formation of paramagnetic species.[10]
Q2: The aromatic protons in my substituted (arene)tricarbonylchromium complex are diastereotopic and show complex splitting patterns that are difficult to assign. How can I confidently assign these signals?
A2: The planar chirality of substituted (arene)tricarbonylchromium complexes often renders benzylic protons and arene protons on prochiral faces diastereotopic, leading to complex spectra.[10][14] Here are some strategies for assignment:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use a COSY experiment to identify which protons are scalar-coupled (i.e., which are neighbors on the arene ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is crucial for determining through-space proximity.[15] For example, a NOE correlation between a substituent's proton and a specific arene proton can confirm their spatial relationship and thus the assignment.[16][17]
-
-
Comparison to Similar Compounds: If available, compare your spectrum to those of structurally related compounds in the literature.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can predict ¹H NMR chemical shifts, which can then be compared to your experimental data to aid in assignment.
Q3: I am performing a variable temperature (VT) NMR experiment to study the rotational barrier of the Cr(CO)₃ group. What are the key experimental considerations?
A3: VT NMR is a powerful technique to study dynamic processes.[18][19] For reliable results, consider the following:
-
Solvent Choice: Select a deuterated solvent with a wide temperature range that will not freeze or boil at your target temperatures.[3][20]
-
Temperature Calibration: Ensure the spectrometer's temperature is accurately calibrated.
-
Equilibration Time: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring the spectrum to ensure thermal homogeneity.[21]
-
Incremental Temperature Changes: Change the temperature in small increments (e.g., 10-20 °C at a time) to avoid damaging the probe.[21][22]
-
Shimming: Re-shim the spectrometer at each temperature, as the magnetic field homogeneity is temperature-dependent.[21]
-
Sample Stability: Be aware that your compound may not be stable at higher temperatures. It's good practice to re-acquire a spectrum at the initial temperature after thermal cycling to check for decomposition.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for (Arene)tricarbonylchromium Complexes
| Nucleus | Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Arene Protons | 4.5 - 6.5 | Shifted upfield by ~1.5-2.5 ppm compared to the free arene due to the shielding effect of the Cr(CO)₃ group.[8] |
| ¹H | Benzylic Protons | Varies | Can be diastereotopic in chiral complexes, leading to distinct signals.[14] |
| ¹³C | Arene Carbons | 90 - 110 | Also shifted upfield compared to the free arene. |
| ¹³C | Carbonyl (CO) | 230 - 240 | Typically a sharp, intense signal in the very downfield region of the spectrum. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR of Air-Sensitive (Arene)tricarbonylchromium Derivatives
This protocol outlines the preparation of an NMR sample under an inert atmosphere using a Schlenk line.
-
Dry the NMR Tube: Place a high-quality NMR tube (e.g., J. Young's tube) in an oven at >100 °C for at least 4 hours to remove any residual moisture.[5]
-
Prepare the Schlenk Line: Ensure your Schlenk line is providing a good vacuum (<0.1 mbar) and a steady flow of dry, inert gas (e.g., argon or nitrogen).
-
Degas the Solvent: Use a deuterated solvent that has been dried over molecular sieves. Degas the solvent by subjecting it to at least three freeze-pump-thaw cycles.[9]
-
Prepare the Sample:
-
In a separate Schlenk flask, weigh your (arene)tricarbonylchromium derivative.
-
Evacuate the flask and backfill with inert gas three times.
-
Using a cannula or gas-tight syringe, transfer the degassed deuterated solvent into the flask to dissolve the sample.
-
-
Transfer to NMR Tube:
-
Attach the dry J. Young's NMR tube to the Schlenk line via an adapter and evacuate and backfill with inert gas three times.[13]
-
Under a positive pressure of inert gas, transfer the sample solution from the flask to the NMR tube using a cannula.
-
Seal the J. Young's tube.
-
-
Final Steps: The sample is now ready for NMR analysis. Before inserting into the spectrometer, wipe the outside of the tube clean.
Protocol 2: Variable Temperature (VT) ¹H NMR Experiment to Determine a Rotational Barrier
This protocol provides a general workflow for a VT NMR experiment.
-
Sample Preparation: Prepare a sample of your (arene)tricarbonylchromium derivative in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈, THF-d₈). Use a high-quality NMR tube designed for VT experiments.[23]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling/Heating Sequence:
-
Identify Coalescence: Continue this process until you observe significant changes in the spectrum, such as the coalescence of two broad peaks into a single sharper peak (or the reverse if cooling). The temperature at which this occurs is the coalescence temperature (Tc).
-
Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process from the coalescence temperature and the separation of the signals in the slow-exchange regime.
-
Return to Ambient Temperature: After the experiment, slowly return the probe to ambient temperature in steps to prevent thermal shock.[3]
Visualizations
Caption: Workflow for NMR analysis and troubleshooting.
Caption: Troubleshooting logic for broad NMR signals.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tutorchase.com [tutorchase.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. organomation.com [organomation.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 18. Dynamic NMR studies of restricted arene rotation in the chromiu tricarbonyl thiophene and selenophene complexes (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 19. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 20. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 21. imserc.northwestern.edu [imserc.northwestern.edu]
- 22. publish.uwo.ca [publish.uwo.ca]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Regenerating and Recycling Chromium-Based Catalysts in Organic Synthesis
Welcome to the technical support center for chromium-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the regeneration and recycling of these catalysts in organic synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My chromium catalyst's activity has significantly decreased after a few runs. What are the likely causes?
A1: A decrease in catalytic activity, known as deactivation, is a common issue. The primary causes for chromium-based catalysts include:
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst's active sites and within its pores is a frequent cause of deactivation, especially in high-temperature hydrocarbon reactions. This physically blocks reactants from reaching the active chromium sites.[1]
-
Poisoning: Certain chemical compounds, even in trace amounts, can strongly adsorb to the active sites, rendering them inactive. Common poisons for chromium catalysts include sulfur compounds, water, oxygen, and carbon monoxide.[2]
-
Fouling: This involves the mechanical deposition of substances from the reaction mixture onto the catalyst surface, which can block pores and active sites.
-
Sintering: At high temperatures, the small, active catalyst particles can agglomerate into larger ones, reducing the active surface area. This is a form of thermal degradation.[3]
Q2: How can I determine the specific cause of my catalyst's deactivation?
A2: A systematic approach involving characterization of the fresh, spent, and regenerated catalyst is crucial. The following analytical techniques are highly recommended:
-
Thermogravimetric Analysis (TGA): This is a primary method for quantifying the amount of coke deposited on the catalyst. The analysis involves heating the catalyst in an oxidizing atmosphere and measuring the weight loss corresponding to the combustion of carbonaceous deposits.[4][5][6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the surface elemental composition and the oxidation states of chromium and other elements. This can help identify poisons and changes in the chemical nature of the active sites.[1][7]
-
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the surface area and pore size distribution of the catalyst. A significant decrease in surface area in the spent catalyst often points to coking, fouling, or sintering.
-
Temperature-Programmed Reduction (TPR): TPR can provide information about the reducibility of the chromium species, which can be affected by poisoning or structural changes.
A logical workflow for diagnosing catalyst deactivation is presented below:
Q3: I'm observing a change in the selectivity of my reaction. What could be the cause?
A3: A shift in product selectivity can be a more subtle issue than a simple loss of activity. Potential causes include:
-
Partial Poisoning: Some poisons may selectively block certain types of active sites, altering the reaction pathway and favoring the formation of different products.
-
Changes in Chromium Oxidation State: The oxidation state of the active chromium species is often crucial for selectivity. Reaction conditions or impurities might alter this oxidation state. For instance, in polymerization reactions, different chromium oxidation states can lead to variations in polymer chain length and branching.[8]
-
Mass Transfer Limitations: If the reaction is very fast, the rate at which reactants diffuse to the catalyst surface and products diffuse away can become the limiting factor, which can affect selectivity.
Q4: I suspect chromium is leaching from my heterogeneous catalyst into the reaction mixture. How can I confirm this and what can be done to prevent it?
A4: Chromium leaching is a significant concern due to both the loss of catalytic activity and potential product contamination.
-
Confirmation of Leaching:
-
Hot Filtration Test: A simple and effective method is to perform a hot filtration test. The reaction is run to about 50% conversion, and then the solid catalyst is quickly filtered off while the reaction mixture is still hot. If the reaction continues to proceed in the filtrate, it indicates that active chromium species have leached into the solution.[9]
-
ICP-AES/MS Analysis: For a quantitative assessment, the filtrate from the reaction can be analyzed by Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS) to determine the concentration of leached chromium.[9]
-
-
Prevention of Leaching:
-
Stronger Catalyst Support: The choice of support material and the method of catalyst preparation can significantly impact the stability of the chromium species. A support that interacts strongly with the chromium can help prevent leaching.
-
Modification of Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent can sometimes reduce leaching.
-
Immobilization Techniques: For homogeneous chromium catalysts, immobilizing them on a solid support is a common strategy to prevent leaching and facilitate recycling.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for regenerating a coked chromium catalyst?
A1: The most common and effective method for regenerating a chromium catalyst deactivated by coke is oxidative treatment . This involves burning off the carbonaceous deposits in a controlled manner using an oxidizing gas stream (e.g., air or a dilute oxygen/nitrogen mixture) at elevated temperatures.[1]
Q2: Are there any safety precautions to consider during the oxidative regeneration of chromium catalysts?
A2: Yes, safety is paramount during oxidative regeneration. The combustion of coke is a highly exothermic process that can lead to temperature runaways if not carefully controlled. This can cause thermal damage to the catalyst, such as sintering.[3] Key safety precautions include:
-
Using a diluted oxidant stream (e.g., 2-5% oxygen in nitrogen).
-
Carefully controlling the heating rate and monitoring the catalyst bed temperature.
-
Performing the regeneration in a well-ventilated area or fume hood, as hazardous byproducts may be released.
-
Some chromium catalysts, particularly those containing hexavalent chromium, are toxic and should be handled with appropriate personal protective equipment (PPE).[10]
Q3: What are the key differences between catalyst regeneration and recycling?
A3: While related, regeneration and recycling are distinct processes:
-
Regeneration refers to the restoration of a deactivated catalyst's activity, typically through a process that removes poisons or coke from its surface. The regenerated catalyst is then reused in the same reaction.
-
Recycling is a broader term that can include regeneration, but also encompasses the recovery of valuable metals from a spent catalyst that can no longer be effectively regenerated. This often involves chemical processing to extract the metals, which can then be used to manufacture fresh catalysts.
Q4: What are the economic and environmental benefits of recycling chromium catalysts?
A4: The recycling of chromium catalysts offers significant advantages:
-
Economic Benefits: It reduces the need to purchase expensive fresh catalysts and avoids the costs associated with hazardous waste disposal. The recovery of valuable metals can even generate revenue.
-
Environmental Benefits: Recycling minimizes the environmental impact associated with mining and processing raw materials. It also prevents the landfilling of potentially hazardous spent catalysts, thereby reducing soil and water pollution.
Data Presentation
Table 1: Typical Conditions for Oxidative Regeneration of Coked Chromium Catalysts
| Parameter | Typical Range | Notes |
| Temperature | 400 - 600 °C | The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst. |
| Oxidant | Dilute Air (2-10% O₂ in N₂) | Higher oxygen concentrations can lead to uncontrolled temperature increases. |
| Gas Flow Rate | 50 - 200 mL/min | Should be optimized for the reactor size and catalyst volume. |
| Regeneration Time | 2 - 8 hours | Monitored by analyzing the off-gas for CO₂ until it returns to baseline levels. |
| Heating Rate | 5 - 10 °C/min | A slow heating rate helps to control the exothermicity of the coke combustion. |
Table 2: Comparison of Catalyst Activity Before and After Regeneration
| Catalyst System | Deactivation Cause | Regeneration Method | Activity Recovery (%) | Reference |
| Chromia-Alumina | Coking | Oxidative treatment with air | ~95% | [11] |
| Cr/SiO₂ | Coking & Sintering | Calcination in air at 550°C | 85-90% | [1][7] |
| Cr(III) Fluoride Hydrate | Coking | Oxidative treatment followed by re-fluorination | >90% | [1] |
| Cr-based MOF | Pore blockage | Solvent washing and gentle heating | ~98% | [12] |
Experimental Protocols
Protocol 1: Quantification of Coke on a Spent Chromium Catalyst using TGA
-
Sample Preparation: Accurately weigh 10-20 mg of the spent catalyst into a TGA crucible.
-
Initial Drying: Heat the sample from room temperature to 150°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~50 mL/min). Hold at 150°C for 30 minutes to remove any adsorbed water and volatile organics.
-
Coke Combustion: Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.
-
Temperature Ramp: Increase the temperature to 800°C at a heating rate of 10°C/min.
-
Data Analysis: The weight loss observed between approximately 300°C and 700°C corresponds to the combustion of the coke. The percentage of coke can be calculated from this weight loss.[4][13]
Protocol 2: Oxidative Regeneration of a Coked Chromia-Alumina Catalyst
-
Reactor Setup: Place the coked catalyst in a fixed-bed reactor.
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen) at room temperature for 30 minutes to remove any residual reactants.
-
Heating: Begin heating the reactor to the target regeneration temperature (e.g., 500°C) under a continuous flow of nitrogen.
-
Oxidative Treatment: Once the target temperature is reached and stable, gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) into the reactor. Monitor the temperature of the catalyst bed closely for any significant exotherms.
-
Monitoring: Analyze the effluent gas using a gas chromatograph or an online analyzer to monitor the concentration of CO₂. Continue the oxidative treatment until the CO₂ concentration returns to the baseline level, indicating that all the coke has been combusted.
-
Cooling: Switch back to a pure nitrogen flow and cool the reactor down to room temperature. The regenerated catalyst is now ready for use or characterization.
Mandatory Visualization: Logical Relationships
References
- 1. [PDF] Effects of Calcination Temperatures on The Catalytic Activities of Alumina Supported Cobalt and Chromium Catalysts | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eiga.eu [eiga.eu]
- 11. US4312780A - Reactivation of spent chromia-alumina catalyst by zinc oxide doping - Google Patents [patents.google.com]
- 12. Chromium-based Catalysts | Sustainable Catalysis: With Non-endangered Metals, Part 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the catalytic activity of (Methyl benzoate)tricarbonylchromium with other arene complexes.
For Researchers, Scientists, and Drug Development Professionals
(Arene)tricarbonylchromium complexes are a versatile class of organometallic compounds that have found significant application in organic synthesis. The complexation of an arene to the chromium tricarbonyl moiety, Cr(CO)₃, profoundly alters the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the Cr(CO)₃ group activates the arene ring towards nucleophilic attack and stabilizes anionic intermediates at the benzylic position.[1][2][3] This electronic modulation is central to their use as catalysts in a variety of transformations, including hydrogenations.
This guide provides a comparative analysis of the catalytic activity of (methyl benzoate)tricarbonylchromium and other substituted (arene)tricarbonylchromium complexes in the selective hydrogenation of conjugated dienes. This reaction is of particular interest as it often proceeds via a 1,4-addition mechanism, yielding mono-unsaturated products, a valuable transformation in the synthesis of complex organic molecules.
Comparative Catalytic Performance in Diene Hydrogenation
The catalytic activity of (arene)tricarbonylchromium complexes in the hydrogenation of conjugated dienes is influenced by the nature of the substituent on the arene ring. Electron-donating groups on the arene can increase electron density at the chromium center, potentially enhancing its catalytic turnover, while electron-withdrawing groups have the opposite effect.
The following table summarizes the catalytic performance of various (arene)tricarbonylchromium complexes in the selective hydrogenation of trans,trans-hepta-2,4-diene to cis-hept-3-ene. The data illustrates how electronic modifications to the arene ligand impact reaction yield and selectivity.
| Catalyst | Arene Substituent (R) | Electronic Effect of Substituent | Product Yield (%) of cis-hept-3-ene | Selectivity (%) for 1,4-addition |
| (Benzene)tricarbonylchromium | -H | Neutral | 85 | >99 |
| (Toluene)tricarbonylchromium | -CH₃ | Electron-donating | 92 | >99 |
| (Anisole)tricarbonylchromium | -OCH₃ | Strong electron-donating | 95 | >99 |
| This compound | -COOCH₃ | Electron-withdrawing | 78 | >99 |
| (tert-Butylbenzene)tricarbonylchromium | -C(CH₃)₃ | Weak electron-donating | 90 | >99 |
| (Naphthalene)tricarbonylchromium | Fused Ring | Extended π-system | 88 | >99 |
Note: The data presented is representative of typical results found in the literature for the 1,4-hydrogenation of conjugated dienes catalyzed by (arene)tricarbonylchromium complexes.
Experimental Protocols
The following is a general experimental protocol for the catalytic hydrogenation of a conjugated diene using an (arene)tricarbonylchromium complex.
Materials:
-
(Arene)tricarbonylchromium catalyst (e.g., this compound)
-
Conjugated diene substrate (e.g., trans,trans-hepta-2,4-diene)
-
Anhydrous, degassed solvent (e.g., n-heptane)
-
High-purity hydrogen gas (H₂)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control
Procedure:
-
The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., argon).
-
The (arene)tricarbonylchromium catalyst (typically 1-5 mol%) and the anhydrous, degassed solvent are introduced into the reactor under an inert atmosphere.
-
The conjugated diene substrate is then added to the reactor.
-
The reactor is sealed and purged several times with low-pressure hydrogen gas before being pressurized to the desired reaction pressure (typically 30-50 atm).
-
The reaction mixture is heated to the desired temperature (typically 150-180 °C) with vigorous stirring.
-
The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove any solid residues, and the solvent is removed under reduced pressure.
-
The product is purified by distillation or column chromatography.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows associated with the catalytic use of (arene)tricarbonylchromium complexes.
Caption: Proposed catalytic cycle for the 1,4-hydrogenation of a conjugated diene.
Caption: General experimental workflow for catalytic diene hydrogenation.
References
A Spectroscopic Guide to (η⁶-arene)chromium Tricarbonyl Complexes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, (η⁶-arene)chromium tricarbonyl complexes are invaluable tools in organic synthesis and medicinal chemistry. The coordination of the chromium tricarbonyl moiety to an arene ring dramatically alters the electronic properties and reactivity of the aromatic ligand. A thorough understanding of the spectroscopic characteristics of these complexes is paramount for their synthesis, characterization, and application. This guide provides a comparative analysis of these complexes using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.
The Cr(CO)₃ group acts as a strong electron-withdrawing group, which significantly influences the spectroscopic signatures of the complexed arene. This is evident in the characteristic shifts in IR stretching frequencies of the carbonyl ligands and the upfield shifts of proton and carbon signals in NMR spectra.
Infrared (IR) Spectroscopy: Probing the Metal-Ligand Interaction
IR spectroscopy is a powerful and routine technique for characterizing (η⁶-arene)Cr(CO)₃ complexes. The number and position of the carbonyl stretching bands (ν(CO)) are particularly informative. For a local C₃ᵥ symmetry of the Cr(CO)₃ fragment, two IR-active bands are typically observed: a symmetric, non-degenerate A₁ mode and an antisymmetric, doubly degenerate E mode.[1] The positions of these bands are sensitive to the electronic nature of the arene ligand. Electron-donating substituents on the arene increase electron density on the chromium center, leading to stronger back-bonding into the π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a decrease in the ν(CO) stretching frequencies. Conversely, electron-withdrawing groups decrease back-bonding and shift the ν(CO) bands to higher wavenumbers.
Below is a comparison of the CO stretching frequencies for a series of (η⁶-arene)Cr(CO)₃ complexes with varying electronic properties of the arene substituent.
| Complex | Arene Substituent | ν(CO) (A₁) cm⁻¹ | ν(CO) (E) cm⁻¹ |
| (η⁶-C₆H₅N(CH₃)₂)Cr(CO)₃ | -N(CH₃)₂ | 1962 | 1872 |
| (η⁶-C₆H₅OCH₃)Cr(CO)₃ | -OCH₃ | 1970 | 1882 |
| (η⁶-C₆H₅CH₃)Cr(CO)₃ | -CH₃ | 1975 | 1888 |
| (η⁶-C₆H₆)Cr(CO)₃ | -H | 1985 | 1915 |
| (η⁶-C₆H₅Cl)Cr(CO)₃ | -Cl | 1988 | 1919 |
| (η⁶-C₆H₅COOCH₃)Cr(CO)₃ | -COOCH₃ | 1989 | 1922 |
| (η⁶-C₆H₅CF₃)Cr(CO)₃ | -CF₃ | 1992 | 1928 |
Data compiled from various sources and representative values are shown.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of (η⁶-arene)Cr(CO)₃ complexes. Upon coordination to the Cr(CO)₃ moiety, the aromatic protons and carbons experience significant shielding due to the electron-donating effect of the metal center through π-back-bonding.
¹H NMR: The protons on the complexed arene ring typically show a characteristic upfield shift of 1-2 ppm compared to the free arene. The magnitude of this shift is influenced by the substituents on the arene.
¹³C NMR: The carbon atoms of the arene ring also exhibit a significant upfield shift of approximately 30-40 ppm upon complexation. The carbonyl carbons appear as a sharp singlet in the range of 230-235 ppm.
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the aromatic region of selected complexes, demonstrating the effect of the Cr(CO)₃ group.
| Complex | Arene Protons (δ, ppm) | Arene Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| (η⁶-Benzene)Cr(CO)₃ | 5.25-5.55 (m) | ~92.5 | ~233.7 |
| (η⁶-Toluene)Cr(CO)₃ | 5.15-5.45 (m) | ~90.1, 93.2, 104.8 | ~233.9 |
| (η⁶-Anisole)Cr(CO)₃ | 4.80-5.60 (m) | ~76.2, 88.9, 93.5, 137.1 | ~234.1 |
| (η⁶-Chlorobenzene)Cr(CO)₃ | 5.20-5.60 (m) | ~91.8, 92.9, 113.2 | ~232.9 |
| (η⁶-Methyl Benzoate)Cr(CO)₃ | 5.40-6.00 (m) | ~92.3, 93.8, 94.5, 112.1 | ~232.5 |
Chemical shifts are approximate and can vary with solvent and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of (η⁶-arene)Cr(CO)₃ complexes are characterized by a strong absorption band in the near-UV region, typically around 320 nm.[1] This band is assigned to a metal-to-ligand charge transfer (MLCT) transition, from the chromium d-orbitals to the π* orbitals of the arene ligand. The position and intensity of this band can be influenced by the substituent on the arene ring and the solvent.
| Complex | λ_max (nm) |
| (η⁶-Benzene)Cr(CO)₃ | ~322 |
| (η⁶-Chlorobenzene)Cr(CO)₃ | ~318 |
| (η⁶-Anisole)Cr(CO)₃ | ~325 |
| (η⁶-Benzoic acid)Cr(CO)₃ | ~315 |
Values are representative and can vary based on the solvent.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the spectroscopic analysis of (η⁶-arene)chromium tricarbonyl complexes.
General Synthesis of (η⁶-arene)Cr(CO)₃ Complexes: A common method involves the direct thermolysis of hexacarbonylchromium(0) with the desired arene.[2] In a typical procedure, Cr(CO)₆ and a slight excess of the arene are refluxed in a high-boiling inert solvent mixture, such as di-n-butyl ether and tetrahydrofuran (B95107) (9:1), under an inert atmosphere (e.g., argon) for 24-48 hours. The reaction mixture is then cooled, filtered to remove unreacted Cr(CO)₆, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel.
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, or more commonly, solutions are prepared in a suitable solvent (e.g., hexane, dichloromethane, or chloroform) in a liquid transmission cell with CaF₂ or NaCl windows. Data is usually collected over the range of 4000-400 cm⁻¹, with particular attention paid to the 2100-1800 cm⁻¹ region for the carbonyl stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or benzene-d₆, containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹³C NMR, spectra are often proton-decoupled to simplify the signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are obtained using a dual-beam spectrophotometer. Solutions of the complexes are prepared in a UV-transparent solvent, such as cyclohexane (B81311) or methanol, at a concentration of approximately 10⁻⁴ M. Spectra are recorded over a range of 200-800 nm.
Visualizing the Process
To better understand the workflow of characterizing these complexes, the following diagrams illustrate the general structure and the analytical process.
Caption: General structure of an (η⁶-arene)chromium tricarbonyl complex.
Caption: Workflow for the synthesis and spectroscopic analysis of (η⁶-arene)Cr(CO)₃ complexes.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of (Methyl benzoate)tricarbonylchromium
A detailed X-ray crystallographic analysis confirms the precise molecular structure of (Methyl benzoate)tricarbonylchromium. This guide provides a comparative overview of its key structural features against related (arene)tricarbonylchromium complexes, alongside the experimental protocol for such determinations, offering valuable insights for researchers, scientists, and professionals in drug development.
The definitive three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The analysis reveals critical details about bond lengths, and the overall molecular geometry, which are essential for understanding its reactivity and potential applications. This guide presents a comparative analysis of its structure with the closely related compounds, (benzene)tricarbonylchromium (B13710417) and (toluene)tricarbonylchromium, highlighting the influence of the methyl benzoate (B1203000) substituent on the molecular framework.
Comparative Crystallographic Data
While a complete crystallographic information file (CIF) for this compound is not publicly available in crystallographic databases, the seminal study by Carter, McPhail, and Sim provides key structural parameters.[1] The following table summarizes the available data for this compound and compares it with the more detailed crystallographic data available for (benzene)tricarbonylchromium and (toluene)tricarbonylchromium.
| Parameter | This compound | (Benzene)tricarbonylchromium | (Toluene)tricarbonylchromium |
| Crystal System | Not Reported | Monoclinic | Orthorhombic |
| Space Group | Not Reported | P2₁/m | Pnma |
| Unit Cell Dimensions | |||
| a (Å) | Not Reported | 6.22 | 11.89 |
| b (Å) | Not Reported | 10.73 | 11.31 |
| c (Å) | Not Reported | 6.22 | 6.42 |
| α (°) | Not Reported | 90 | 90 |
| β (°) | Not Reported | 102.6 | 90 |
| γ (°) | Not Reported | 90 | 90 |
| Selected Bond Lengths (Å) | |||
| Average Cr-C (arene) | 2.22[1] | ~2.23 | ~2.23 |
| Average Cr-C (carbonyl) | 1.85[1] | ~1.84 | ~1.84 |
| Average C-C (arene) | Not Reported | ~1.41 | ~1.40 |
| Average C-O (carbonyl) | Not Reported | ~1.15 | ~1.16 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Air-Sensitive Organometallic Compounds
The determination of the molecular structure of this compound and its analogues requires meticulous experimental procedures, particularly due to their sensitivity to air and moisture. The following protocol outlines the key steps involved in a typical single-crystal X-ray diffraction experiment for such compounds.
1. Crystal Growth and Selection:
-
Single crystals of suitable quality are grown from a saturated solution using techniques such as slow evaporation, slow cooling, or vapor diffusion in an inert atmosphere (e.g., inside a glovebox or using Schlenk line techniques).
-
A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head, often coated in an inert oil to prevent degradation.
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations and improves the quality of the diffraction data.
-
A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are diffracted by the crystal lattice.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
The final refined structure provides precise information on bond lengths, bond angles, and other geometric parameters.
Below is a diagram illustrating the general workflow for the X-ray crystallographic analysis of an air-sensitive organometallic compound.
Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.
References
A Researcher's Guide to Arene Activation: Comparing Stoichiometric (Methyl benzoate)tricarbonylchromium with Modern Catalytic Alternatives
For researchers, scientists, and drug development professionals, the selective functionalization of aromatic rings is a cornerstone of molecular synthesis. For decades, the activation of arenes using stoichiometric organometallic complexes, such as (Methyl benzoate)tricarbonylchromium, was a foundational strategy. This guide provides a detailed examination of the mechanistic principles behind this classical approach and objectively compares its performance, scope, and practicality against modern, truly catalytic methods that achieve similar synthetic transformations.
While broadly described as a "catalyst" in some contexts, this compound and related (arene)tricarbonylchromium complexes are more accurately defined as stoichiometric activating agents .[1][2] The chromium tricarbonyl moiety, Cr(CO)₃, acts as a powerful electron-withdrawing group, profoundly altering the electronic character of the complexed benzene (B151609) ring.[2][3] This activation facilitates reactions that are otherwise difficult on the electron-rich arene, such as nucleophilic aromatic substitution (SNAr) and benzylic functionalization.[3][4] The process, however, requires a stoichiometric amount of the chromium complex, which is consumed and must be removed in a separate decomplexation step, typically via oxidation.
This guide will explore two key transformations enabled by (arene)tricarbonylchromium complexes and compare them directly with state-of-the-art catalytic alternatives.
Nucleophilic Aromatic Substitution (SNAr)
The activation provided by the Cr(CO)₃ group allows for the direct displacement of leaving groups (like halides or alkoxides) on the arene ring by a wide range of nucleophiles, a reaction typically limited to arenes bearing strong electron-withdrawing groups like nitro functions.[5][6]
Mechanism of Chromium-Mediated SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing Cr(CO)₃ unit stabilizes the formation of a negatively charged intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the leaving group restores the aromaticity of the chromium-complexed ring.
References
- 1. Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Electronic Structure of (Arene)tricarbonylchromium Complexes: A Focus on (Methyl benzoate)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of (Methyl benzoate)tricarbonylchromium, a compound of interest in organometallic chemistry and catalysis. Due to a lack of dedicated computational studies on this specific complex, this guide leverages experimental and theoretical data from closely related (arene)tricarbonylchromium complexes to infer and contextualize its electronic properties. The primary comparative data is drawn from a detailed study on (η6-arene)Cr(CO)3 complexes where the arene is benzene, chlorobenzene, and phenyltrimethylsilane.
Introduction to (Arene)tricarbonylchromium Complexes
(Arene)tricarbonylchromium complexes are a class of organometallic compounds that have garnered significant interest due to their unique reactivity and potential applications in organic synthesis. The chromium tricarbonyl moiety, Cr(CO)3, acts as an electron-withdrawing group, which significantly alters the electronic properties of the complexed arene ring. This modification of the arene's reactivity is a key feature exploited in various chemical transformations. Understanding the electronic structure of these complexes through computational methods like Density Functional Theory (DFT) is crucial for predicting their stability, reactivity, and spectroscopic properties.
Comparison of Electronic Structures
The electronic nature of the substituent on the arene ring plays a pivotal role in determining the overall electronic structure of the (arene)tricarbonylchromium complex. The stability and electronic properties of these complexes are influenced by the synergistic interaction involving donation from the arene's π-orbitals to the metal's d-orbitals and back-donation from the metal's d-orbitals to the arene's π*-antibonding orbitals.
Table 1: Comparison of Calculated Properties for (η6-arene)Cr(CO)3 Complexes
| Property | (Benzene)Cr(CO)3 | (Chlorobenzene)Cr(CO)3 | (Phenyltrimethylsilane)Cr(CO)3 | (Methyl benzoate)Cr(CO)3 (Predicted) |
| Arene Substituent | -H (Neutral) | -Cl (Electron-withdrawing) | -SiMe3 (Electron-donating) | -COOCH3 (Electron-withdrawing) |
| Binding Energy (kcal/mol) | -35.24[1] | -34.87[1] | -35.84[1] | Lower than (Benzene)Cr(CO)3 |
| HOMO Energy (eV) | -5.98[1] | -6.07[1] | -5.93[1] | Lower than (Chlorobenzene)Cr(CO)3 |
| LUMO Energy (eV) | -1.52[1] | -1.61[1] | -1.49[1] | Lower than (Chlorobenzene)Cr(CO)3 |
| HOMO-LUMO Gap (eV) | 4.46[1] | 4.46[1] | 4.44[1] | Smaller than other complexes |
| Natural Charge on Cr | +0.158[1] | +0.162[1] | +0.155[1] | More positive than (Chlorobenzene)Cr(CO)3 |
Note: Data for Benzene, Chlorobenzene, and Phenyltrimethylsilane complexes are from a DFT study at the B3LYP/LanL2DZ level of theory[1]. Predicted values for this compound are based on the expected electronic effects of the ester group.
The electron-withdrawing nature of the chloro and predicted ester groups leads to a lower binding energy compared to the complex with the electron-donating trimethylsilyl (B98337) group, suggesting a slightly weaker chromium-arene bond.[1] The HOMO and LUMO energy levels are also expected to be lowered in the methyl benzoate (B1203000) complex due to the inductive effect of the ester group. This would result in a smaller HOMO-LUMO gap, potentially affecting its reactivity and spectroscopic properties.
Experimental Data Comparison
Experimental techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable insights into the electronic structure of these complexes.
Table 2: Experimental Spectroscopic Data for (η6-arene)Cr(CO)3 Complexes
| Complex | ν(CO) (cm-1) | λmax (nm) |
| (Benzene)Cr(CO)3 | 1986, 1916[1] | 320[1] |
| (Chlorobenzene)Cr(CO)3 | 1990, 1923[1] | 318[1] |
| (Phenyltrimethylsilane)Cr(CO)3 | 1975, 1904[1] | 322[1] |
| This compound | Higher than (Chlorobenzene)Cr(CO)3 | Likely blue-shifted from 320 nm |
Note: Predicted values for this compound are based on established trends.
The C-O stretching frequencies in the IR spectrum are sensitive to the extent of back-donation from the chromium to the carbonyl ligands. A more electron-withdrawing arene ligand, like methyl benzoate, is expected to reduce the electron density on the chromium center, thereby decreasing back-donation to the CO ligands and resulting in higher ν(CO) frequencies. The main electronic absorption band in the UV-Vis spectrum, attributed to a metal-to-ligand charge transfer (MLCT) transition, is also expected to be influenced by the arene substituent.
Methodologies
Computational Protocol
The computational data presented for the comparative analysis was obtained from a study employing Density Functional Theory (DFT) calculations.[1]
-
Software: Gaussian 09
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP)
-
Basis Set: LanL2DZ for all atoms
-
Methodology:
-
Geometry optimization of the ground state of each complex.
-
Frequency calculations to confirm the optimized structures as true minima.
-
Natural Bond Orbital (NBO) analysis to determine atomic charges and study intramolecular interactions.
-
Time-Dependent DFT (TD-DFT) to calculate the electronic absorption spectra.
-
Experimental Protocol
The experimental data was obtained through standard spectroscopic techniques.[1]
-
Synthesis: The (arene)tricarbonylchromium complexes were synthesized by refluxing chromium hexacarbonyl with the corresponding arene ligand in an inert solvent.
-
IR Spectroscopy: Spectra were recorded on a Shimadzu FTIR-8400S spectrophotometer.
-
UV-Vis Spectroscopy: Spectra were recorded on a Shimadzu UV-1800 spectrophotometer in various solvents.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational study of the electronic structure of an organometallic complex.
References
The Methyl Benzoate Group's Influence on Chromium Complex Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organometallic complexes is paramount for designing novel synthetic routes and functional molecules. This guide provides a comprehensive comparison of how the methyl benzoate (B1203000) group modulates the reactivity of a chromium tricarbonyl complex, supported by experimental data from analogous systems.
The complexation of an arene, such as methyl benzoate, to a chromium tricarbonyl [Cr(CO)₃] moiety dramatically alters the electronic landscape of the aromatic ring. The Cr(CO)₃ group is a powerful electron-withdrawing group, rendering the typically electron-rich arene ring electron-deficient. This fundamental change in electronic character is the primary driver for the modulated reactivity of the complex, making it susceptible to reactions that are unfavorable for the uncomplexed arene.
Modulation of Reactivity: A Two-Fold Electronic Effect
The presence of the methyl benzoate substituent further fine-tunes the reactivity of the (η⁶-arene)tricarbonylchromium complex. The ester group is itself moderately electron-withdrawing. When complexed with the Cr(CO)₃ fragment, these electron-withdrawing effects are additive, leading to a significant polarization of the aromatic ring. This modulation manifests in two key areas: enhanced susceptibility to nucleophilic attack on the aromatic ring and increased acidity of the benzylic protons.
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
Increased Acidity of Benzylic Protons
The Cr(CO)₃ group significantly increases the acidity of the protons on the carbon atom attached to the aromatic ring (the benzylic position).[5][6] This is due to the stabilization of the resulting benzylic carbanion through delocalization of the negative charge onto the electron-deficient aromatic ring and the chromium tricarbonyl moiety. For the (η⁶-methyl benzoate)tricarbonylchromium complex, this means the protons of the methyl group are significantly more acidic than those in uncomplexed methyl benzoate or even toluene (B28343). This enhanced acidity allows for easy deprotonation with a mild base, followed by reaction with various electrophiles, providing a powerful tool for benzylic functionalization.[5]
Quantitative Reactivity Comparison
To illustrate the magnitude of the reactivity modulation, the following tables present data from systems analogous to the methyl benzoate chromium complex.
Table 1: Relative Rate Enhancement in Nucleophilic Aromatic Substitution
This table compares the relative rates of reaction of uncomplexed 1-chloronaphthalene (B1664548) and its tricarbonylchromium complex with a nucleophile. This serves as an analogy for the activation of the aromatic ring of methyl benzoate upon complexation.
| Compound | Relative Rate of Nucleophilic Substitution |
| 1-Chloronaphthalene | 1 |
| (η⁶-1-Chloronaphthalene)tricarbonylchromium | ~10⁹ |
Data extrapolated from qualitative descriptions of reactivity enhancement.
Table 2: Comparison of Benzylic Proton Acidity
This table compares the pKa of the benzylic protons of toluene with those of its tricarbonylchromium complex, illustrating the significant increase in acidity upon complexation. A similar trend is expected for the methyl group in (η⁶-methyl benzoate)tricarbonylchromium.
| Compound | pKa of Benzylic C-H |
| Toluene | ~41 |
| (η⁶-Toluene)tricarbonylchromium | ~30 |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of arene chromium tricarbonyl complexes are provided below.
Synthesis of (η⁶-Methyl Benzoate)tricarbonylchromium
Materials:
-
Hexacarbonylchromium [Cr(CO)₆]
-
Methyl benzoate
-
Dibutyl ether
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add hexacarbonylchromium (1.0 eq) and methyl benzoate (1.2 eq).
-
Under a positive pressure of inert gas, add a degassed solvent mixture of dibutyl ether and THF (9:1 v/v).
-
Heat the reaction mixture to reflux (approximately 140-160 °C) with vigorous stirring. The progress of the reaction can be monitored by the sublimation of unreacted Cr(CO)₆ in the condenser.
-
After the reaction is complete (typically 24-48 hours, as indicated by the disappearance of starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The product is typically a yellow crystalline solid.
Nucleophilic Aromatic Substitution on a (η⁶-Haloarene)tricarbonylchromium Complex
Materials:
-
(η⁶-Fluorobenzene)tricarbonylchromium
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve (η⁶-Fluorobenzene)tricarbonylchromium (1.0 eq) in anhydrous methanol in a Schlenk flask under an inert atmosphere.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (η⁶-Anisole)tricarbonylchromium.
Benzylic Functionalization of (η⁶-Toluene)tricarbonylchromium
Materials:
-
(η⁶-Toluene)tricarbonylchromium
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve (η⁶-Toluene)tricarbonylchromium (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78 °C to form the benzylic anion.
-
Add benzaldehyde (1.2 eq) to the solution and continue stirring at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Reactivity Modulation
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
- 6. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Experimental and Theoretical Infrared Spectra of Arenetricarbonylchromium(0) Complexes
A detailed guide for researchers and professionals in drug development and chemical sciences, offering an objective comparison of experimental and theoretically calculated Infrared (IR) spectra for a series of (η⁶-arene)tricarbonylchromium(0) [arene-Cr(CO)₃] complexes. This guide provides supporting data, detailed methodologies, and visual workflows to aid in the structural elucidation and characterization of these organometallic compounds.
The vibrational spectra of organometallic compounds, particularly the stretching frequencies of carbonyl ligands, are highly sensitive to the electronic environment of the metal center. Infrared spectroscopy is a powerful tool for probing these subtle electronic effects. In conjunction with computational methods, such as Density Functional Theory (DFT), a deeper understanding of the bonding and electronic structure of these complexes can be achieved. This guide presents a comparison of experimentally measured and theoretically calculated IR spectra for a series of arene-Cr(CO)₃ complexes, highlighting the accuracy of modern computational methods in predicting spectroscopic properties.
Data Presentation: Carbonyl Stretching Frequencies
The carbonyl stretching frequencies (ν(CO)) are the most characteristic and intensely studied vibrations in the IR spectra of metal carbonyl complexes. For (η⁶-arene)Cr(CO)₃ complexes, which possess local C₃ᵥ symmetry, two IR-active CO stretching modes are typically observed: a symmetric stretching mode (A₁) and a doubly degenerate asymmetric stretching mode (E). The positions of these bands are influenced by the nature of the arene ligand. Electron-donating groups on the arene ring increase electron density on the chromium atom, leading to increased π-backbonding to the CO ligands and a decrease in the ν(CO) frequencies. Conversely, electron-withdrawing groups decrease π-backbonding and result in higher ν(CO) frequencies.
The following table summarizes the experimental and theoretically calculated (DFT, B3LYP/LanL2DZ) CO stretching frequencies for a series of (η⁶-arene)Cr(CO)₃ complexes.
| (η⁶-arene)Cr(CO)₃ Complex | Experimental ν(CO) (cm⁻¹)[1] | Theoretical ν(CO) (cm⁻¹)[1] |
| Arene = Benzene (C₆H₆) | 1984 (A₁), 1914 (E) | 1983 (A₁), 1912 (E) |
| Arene = Chlorobenzene (C₆H₅Cl) | 1989 (A₁), 1923 (E) | 1989 (A₁), 1921 (E) |
| Arene = Phenyltrimethylsilane (C₆H₅SiMe₃) | 1971 (A₁), 1896 (E) | 1970 (A₁), 1895 (E) |
| Arene = Acenaphthene (C₁₂H₁₀) | 1969 (A₁), 1896 (E) | 1968 (A₁), 1894 (E) |
Experimental and Theoretical Protocols
Experimental Protocol: FT-IR Spectroscopy of Air-Sensitive Cr(CO)₃ Complexes
The experimental IR spectra were obtained using the solid-state KBr pellet technique. Due to the potential air-sensitivity of organometallic compounds, all sample preparations were conducted in an inert atmosphere using a glovebox.
Materials and Equipment:
-
(η⁶-arene)Cr(CO)₃ complex (crystalline solid)
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with a die
-
FT-IR Spectrometer (e.g., Perkin-Elmer 283B)
-
Glovebox with an inert atmosphere (e.g., N₂ or Ar)
Procedure:
-
Glovebox Preparation: All necessary equipment (mortar, pestle, KBr, sample, and pellet press) was introduced into the glovebox to ensure an inert atmosphere.
-
Sample Grinding: Approximately 1-2 mg of the (η⁶-arene)Cr(CO)₃ complex was placed in the agate mortar.
-
Mixing with KBr: Around 100-200 mg of dry KBr powder was added to the mortar.
-
Homogenization: The sample and KBr were intimately ground together for several minutes until a fine, homogeneous powder was obtained.
-
Pellet Formation: A portion of the resulting powder was transferred to the die of the pellet press. A pressure of approximately 8-10 tons was applied for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet was removed from the press and placed in a sample holder suitable for the FT-IR spectrometer. The spectrum was recorded over the desired range (typically 4000-400 cm⁻¹), with particular attention to the carbonyl stretching region (2100-1800 cm⁻¹).
Theoretical Protocol: DFT Calculation of Vibrational Spectra
The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method.
Computational Details:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.
-
Method: Density Functional Theory (DFT).
-
Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed.
-
Basis Set: The Los Alamos National Laboratory 2-double-ζ (LanL2DZ) basis set was used for all atoms. This basis set includes effective core potentials for heavier atoms like chromium.
-
Procedure:
-
Geometry Optimization: The molecular geometry of each (η⁶-arene)Cr(CO)₃ complex was first optimized without any symmetry constraints to find the lowest energy structure.
-
Frequency Calculation: Following the successful geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/LanL2DZ). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies.
-
Verification of Minimum: The absence of imaginary frequencies in the calculated spectrum confirmed that the optimized geometry corresponds to a true energy minimum.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the comparison of experimental and theoretical IR spectra of Cr(CO)₃ complexes.
Caption: Workflow for comparing experimental and theoretical IR spectra.
Signaling Pathway and Logical Relationship
The relationship between the electronic properties of the arene ligand and the resulting CO stretching frequencies can be visualized as a logical pathway.
Caption: Ligand electronic effects on CO stretching frequencies.
References
A Comparative Guide to the Reactivity of (Methyl benzoate)tricarbonylchromium and (Benzene)tricarbonylchromium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of (Methyl benzoate)tricarbonylchromium and (Benzene)tricarbonylchromium (B13710417). The coordination of an arene to a chromium tricarbonyl moiety, Cr(CO)₃, fundamentally alters the electronic character of the aromatic ring, transforming it from a nucleophile into an electrophile. This activation is central to the synthetic utility of these complexes. Herein, we compare the effects of a simple benzene (B151609) ligand versus one bearing an electron-withdrawing methyl ester group on key synthetic transformations, supported by experimental data and detailed protocols.
Overview of Electronic Effects
The tricarbonylchromium group is a powerful electron-withdrawing group, rendering the complexed aromatic ring significantly more electron-poor than the free arene.[1][2] This has two major consequences:
-
Increased Electrophilicity : The arene ring becomes highly susceptible to attack by nucleophiles.[3]
-
Increased Acidity : The ring protons become more acidic and can be removed by strong bases like organolithium reagents.[3]
In this compound, the methyl ester group (-CO₂Me) is also electron-withdrawing. This results in an additive effect, making the aromatic ring of the methyl benzoate (B1203000) complex even more electron-deficient and, consequently, more reactive towards nucleophiles and more acidic than the (benzene)tricarbonylchromium complex.
Nucleophilic Aromatic Substitution (SNAr)
The activation provided by the Cr(CO)₃ group enables nucleophilic aromatic substitution on arenes that are typically unreactive in such transformations. A common example is the substitution of a fluorine or chlorine atom.
This compound is expected to undergo nucleophilic aromatic substitution at a significantly faster rate than (benzene)tricarbonylchromium (or its halo-derivatives) due to the additional electron-withdrawing effect of the ester group. For a substituted methyl benzoate complex, such as (methyl 4-fluorobenzoate)tricarbonylchromium, nucleophilic attack is highly favored. The electron-withdrawing substituents also direct the incoming nucleophile, with attack often occurring at the meta position under kinetic control.[1]
Comparative Performance Data
While direct kinetic comparisons are scarce, the established principles of substituent effects allow for a qualitative and semi-quantitative comparison. The reactivity of (η⁶-fluorobenzene)tricarbonylchromium is thousands of times greater than its chloro-analogue, highlighting the sensitivity of the reaction rate to the electronic environment.[4] The addition of a second, strong electron-withdrawing group like the methyl ester is anticipated to further enhance this rate.
| Reaction Type | Complex | Nucleophile | Product | Reported Yield | Reference |
| Nucleophilic Addition | (Benzene)tricarbonylchromium | 2-lithio-1,3-dithiane | Phenyl-1,3-dithiane | 85-95% | [4] |
| Nucleophilic Addition | (Toluene)tricarbonylchromium | LiC(CH₃)₂CN | meta-substituted toluene | 98% (meta) | [4] |
| Nucleophilic Substitution | (Chlorobenzene)tricarbonylchromium | NaOMe | (Anisole)tricarbonylchromium | Good | [4] |
| Nucleophilic Substitution | (Methyl 4-chlorobenzoate)Cr(CO)₃ | Various N, O nucleophiles | Substituted Methyl Benzoate | High (Expected) | [5] |
Experimental Protocol: Nucleophilic Addition to (Benzene)tricarbonylchromium
This protocol, adapted from Semmelhack et al., describes the addition of a stabilized carbanion to (benzene)tricarbonylchromium.[4]
-
Preparation of the Nucleophile: In a flame-dried, nitrogen-purged flask, dissolve 1,3-dithiane (B146892) (1.1 mmol) in dry tetrahydrofuran (B95107) (THF, 5 mL) and cool to -20 °C. Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise and stir for 2 hours at -20 °C.
-
Reaction: Cool the solution of the nucleophile (2-lithio-1,3-dithiane) to -78 °C. In a separate flask, dissolve (benzene)tricarbonylchromium (1.0 mmol) in dry THF (10 mL). Add the solution of the chromium complex to the nucleophile solution via cannula. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Oxidative Decomplexation: To the reaction mixture at -78 °C, add a solution of iodine (I₂, 2.0 mmol) in THF (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction with aqueous sodium thiosulfate (B1220275) solution until the iodine color disappears. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the substituted arene.
Lithiation (Directed ortho Metalation)
The increased acidity of the ring protons allows for direct deprotonation using strong bases. This reaction is highly regioselective, governed by the substituents on the arene ring.
-
(Benzene)tricarbonylchromium : Undergoes simple lithiation at any of the six equivalent positions.[3]
-
This compound : The ester group acts as a powerful directing group. The lithium base coordinates to the carbonyl oxygen, directing deprotonation to the adjacent ortho position. This provides a reliable method for ortho-functionalization.[6][7]
The kinetic acidity of the ring protons in (benzene)tricarbonylchromium is significantly enhanced compared to benzene itself. The additional inductive and resonance effects of the ester group in the methyl benzoate complex are expected to further lower the pKa of the ortho protons, leading to a faster rate of lithiation compared to the benzene analogue.[8]
Comparative Performance Data
| Reaction Type | Complex | Base | Electrophile | Product | Reported Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Lithiation | (Benzene)tricarbonylchromium | n-BuLi | Me₃SiCl | (Trimethylsilylbenzene)Cr(CO)₃ | ~90% |[3] | | Lithiation | (Anisole)tricarbonylchromium | n-BuLi | MeI | (2-Methylanisole)Cr(CO)₃ | High |[6] | | ortho-Lithiation | this compound | LDA/s-BuLi | E⁺ | (Methyl 2-E-benzoate)Cr(CO)₃ | High (Expected) |[6][7] |
Experimental Protocol: ortho-Lithiation of this compound
This generalized protocol is based on established procedures for directed ortho-metalation of arene chromium tricarbonyl complexes.[6]
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 mmol) in dry THF (15 mL).
-
Deprotonation: Cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) or s-butyllithium (1.1 mmol) dropwise via syringe. A color change indicates the formation of the aryllithium species. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a suitable electrophile (e.g., methyl iodide, trimethylsilyl (B98337) chloride, 1.2 mmol) dropwise to the solution at -78 °C.
-
Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution. Due to the powerful deactivating nature of the Cr(CO)₃ group, the electron density of the complexed arene ring is greatly diminished, rendering it highly unreactive towards electrophiles.[9][10] The further deactivation by the methyl ester group in this compound makes it an even poorer substrate for this reaction.
Comparative Performance
Under standard Friedel-Crafts conditions (e.g., acyl chloride with AlCl₃), both (benzene)tricarbonylchromium and this compound are expected to be unreactive. The reaction fails because the aromatic ring is too deactivated to attack the acylium ion electrophile. Furthermore, the Lewis acid catalyst can potentially coordinate to the carbonyls of the Cr(CO)₃ moiety or the ester group, further complicating the reaction.
| Reaction Type | Complex | Reagents | Expected Yield |
| Friedel-Crafts Acylation | (Benzene)tricarbonylchromium | Acyl Chloride, AlCl₃ | 0% |
| Friedel-Crafts Acylation | This compound | Acyl Chloride, AlCl₃ | 0% |
No successful experimental protocols for the intermolecular Friedel-Crafts acylation of these complexes are reported in the literature under standard conditions, confirming their lack of reactivity in this transformation.
Conclusion
The presence of the methyl benzoate ligand significantly enhances the reactivity of the tricarbonylchromium arene complex in reactions involving nucleophiles or bases, while further suppressing its reactivity towards electrophiles.
-
For Nucleophilic Aromatic Substitution and Lithiation , this compound is the more reactive and synthetically versatile complex, offering high reactivity and excellent regiocontrol (ortho-direction).
-
For Electrophilic Aromatic Substitution , such as Friedel-Crafts acylation, both complexes are essentially unreactive due to the strong deactivating effect of the chromium tricarbonyl group.
The choice between these two complexes depends entirely on the desired transformation. For applications requiring nucleophilic attack or directed deprotonation, the methyl benzoate complex offers distinct advantages in terms of both reaction rate and selectivity. Conversely, if an electrophilic substitution were desired, the Cr(CO)₃ group would need to be removed first. This guide provides the foundational understanding for researchers to select the appropriate reagent and design effective synthetic strategies.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Assessing the Stereoselectivity of Chromium Arene Complexes in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral molecule, has emerged as a powerful tool in this endeavor. Among the diverse array of catalysts, planar chiral chromium arene complexes have garnered significant attention for their versatility and high stereoselectivity in a variety of asymmetric transformations.[1][2][3] This guide provides a comparative assessment of the performance of different chromium arene complexes in key asymmetric catalytic reactions, supported by experimental data and detailed protocols.
The unique stereochemical environment of (η⁶-arene)tricarbonylchromium(0) complexes arises from the planar chirality induced by the coordination of the Cr(CO)₃ group to an unsymmetrically substituted arene ring. This feature, combined with the steric bulk and electronic influence of the chromium tricarbonyl moiety, allows for excellent facial selectivity in reactions occurring on the arene ring or at the benzylic position.[1][2] These complexes have been successfully employed as ligands in a range of metal-catalyzed asymmetric reactions, including C-H arylation, allylic alkylation, and Diels-Alder reactions.[1][4]
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of chromium arene complexes in asymmetric catalysis is highly dependent on the nature of the arene ligand, the type of reaction, and the reaction conditions. The following sections present a comparative analysis of their performance in three key transformations.
Palladium-Catalyzed Asymmetric C-H Arylation
A significant application of chromium arene complexes is in the synthesis of planar chiral phosphine (B1218219) ligands, which are valuable in various asymmetric transformations. A key strategy involves the catalytic asymmetric C-H arylation of prochiral (η⁶-arene)chromium complexes. The following table summarizes the performance of different chiral ligands in the palladium-catalyzed asymmetric C-H arylation of (η⁶-fluoroarene)tricarbonylchromium.
Table 1: Comparison of Chiral Ligands in Asymmetric C-H Arylation
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (S)-BINAP | 42 | 18:82 |
| 2 | (S)-3,5-xylyl-BINAP | 40 | 32:68 |
| 3 | (S)-Tol-BINAP | 45 | 25:75 |
| 4 | (S)-H₈-BINAP | 40 | 16:84 |
| 5 | (S)-BINAP(O) | 47 | 14:86 |
Data compiled from literature reports for illustrative purposes.[4]
The data indicates that the structure of the chiral ligand plays a crucial role in determining both the yield and the enantioselectivity of the reaction. The hemilabile BINAP(O) ligand, containing both a strong and a weak donor atom, demonstrated the highest enantioselectivity in this specific transformation.[4]
Experimental Protocol: Catalytic Asymmetric C-H Arylation
This protocol describes a general procedure for the palladium-catalyzed asymmetric C-H arylation of a prochiral (fluoroarene)chromium complex.
Materials:
-
(η⁶-Fluoroarene)tricarbonylchromium
-
Aryl iodide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Chiral phosphine ligand (e.g., (S)-BINAP(O))
-
Silver(I) carbonate (Ag₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
Dicyclohexylacetic acid
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add (η⁶-fluoroarene)tricarbonylchromium (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol%), the chiral phosphine ligand (10 mol%), Ag₂CO₃ (2.0 equiv.), K₂CO₃ (1.0 equiv.), and dicyclohexylacetic acid (20 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add anhydrous 1,4-dioxane (B91453) and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 equiv.).
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with a suitable solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the enantioenriched biaryl-containing chromium complex.
-
Determine the yield and enantiomeric ratio using standard analytical techniques (e.g., ¹H NMR spectroscopy and chiral HPLC).[4]
Logical Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for the screening and optimization of chiral ligands in an asymmetric reaction.
Caption: A logical workflow for the screening and optimization of chiral ligands.
Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. Planar chiral chromium arene complexes, particularly those with phosphine or P,N-bidentate ligands, have been successfully employed to induce high enantioselectivity in this transformation.
Table 2: Performance of Chromium Arene Complexes in Asymmetric Allylic Alkylation
| Entry | Chromium Arene Ligand | Substrate | Nucleophile | Yield (%) | ee (%) |
| 1 | P,N-bidentate complex 29 | 1,3-diphenylacetoxypropene | Sodium dimethyl malonate | High | 94 |
| 2 | P,N-bidentate complex 30a | 1,3-diphenylacetoxypropene | Sodium dimethyl malonate | Moderate | 86 (at -20 °C) |
| 3 | Monodentate phosphine 9c | 1,3-diphenylallyl acetate | Dimethyl malonate | 95 | 92 |
Data compiled from literature reports for illustrative purposes.[2][5]
The results highlight that both P,N-bidentate and monodentate phosphine ligands based on chromium arene scaffolds can achieve high levels of enantioselectivity in the Tsuji-Trost reaction. The specific structure of the ligand and the reaction temperature are critical factors influencing the stereochemical outcome.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic alkylation using a planar chiral chromium arene phosphine ligand.
Materials:
-
Allylic acetate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂)
-
Planar chiral chromium arene phosphine ligand
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, dissolve the palladium catalyst precursor and the chiral chromium arene phosphine ligand in the anhydrous solvent in a reaction tube.
-
Stir the solution at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.
-
In a separate flask, dissolve the allylic acetate and the nucleophile in the anhydrous solvent.
-
Add the base to the solution of the substrate and nucleophile.
-
Add the catalyst solution to the substrate/nucleophile mixture.
-
Stir the reaction at a specific temperature (e.g., room temperature) until completion, monitoring by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle of Asymmetric Allylic Alkylation
The following diagram illustrates a simplified catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.
Caption: A simplified catalytic cycle for palladium-catalyzed AAA.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. While less explored than other catalysts, chromium arene complexes have shown promise in catalyzing enantioselective Diels-Alder reactions.
Table 3: Performance of Chromium Complexes in Asymmetric Diels-Alder Reactions
| Entry | Catalyst/Auxiliary | Diene | Dienophile | Yield (%) | ee (%) | Diastereomeric Ratio (endo:exo) | |---|---|---|---|---|---| | 1 | Cr(III)-salen complex | Danishefsky's diene | Benzaldehyde | 95 | 96 | - | | 2 | Cr(CO)₃-complexed diol | Cyclopentadiene | Methacrolein | High | >95 | 98:2 |
Data compiled from literature reports for illustrative purposes.[6]
The available data, although limited in direct comparisons of various chromium arene complexes, suggests that chromium-based catalysts can achieve high levels of both enantioselectivity and diastereoselectivity in Diels-Alder reactions. The chromium tricarbonyl moiety can act as a stereodirecting group, enhancing the facial selectivity of the cycloaddition.[1]
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for an asymmetric Diels-Alder reaction catalyzed by a chromium complex.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., methacrolein)
-
Chiral chromium catalyst (e.g., a Cr(III)-salen complex or a Cr(CO)₃-complexed diol)
-
Anhydrous solvent (e.g., dichloromethane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral chromium catalyst and molecular sieves (if used).
-
Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the dienophile to the catalyst solution and stir for a short period.
-
Slowly add the diene to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, enantiomeric excess, and diastereomeric ratio by appropriate analytical methods (e.g., NMR spectroscopy, chiral GC or HPLC).
Stereochemical Control in Diels-Alder Reaction
The stereoselectivity in a Diels-Alder reaction is governed by the approach of the dienophile to the diene. The Cr(CO)₃ group in a chromium arene complex can block one face of the diene or dienophile, leading to a preferred stereochemical outcome.
Caption: Steric influence of the Cr(CO)3 group on the Diels-Alder transition state.
Conclusion
Planar chiral chromium arene complexes are a valuable and versatile class of ligands for asymmetric catalysis. Their unique structural and electronic properties allow for high levels of stereocontrol in a variety of important organic transformations. The data presented in this guide demonstrates their effectiveness in asymmetric C-H arylation, allylic alkylation, and Diels-Alder reactions. Further research and development of novel chromium arene complexes will undoubtedly continue to expand their applications in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and chemical industries.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Planar chiral arene chromium(0) complexes: potential ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Advantages of using chromium tricarbonyl catalysts over precious metal catalysts.
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic chemistry is continually evolving, driven by the dual needs for enhanced efficiency and sustainable practices. While precious metal catalysts, particularly those based on palladium, platinum, and rhodium, have long been the cornerstone of modern organic synthesis, their high cost, scarcity, and environmental concerns are significant drawbacks.[1] In this context, catalysts derived from earth-abundant first-row transition metals are gaining prominence. Among these, chromium tricarbonyl complexes present a compelling alternative, offering unique reactivity and significant economic advantages.
This guide provides an objective comparison of the performance, applications, and environmental impact of chromium tricarbonyl catalysts versus their precious metal counterparts, supported by available experimental data and detailed methodologies.
Performance Comparison: A Tale of Two Catalyst Classes
Direct quantitative comparisons of catalytic performance between chromium tricarbonyl and precious metal catalysts for identical reactions are not always readily available in the literature. However, by examining their efficacy in key transformation types, a comparative picture emerges.
Cross-Coupling Reactions: The Domain of Palladium Challenged
Palladium complexes are the undisputed workhorses of cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, crucial for the formation of carbon-carbon bonds in pharmaceutical and materials science.[2][3] While chromium tricarbonyl complexes are not typically employed as direct catalysts for these reactions in the same manner as palladium, they play a vital role in activating otherwise unreactive substrates.
The coordination of a chromium tricarbonyl moiety to an arene ring significantly alters its electronic properties, making it susceptible to nucleophilic attack and activating carbon-halogen bonds for cross-coupling.[4][5] This electronic withdrawal effect facilitates reactions that are difficult to achieve with uncomplexed arenes.
Table 1: Qualitative Comparison in Cross-Coupling Strategies
| Feature | Chromium Tricarbonyl Complexes | Precious Metal Catalysts (e.g., Palladium) |
| Role | Arene activation for subsequent reactions | Direct catalyst for C-C bond formation |
| Mechanism | Enhances electrophilicity of the arene ring | Catalytic cycle of oxidative addition, transmetalation, and reductive elimination[6] |
| Substrate Scope | Enables reactions on electron-rich or unactivated arenes | Broad scope, but can be challenging with electron-rich or sterically hindered substrates |
| Catalyst Loading | Often used stoichiometrically for activation | Typically low catalyst loadings (mol%) |
A key advantage of palladium catalysts is their high turnover numbers (TONs) and turnover frequencies (TOFs), signifying their ability to facilitate many catalytic cycles before deactivation.[7] Data for chromium tricarbonyl catalysts in a directly comparable catalytic cross-coupling role is sparse.
Hydrogenation Reactions: An Emerging Alternative
Transfer hydrogenation, a crucial reaction in organic synthesis for the reduction of carbonyls and other unsaturated functionalities, is often catalyzed by precious metals like iridium and ruthenium.[8] However, recent studies have demonstrated the effectiveness of simple, cost-effective chromium carbonyl complexes in this domain.
A study on the transfer hydrogenation of aromatic aldehydes using chromium hexacarbonyl [Cr(CO)6] in isopropanol (B130326) showed wide functional group tolerance and the potential for promotion with trimethylamine (B31210) N-oxide (TMAO) for thermally sensitive substrates.[9]
Table 2: Performance Data for Transfer Hydrogenation of 3-Methylbenzaldehyde
| Catalyst System | Hydrogen Source | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| [Cr(CO)6] | i-PrOH | 150 | 24 | >99 | 95 |
| [Cr(CO)6] + TMAO | i-PrOH | 80 | 24 | >99 | 94 |
Data sourced from a study on chromium-catalyzed transfer hydrogenation.[9]
While direct TOF comparisons with precious metal catalysts under identical conditions are not provided in this specific study, the high yields and conversions achieved with a simple chromium carbonyl complex highlight its potential as a cost-effective alternative. Precious metal catalysts for hydrogenation, such as those based on platinum, can achieve very high TOF values.[10]
Asymmetric Synthesis: Leveraging Planar Chirality
The steric bulk of the chromium tricarbonyl moiety has been effectively used to direct the stereochemical outcome of reactions.[4] (Arene)tricarbonylchromium complexes with unsymmetrical substitution on the arene ring possess planar chirality, which can be harnessed for asymmetric synthesis, serving as chiral auxiliaries or as scaffolds for chiral ligands.[11] This approach offers a distinct strategy compared to the use of chiral ligands with precious metals like rhodium in asymmetric hydrogenations and other transformations.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and informed comparison of catalytic systems.
Protocol 1: Synthesis of (η⁶-Anisole)tricarbonylchromium(0)
This protocol details the direct complexation of anisole (B1667542) with chromium hexacarbonyl.
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Anisole
-
Anhydrous di-n-butyl ether (nBu₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Cr(CO)₆ (1.0 eq) in a mixture of nBu₂O and THF.
-
Add anisole (10 eq) to the solution.
-
Heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted Cr(CO)₆.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Chromium-Catalyzed Transfer Hydrogenation of an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (e.g., 3-methylbenzaldehyde)
-
Chromium hexacarbonyl [Cr(CO)6]
-
Isopropanol (i-PrOH)
-
Argon-flushed reaction tube
Procedure:
-
In an argon-flushed tube, combine the aromatic aldehyde (1.0 eq) and [Cr(CO)6] (0.05 eq).[9]
-
Add isopropanol as the solvent and hydrogen source.
-
Seal the tube and heat to the desired temperature (e.g., 150°C) for the specified time (e.g., 24 hours).[9]
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction and isolate the product.
Protocol 3: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Add the solvent mixture.
-
Degas the solution by bubbling with an inert gas.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until completion.
-
Cool the reaction, perform an aqueous workup, and purify the product.
Visualizing the Catalytic Pathways
Figure 1: Simplified workflows for arene functionalization. Left: Stoichiometric activation of an arene with chromium tricarbonyl followed by nucleophilic attack. Right: A typical catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Environmental, Health, and Safety Considerations
A critical aspect of catalyst selection is the environmental and health impact of the materials used.
Table 3: Environmental and Safety Profile
| Aspect | Chromium-Based Catalysts | Precious Metal Catalysts |
| Toxicity | Hexavalent chromium (Cr(VI)) is a known carcinogen and environmental pollutant.[14][15][16] Organochromium compounds' toxicity varies.[17] Trivalent chromium is less toxic.[18] | Organopalladium compounds can be toxic.[19] Some platinum compounds are genotoxic.[20] Palladium itself shows low mutagenic potential.[21] |
| Environmental Impact | Chromium waste requires careful management to prevent contamination.[15] | Leaching of precious metals into products and the environment is a concern.[22][23][24] |
| Recycling | Methods for chromium recovery from industrial waste exist.[25][26] | Recycling of precious metals is economically driven but can be energy-intensive.[27] |
| Cost & Abundance | Chromium is significantly more abundant and less expensive than precious metals. | High cost and price volatility are major drawbacks.[1] |
The toxicity of hexavalent chromium is a major consideration.[14][15] While the chromium in tricarbonyl complexes is in the zero-valent state, the potential for oxidation to Cr(VI) during the reaction or workup must be carefully managed. In contrast, while precious metals themselves have toxicity concerns, the primary environmental issue is often related to their sourcing and the energy required for their extraction and recycling.[27] Leaching of palladium from heterogeneous catalysts is a known issue that can lead to product contamination.[22][23][24]
Conclusion
Chromium tricarbonyl catalysts present a compelling, cost-effective alternative to precious metal catalysts in several key areas of organic synthesis. Their unique ability to activate aromatic rings opens up synthetic routes that are challenging with traditional methods. In reactions like transfer hydrogenation, they are emerging as viable, economical substitutes.
However, the dominance of precious metals, particularly palladium, in cross-coupling reactions remains largely unchallenged due to their high catalytic efficiency. The significant environmental and health concerns associated with hexavalent chromium necessitate careful handling and waste management protocols when using chromium-based reagents.
For researchers and drug development professionals, the choice of catalyst will depend on a careful evaluation of the specific transformation, cost considerations, and the environmental and safety implications. While precious metal catalysts will continue to be indispensable for many applications, the unique reactivity and economic advantages of chromium tricarbonyl complexes warrant their serious consideration as a powerful tool in the synthetic chemist's arsenal. Further research into expanding the catalytic applications of chromium and developing more robust and recyclable chromium catalyst systems will be crucial for their broader adoption.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 7. qualitas1998.net [qualitas1998.net]
- 8. Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(iii) pyridylidene–indole complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Toxicity mechanisms and remediation strategies for chromium exposure in the environment [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Organochromium chemistry - Wikipedia [en.wikipedia.org]
- 18. epa.gov [epa.gov]
- 19. Bibliographies: 'Organopalladium compounds' – Grafiati [grafiati.com]
- 20. Genotoxicity of platinum and palladium compounds in human and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Heterogeneous metal catalyzed cross-coupling - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Recycling of Chrome-Containing Waste from a Mining and Processing Plant to Produce Industrial Products [mdpi.com]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (Methyl Benzoate)tricarbonylchromium
For Immediate Implementation by Laboratory Personnel
This guide provides comprehensive, step-by-step procedures for the safe disposal of (Methyl benzoate)tricarbonylchromium, ensuring the safety of researchers and compliance with environmental regulations. The following protocols are designed for drug development professionals and scientists handling this organometallic compound.
This compound is an air- and moisture-sensitive solid that is toxic if swallowed.[1] Proper handling and disposal are critical to mitigate risks. The primary strategy for disposal involves the oxidative decomposition of the complex, which removes the toxic tricarbonylchromium moiety from the methyl benzoate (B1203000) ligand.
Quantitative Data for Disposal Protocol
For the safe and effective decomposition of this compound, specific quantities of reagents are required. The following table outlines the necessary amounts for the disposal of 1 gram of the chromium complex.
| Parameter | Value | Unit | Notes |
| This compound | 1.0 | g | Starting material for disposal. |
| Acetone (B3395972) | 20 | mL | Solvent for initial dissolution. |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | 8.1 | g | Oxidizing agent (3 equivalents). |
| Water | 40 | mL | Solvent for CAN. |
| Sodium Bicarbonate Solution (5%) | As needed | mL | For neutralization of acidic waste. |
| Sodium Thiosulfate (B1220275) Solution (10%) | As needed | mL | To reduce any excess oxidant. |
Experimental Protocol: Oxidative Decomposition
This protocol details the chemical neutralization of this compound prior to disposal. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Step 1: Preparation of the Chromium Complex Solution
-
Carefully weigh 1.0 g of this compound and place it in a 250 mL Erlenmeyer flask.
-
In the fume hood, add 20 mL of acetone to dissolve the complex.[2] Gently swirl the flask to ensure complete dissolution. The solution will likely have a characteristic color of the chromium complex.
Step 2: Preparation of the Oxidant Solution
-
In a separate 100 mL beaker, weigh 8.1 g of ceric ammonium nitrate (CAN).
-
Add 40 mL of water to the beaker and stir until the CAN is fully dissolved.
Step 3: Oxidative Decomposition
-
Place the flask containing the this compound solution in an ice bath to manage any potential exothermic reaction.
-
Slowly, and with constant stirring, add the ceric ammonium nitrate solution to the flask containing the chromium complex. The addition should be done dropwise over a period of 10-15 minutes.
-
The reaction is complete when the color of the solution changes, indicating the oxidation of the chromium complex.[3] The chromium will be converted to a soluble chromium(III) or chromium(VI) species. The organic ligand, methyl benzoate, will be liberated.
Step 4: Quenching and Neutralization
-
After the addition is complete, remove the flask from the ice bath and let it stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Test the solution for any residual oxidant by adding a drop of the reaction mixture to a small amount of potassium iodide-starch paper. A blue-black color indicates the presence of excess oxidant.
-
If excess oxidant is present, add a 10% sodium thiosulfate solution dropwise until the test is negative.
-
Carefully neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
Step 5: Waste Segregation and Disposal
-
The final solution contains the liberated methyl benzoate and aqueous chromium salts.
-
The aqueous layer, containing chromium salts, should be disposed of as hazardous heavy metal waste according to your institution's guidelines. This typically involves collection in a designated, labeled waste container.[4][5][6]
-
The organic layer, primarily containing methyl benzoate and acetone, should be collected in a separate, labeled container for organic solvent waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Hypervalent iodine oxidation of chromium tricarbonyl complexes of benzocycloalkanones and acetophenone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CHROMIUM CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (Methyl benzoate)tricarbonylchromium
(Methyl benzoate)tricarbonylchromium is an organometallic compound that requires careful handling due to its potential health hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1][2][3] Adherence to proper safety measures is crucial to minimize exposure and ensure a safe laboratory environment. The recommended personal protective equipment for handling this compound is summarized below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn in addition to goggles when there is a significant splash risk.[5] | Protects eyes from splashes and airborne particles of the compound.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[6] | Prevents dermal absorption of the toxic compound. |
| Body Protection | A long-sleeved lab coat, preferably made of a chemically resistant material.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator with a particulate filter conforming to EN 143 or a half mask with a particle filter (EN149:2001) for small-scale laboratory use.[1] | Prevents inhalation of the compound, which can cause respiratory irritation and other health effects.[6] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential to maintain safety and compliance. The following workflow outlines the key steps for working with this compound.
Caption: A flowchart outlining the key procedural steps for safely handling and disposing of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. This includes chemical splash goggles, a face shield if necessary, nitrile or neoprene gloves, a lab coat, and a respirator.[6]
-
Workspace Preparation: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6][7] Ensure the work area is clean and uncluttered.
2. Handling:
-
Weighing and Transfer: When weighing the solid, use a balance inside the fume hood. Avoid creating dust.[7] Use a spatula for transfers. If transferring to a reaction vessel, do so carefully to prevent spills.
-
Performing the Reaction: Conduct all experimental procedures within the fume hood. Keep containers tightly closed when not in use.[7]
-
Spill Management: In case of a small spill, carefully sweep up the solid material and place it into a designated hazardous waste container.[7] Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Cleanup and Decontamination:
-
Glassware Decontamination: Glassware that has been in contact with the compound should be decontaminated. A common procedure involves an initial rinse with a suitable solvent (check for compatibility) followed by washing with a laboratory detergent.[8] For chromium compounds, a dilute acid rinse may be used, followed by thorough rinsing with water.[8] All rinsates should be collected as hazardous waste.
-
Surface Decontamination: Decontaminate the work surfaces within the fume hood. Commercially available decontamination solutions for chromium may be used.[9] Alternatively, wipe surfaces with a cloth dampened with a suitable solvent, followed by a detergent solution and then water. All cleaning materials should be disposed of as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Dispose of single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7] Do not eat, drink, or smoke in the laboratory area.[2][7]
4. Disposal Plan:
-
Waste Collection: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, spatulas), must be collected in a clearly labeled, sealed, and impermeable hazardous waste container.[1][10]
-
Contaminated Packaging: The original product container, once empty, should be treated as hazardous waste and disposed of accordingly.[1]
-
Final Disposal: Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] This typically involves arranging for collection by a licensed professional waste disposal service. Do not dispose of this chemical down the drain.
References
- 1. fishersci.fi [fishersci.fi]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 12125-87-0 Name: Methyl benzoate chromium tricarbonyl [xixisys.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. skcltd.com [skcltd.com]
- 10. hygenall.com [hygenall.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
